molecular formula C7H7Br2N B1591026 3,5-Dibromo-2,4-dimethylpyridine CAS No. 29976-20-3

3,5-Dibromo-2,4-dimethylpyridine

Cat. No.: B1591026
CAS No.: 29976-20-3
M. Wt: 264.94 g/mol
InChI Key: PMSXUNNEIVSIBR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4-dimethylpyridine is a useful research compound. Its molecular formula is C7H7Br2N and its molecular weight is 264.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(8)3-10-5(2)7(4)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSXUNNEIVSIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40554057
Record name 3,5-Dibromo-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29976-20-3
Record name 3,5-Dibromo-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40554057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2,4-dimethylpyridine

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring two bromine atoms flanking a methyl group on a pyridine core, offers a versatile platform for constructing complex molecular architectures. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse substituents and the elaboration of novel molecular scaffolds. This strategic positioning makes it a valuable building block for the synthesis of targeted therapeutic agents and functional materials.[1][2][3]

The synthesis of this specific isomer, however, is not trivial. The pyridine ring is inherently electron-deficient, rendering it less reactive towards electrophilic aromatic substitution compared to benzene.[4] Furthermore, the regiochemical outcome of the bromination is governed by the complex interplay of the directing effects of the ring nitrogen and the two activating methyl groups. This guide provides a comprehensive overview of the synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for its successful preparation and purification.

Core Synthetic Strategy: Electrophilic Bromination of 2,4-Dimethylpyridine

The most direct and established route to this compound is the electrophilic aromatic substitution of its precursor, 2,4-dimethylpyridine (commonly known as 2,4-lutidine).

Mechanistic Rationale and Regioselectivity

The bromination of 2,4-lutidine is a classic example of electrophilic aromatic substitution on a substituted pyridine ring. The regiochemical outcome is dictated by the combined electronic effects of the substituents:

  • Pyridine Nitrogen: The nitrogen atom is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). It directs incoming electrophiles primarily to the meta-positions (C3 and C5).[5]

  • Methyl Groups (C2 and C4): The methyl groups are activating via hyperconjugation and a positive inductive effect (+I). As ortho-, para-directors, the C2-methyl group activates the C3 and C5 positions, while the C4-methyl group activates the C3 and C5 positions.

Crucially, the directing effects of the nitrogen and both methyl groups converge, strongly favoring electrophilic attack at the C3 and C5 positions. This alignment results in the selective formation of the desired 3,5-dibrominated product under appropriate reaction conditions.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_product Target Compound Start 2,4-Dimethylpyridine (2,4-Lutidine) Reaction Electrophilic Bromination Start->Reaction  Brominating Agent  (e.g., Br₂, DBDMH)  Strong Acid  (e.g., Oleum) Product This compound Reaction->Product  Work-up &  Purification

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the bromination of lutidine derivatives.[6][7] Researchers should perform their own risk assessment and optimization.

Materials and Reagents
Reagent/MaterialFormulaCAS NumberNotes
2,4-Dimethylpyridine (2,4-Lutidine)C₇H₉N108-47-4Starting material. Ensure high purity (>98%).[8][9]
Fuming Sulfuric Acid (Oleum)H₂SO₄ + SO₃8014-95-7Reaction medium. Use 20-30% fuming. Handle with extreme caution.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)C₅H₆Br₂N₂O₂77-48-5Brominating agent. A solid, easier to handle than liquid bromine.[7]
Sodium Hydroxide (NaOH)NaOH1310-73-2For neutralization. Use a 40-50% aqueous solution.
Dichloromethane (DCM)CH₂Cl₂75-09-2Extraction solvent.
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄7757-82-6Drying agent.
Ice (from deionized water)H₂O7732-18-5For quenching the reaction.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid (e.g., 100 mL). Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2,4-dimethylpyridine (e.g., 0.1 mol) dropwise via the dropping funnel to the stirred oleum, ensuring the internal temperature does not exceed 10 °C.

  • Brominating Agent Addition: Once the substrate addition is complete, add the brominating agent, DBDMH (e.g., 0.1 mol, which provides 0.2 mol of reactive bromine), portion-wise over 1-2 hours. Maintain the temperature below 10 °C during the addition. An exothermic reaction may be observed.[7]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if desired.

  • Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a large volume of crushed ice (e.g., 500 g) with vigorous stirring. This step is highly exothermic.

  • Neutralization (Work-up): Place the beaker containing the quenched mixture in an ice bath. Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (e.g., 40% w/v) until the pH is approximately 8-9. A precipitate (the crude product) should form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product is typically a solid and can be purified by recrystallization or column chromatography.[10]

  • Recrystallization: A common and effective method.

    • Solvent Selection: Ethanol, isopropanol, or a hexane/ethyl acetate mixture are suitable solvent systems.

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[10]

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 99:1 hexane:EtOAc) is typically effective for separating the product from any residual starting material or mono-brominated byproducts.

Troubleshooting and Optimization

Low yields or the formation of impurities are common challenges. The following diagram outlines a logical approach to troubleshooting.

G cluster_issues Observed Issues cluster_solutions Potential Solutions Start Analyze Crude Product (TLC, GC-MS, NMR) Low_Yield Low Yield/ Incomplete Reaction Start->Low_Yield High % of starting material Byproducts Significant Byproducts (Mono-bromo, isomers) Start->Byproducts Multiple spots/ peaks observed Sol_Time Increase reaction time or temperature Low_Yield->Sol_Time Sol_Reagent Check purity/activity of brominating agent Low_Yield->Sol_Reagent Sol_Temp Ensure strict temperature control during addition Byproducts->Sol_Temp Sol_Stoich Adjust stoichiometry of brominating agent Byproducts->Sol_Stoich

Caption: A troubleshooting guide for the synthesis of this compound.

Safety Considerations

  • Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Brominating Agents (DBDMH): Corrosive and strong oxidizing agents. Avoid inhalation of dust and contact with skin and eyes.

  • Halogenated Organic Compounds: this compound should be handled as a potentially toxic substance. Avoid inhalation and skin contact.

  • Work-up: The quenching and neutralization steps are highly exothermic and release gases. Perform these steps slowly, with efficient cooling and stirring, in a large, open beaker within a fume hood.

Conclusion

The synthesis of this compound via electrophilic bromination of 2,4-lutidine is a robust and scalable method. Success hinges on a clear understanding of the regiochemical directing effects, careful control of reaction conditions—particularly temperature—and a meticulous work-up and purification procedure. By following the principles and protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate, paving the way for further innovation in the synthesis of novel chemical entities.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,5-Dibromo-2,4-dimethylpyridine in Synthetic Chemistry

This compound, a halogenated pyridine derivative, is a versatile intermediate in organic synthesis, finding significant application in the realms of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring bromine atoms at the 3 and 5 positions and methyl groups at the 2 and 4 positions, provides a scaffold with distinct reactivity, making it a valuable building block for the construction of complex heterocyclic frameworks. The presence of two bromine atoms offers strategic handles for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details experimental methodologies for their determination, and discusses the implications of these properties for its application in synthetic and medicinal chemistry.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for predicting the characteristics of its downstream derivatives. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 29976-20-3[1]
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.95 g/mol [1]
Appearance Primrose yellow solid[2]
Melting Point 100-105 °C[1]
Boiling Point Predicted: 270.1 ± 35.0 °C (for 3,6-Dibromo-2,4-dimethylpyridine)[3]
Solubility Slightly soluble in water; Soluble in dichloromethane and ethanol.[1]
pKa Predicted: 4.25 ± 0.18 (for 3-Bromo-2,4-dimethylpyridine)[1]

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is crucial for both quality control and for predicting the behavior of a compound in various chemical environments. The following section outlines the standard experimental protocols for determining the key properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[1] A sharp melting range typically signifies a high degree of purity.

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality: Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. Therefore, a sharp and reproducible melting point is a reliable indicator of a pure compound.

Solubility Assessment

Understanding the solubility profile of this compound is essential for selecting appropriate solvents for reactions, purification, and analytical characterization.

Protocol:

  • To a series of vials containing a fixed amount of this compound (e.g., 10 mg), incremental volumes of various solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane) are added.

  • The mixtures are agitated (e.g., vortexed or sonicated) at a controlled temperature.

  • Solubility is qualitatively assessed as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC after filtration.

Causality: The "like dissolves like" principle governs solubility. The polar pyridine ring and the nonpolar methyl and bromo substituents give this compound a mixed polarity, explaining its good solubility in moderately polar organic solvents and poor solubility in water.[4]

pKa Determination

Workflow for pKa Determination:

pKa_Determination cluster_experimental Potentiometric Titration cluster_computational Computational Prediction prep Prepare a solution of the compound in a suitable solvent (e.g., water/co-solvent). titrate Titrate with a standardized strong acid (e.g., HCl). prep->titrate monitor Monitor the pH change with a calibrated pH meter. titrate->monitor analyze Analyze the titration curve to find the half-equivalence point. monitor->analyze pKa_exp pKa = pH at half-equivalence point analyze->pKa_exp model Build the 3D structure of the compound and its protonated form. dft Perform DFT calculations to obtain the Gibbs free energies of both species. model->dft thermo Use a thermodynamic cycle to calculate the pKa. dft->thermo pKa_comp Predicted pKa value thermo->pKa_comp

Caption: Workflow for experimental and computational pKa determination.

Causality: The electron-withdrawing nature of the two bromine atoms is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and resulting in a lower pKa compared to unsubstituted pyridine.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts:

  • Methyl Protons (C2-CH₃ and C4-CH₃): Due to their attachment to the aromatic ring, these protons are expected to resonate in the downfield region, likely between δ 2.0 and 2.5 ppm. The specific chemical shifts will be influenced by the electronic effects of the bromine atoms.

  • Aromatic Proton (C6-H): The single proton on the pyridine ring is expected to be the most downfield signal, likely above δ 8.0 ppm, due to the deshielding effect of the aromatic ring current and the adjacent nitrogen atom.

Predicted ¹³C NMR Chemical Shifts:

  • Methyl Carbons (C2-CH₃ and C4-CH₃): These will appear in the upfield region, typically between δ 15 and 25 ppm.

  • Aromatic Carbons (C2, C3, C4, C5, C6): The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons directly attached to the bromine atoms (C3 and C5) will be significantly influenced by the heavy atom effect. The carbon adjacent to the nitrogen (C2 and C6) will be the most downfield.

NMR Sample Preparation Protocol:

  • Accurately weigh 5-10 mg of this compound.[5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5]

  • Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette, ensuring the solution is free of any solid particles.[6]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic IR Absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

  • C-Br stretching: Below 1000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. Common fragmentation pathways would likely involve the loss of a bromine atom or a methyl group.

Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its bromine substituents, which serve as versatile handles for introducing a wide range of functional groups. This capability is extensively leveraged in the synthesis of complex molecules with potential therapeutic applications. For instance, substituted pyridines are integral components of numerous drugs targeting a wide array of diseases.[7] The ability to selectively functionalize the 3 and 5 positions of the pyridine ring through cross-coupling reactions makes this compound a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Halogenated pyridines, in general, are known to possess a range of biological activities and are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][8]

Workflow for Synthetic Application:

Synthetic_Application start This compound suzuki Suzuki Coupling (with Boronic Acid) start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling (with Alkyne) start->sonogashira product1 Aryl-substituted Pyridine Derivative suzuki->product1 product2 Amino-substituted Pyridine Derivative buchwald->product2 product3 Alkynyl-substituted Pyridine Derivative sonogashira->product3

Caption: Synthetic utility of this compound in cross-coupling reactions.

Conclusion

This compound is a strategically important building block in modern organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined physicochemical properties, including its melting point and solubility, facilitate its handling and use in a variety of reaction conditions. While experimental spectroscopic and pKa data are not widely available, predictive methodologies and data from analogous structures provide valuable insights. The protocols and theoretical considerations outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their synthetic endeavors.

References

  • This compound. (n.d.). Danyang Hengan Chemical Co., Ltd. Retrieved from [Link]

  • How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • The Pivotal Role of 3,5-Dibromo-2-methylpyridine in Modern Pharmaceutical Synthesis. (2025, October 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How to make an NMR sample. (n.d.). Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2018, December 24). Bulgarian Chemical Communications. Retrieved from [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2025, August 6). Retrieved from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (n.d.). MDPI. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

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  • Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]

  • FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (2025, August 8). Retrieved from [Link]

  • Pyridine. (n.d.). Solubility of Things. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. (n.d.). Testbook. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine. (n.d.). Google Patents.
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  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007, September 20). Semantic Scholar. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 3,5-Dibromo-2,4-dimethylpyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. We will explore its core identifiers, physicochemical properties, established synthesis protocols with mechanistic considerations, and its versatile applications as a chemical intermediate. This guide is intended for researchers and professionals in drug discovery, agrochemicals, and materials science, offering field-proven insights into its reactivity and handling.

The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry and materials science, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in drug design. Chemical modification of the pyridine ring, particularly through halogenation, is a critical strategy for modulating the reactivity and biological activity of these molecules. Brominated pyridines, such as this compound, are exceptionally valuable as they serve as versatile building blocks. The bromine atoms act as reliable "handles" for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

Core Compound Identification

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is unequivocally defined by the following identifiers.

IdentifierValueSource
CAS Number 29976-20-3[2][3]
IUPAC Name This compound[2]
Molecular Formula C₇H₇Br₂N[2]
Molecular Weight 264.95 g/mol [2]
Canonical SMILES CC1=C(C(=C(N=C1C)Br)Br)CN/A
Synonyms 2,4-Dimethyl-3,5-dibromopyridine, 3,5-Dibrom-2,4-lutidin[2]

dot graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Chemical Structure of this compound"

Physicochemical and Spectroscopic Properties

The physical state and solubility dictate appropriate handling, storage, and reaction conditions. Spectroscopic data are critical for quality control and reaction monitoring.

PropertyValueSource
Appearance White solid[4]
Melting Point 28-30 °C[4]
Solubility Good solubility in organic solvents like ethyl acetate (EtOAc) and dichloromethane. Slightly soluble in water.[2][4]
¹H NMR (400 MHz, CDCl₃) δ 8.41 (s, 1H, pyH), 2.61 (s, 3H, CH₃), 2.54 (s, 3H, CH₃)[4]
¹³C NMR (100 MHz, CDCl₃) δ 156.5, 148.5, 146.4, 124.4, 120.3, 25.7, 23.8[4]
HRMS (ESI+) m/z calcd for C₇H₈Br₂N [M+H]⁺ 263.9018, found 263.9027[4]

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via electrophilic bromination of the corresponding precursor, 2,4-dimethylpyridine (also known as 2,4-lutidine).

Preferred Synthetic Protocol: Direct Bromination

A robust method involves the direct bromination of 2,4-dimethylpyridine using elemental bromine in fuming sulfuric acid (oleum).[4] This approach is effective because the pyridine ring, which is inherently electron-deficient and resistant to electrophilic substitution, becomes protonated under strongly acidic conditions, further deactivating it. However, the high temperature and harsh conditions force the reaction to proceed.[1][5]

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with an efficient reflux condenser and a dropping funnel, dissolve 2,4-dimethylpyridine (1.0 equiv.) in fuming sulfuric acid (20% SO₃) at 0 °C.[4] The use of oleum as a solvent provides a highly acidic and activating medium for the brominating agent.

  • Reagent Addition: Heat the reaction mixture to approximately 165 °C. Slowly add elemental bromine (Br₂) (0.9 equiv.) dropwise over several hours.[4] The high temperature is necessary to overcome the activation energy for electrophilic substitution on the deactivated pyridine ring.

  • Reaction Progression: Maintain the temperature between 155-175 °C for approximately 20 hours, monitoring the reaction by TLC or GC-MS.[4]

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. This step quenches the reaction and dilutes the strong acid.

  • Neutralization and Extraction: Carefully neutralize the acidic solution with a solid base, such as sodium carbonate (Na₂CO₃), until the solution is basic. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (2 x 250 mL).[4]

  • Purification: Combine the organic layers, dry with a drying agent like Na₂SO₄, and concentrate under vacuum. The resulting crude product, which will contain a mixture of mono- and di-brominated species, is then purified using column chromatography to isolate the desired this compound.[4]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General Synthesis Workflow"

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the differential reactivity of its substituents, which allows for sequential and site-selective modifications.

  • Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[2] This enables the introduction of diverse aryl, alkyl, alkynyl, and amino groups at the 3- and 5-positions, providing a powerful tool for building molecular complexity.

  • Pharmaceutical and Agrochemical Scaffolding: The substituted pyridine core is a common motif in bioactive molecules. This compound serves as a key building block for synthesizing novel drug candidates and crop protection agents.[2] The methyl groups can influence the steric and electronic properties of the final molecule, impacting its binding affinity to biological targets.

  • Materials Science: Pyridine-based ligands are essential in coordination chemistry and the development of functional materials. The ability to functionalize this molecule at two distinct positions allows for the creation of unique ligands for catalysts, sensors, and organic light-emitting diodes (OLEDs).[6]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols must be strictly followed. The information below is synthesized from data for closely related brominated pyridines and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before handling.

Hazard Identification
  • Hazard Statements: Likely to be classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Conclusion

This compound (CAS: 29976-20-3) is a highly valuable and versatile chemical intermediate. Its well-defined structure, characterized by two reactive bromine sites and two methyl groups on a pyridine core, makes it an essential building block for constructing complex molecules. A solid understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is crucial for leveraging its full potential in the fields of pharmaceutical development, agrochemical synthesis, and advanced materials science.

References

  • Cas no 29976-20-3 (this compound). (n.d.). Chemical Synthesis Platform. Retrieved January 2, 2026, from [Link]

  • CAS 29976-20-3 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 2, 2026, from [Link]

  • 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • 3,5-Dibromo-4-chloro-2,6-dimethylpyridine | C7H6Br2ClN | CID 3589112. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • The Bromination of Lutidines. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). AbacipharmTech. Retrieved January 2, 2026, from [Link]

  • 2,4-Lutidine. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Synthesis of 3, 5-dibromo-4-iodopyridine. (2013). Google Patents.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (2019). Google Patents.
  • 5-Bromo-2,4-dimethylpyridine | C7H8BrN | CID 13411100. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Synthesis of 15N‐labelled 3,5‐dimethylpyridine. (2019). PMC - NIH. Retrieved January 2, 2026, from [Link]

  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure and conformational dynamics of 3,5-Dibromo-2,4-dimethylpyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data from closely related analogs, established spectroscopic principles, and computational chemistry methodologies to offer a comprehensive understanding of this substituted pyridine.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity, binding affinity, and overall function. Halogenation, in particular, is a critical transformation that introduces a "handle" for further synthetic modifications, such as cross-coupling reactions, thereby enabling the construction of complex molecular architectures. The compound this compound, with its combination of electron-donating methyl groups and electron-withdrawing bromine atoms, presents an interesting case study in the interplay of these substituent effects on the molecule's structure and potential reactivity.

Molecular Structure and Solid-State Packing

While a specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related compound, 3,5-Dibromo-4-methylpyridine, provides significant insights into the expected molecular geometry and intermolecular interactions.

Inferred Molecular Geometry

The core of this compound is a planar aromatic pyridine ring. The substitution pattern, with two bromine atoms and two methyl groups, is expected to introduce some degree of steric strain, which may lead to minor deviations from perfect planarity. Based on the crystal structure of 3,5-Dibromo-4-methylpyridine, the key geometric parameters can be inferred.

Table 1: Predicted Bond Lengths and Angles for this compound (based on data for 3,5-Dibromo-4-methylpyridine)

ParameterPredicted ValueRationale
C-Br Bond Length~1.88 ÅTypical for a C(sp²)-Br bond on an aromatic ring.
C-N Bond Length~1.34 ÅCharacteristic of a C-N bond within a pyridine ring.
C-C (ring) Bond Length~1.38 - 1.40 ÅAromatic C-C bond lengths.
C-C (methyl) Bond Length~1.50 ÅStandard C(sp²)-C(sp³) single bond.
C-N-C Bond Angle~117°Typical endocyclic angle at the nitrogen in a pyridine ring.
C-C-Br Bond Angle~120°Reflects the sp² hybridization of the ring carbon.

The methyl groups at positions 2 and 4 and the bromine atoms at positions 3 and 5 will likely influence the electronic distribution within the pyridine ring. The electron-donating methyl groups will increase electron density, while the electronegative bromine atoms will withdraw electron density.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, substituted pyridines often exhibit a rich variety of non-covalent interactions that dictate their crystal packing. Drawing parallels from the crystal structure of 3,5-Dibromo-4-methylpyridine, we can anticipate the following interactions for this compound:

  • Halogen Bonding (Br···N and Br···Br): The bromine atoms can act as halogen bond donors, interacting with the lone pair of electrons on the nitrogen atom of an adjacent molecule. Additionally, Br···Br interactions may also be present, contributing to the stability of the crystal lattice.

  • π–π Stacking: The aromatic pyridine rings are likely to engage in offset π–π stacking interactions, with intercentroid distances around 3.5 Å. These interactions are a common feature in the crystal packing of planar aromatic molecules.

These intermolecular forces would likely lead to the formation of a well-ordered, three-dimensional supramolecular framework.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established pyridine chemistry. A common strategy for the regioselective bromination of pyridines involves the use of N-bromosuccinimide (NBS) as a brominating agent.

Synthetic Workflow

Synthesis_Workflow start 2,4-Dimethylpyridine step1 Bromination with NBS start->step1 N-Bromosuccinimide, Solvent (e.g., CCl4), Initiator (e.g., AIBN) product This compound step1->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2,4-dimethylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 eq).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN), to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium bicarbonate to quench any remaining acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality Behind Experimental Choices: The use of NBS and a radical initiator is a standard method for the bromination of activated aromatic rings. Carbon tetrachloride is often used as a solvent due to its inertness. The aqueous work-up is necessary to remove any inorganic byproducts and unreacted reagents.

Conformational Analysis: A Combined NMR and Computational Approach

The conformation of this compound in solution can be effectively studied by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

Predicted ¹H NMR Spectral Features:

  • Aromatic Proton: A single peak in the aromatic region (δ 7.0-9.0 ppm) corresponding to the proton at the C6 position. The exact chemical shift will be influenced by the neighboring methyl and bromine substituents.

  • Methyl Protons: Two distinct singlets in the aliphatic region (δ 2.0-3.0 ppm), corresponding to the two non-equivalent methyl groups at the C2 and C4 positions.

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm) for the five non-equivalent carbons of the pyridine ring. The carbons attached to bromine (C3 and C5) will likely appear at higher field due to the heavy atom effect.

  • Methyl Carbons: Two signals in the aliphatic region (δ 15-30 ppm) for the two methyl carbons.

Computational Modeling for Conformational Landscape

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide valuable insights into the molecule's conformational preferences and energetics.

Conformational_Analysis_Workflow start Initial 3D Structure of This compound dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc Verify minimum energy structure nmr_calc NMR Chemical Shift Calculation (GIAO method) dft_opt->nmr_calc comparison Comparison of Calculated and Experimental NMR Spectra nmr_calc->comparison conformation Validated Conformational Model comparison->conformation

Caption: Workflow for computational conformational analysis.

Protocol for Computational Analysis
  • Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • NMR Chemical Shift Calculation: Calculate the ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.

  • Validation: Compare the calculated chemical shifts with the experimentally obtained NMR data to validate the computed conformation.

Spectroscopic Characterization

Beyond NMR, other spectroscopic techniques are essential for the complete characterization of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
Infrared (IR) Spectroscopy - C-H stretching (aromatic): ~3000-3100 cm⁻¹- C-H stretching (aliphatic): ~2850-3000 cm⁻¹- C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹- C-Br stretching: ~500-650 cm⁻¹
Mass Spectrometry (MS) - A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the molecular structure, conformation, and characterization of this compound. By leveraging data from closely related analogs and established analytical and computational methodologies, we have constructed a detailed molecular profile. The presence of two bromine atoms makes this compound a valuable intermediate for further synthetic transformations, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Future experimental work should focus on obtaining a single-crystal X-ray structure of the title compound to confirm the predicted geometric parameters and to provide a definitive picture of its solid-state packing.

References

  • Benchchem. Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview.
  • ResearchGate. (PDF)
  • MDPI. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

  • RSC Publishing. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. [Link]

  • ResearchGate. Crystal structure, DFT, docking studies of substituted pyridines. [Link]

  • ResearchGate. 4′-(o-Toluyl)-2,2′ : 6′,2′′-terpyridine: synthesis, bromination, complexation, and X-ray crystallographic characterization | Request PDF. [Link]

  • Benchchem.
  • ResearchGate. (PDF) 3,5-Dibromo-4-methylpyridine. [Link]

  • auremn. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

  • NIH. 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide hemihydrate: X-ray diffraction study and Hirshfeld surface analysis. [Link]

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. [Link]

  • Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • PubChem. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217. [Link]

  • Utah Chemistry. X-Ray Crystallography. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

  • Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. [Link]

  • PubChem. 3,4-Dimethylpyridine | C7H9N | CID 11417. [Link]

  • MDPI. 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Google Patents. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • PubChem. 3,5-Dimethylpyridine | C7H9N | CID 11565. [Link]

  • ResearchGate. X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

  • Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical spectroscopic data for 3,5-Dibromo-2,4-dimethylpyridine (CAS No. 29976-20-3), a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to provide a robust analytical framework. By utilizing substituent chemical shift (SCS) effects, characteristic group frequencies, and known fragmentation patterns of analogous structures, this document serves as an essential resource for the identification, characterization, and quality control of this compound and structurally related molecules. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and scientific integrity.

Introduction: The Structural Significance of this compound

This compound is a halogenated and alkylated pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of bromine atoms and methyl groups onto the pyridine ring significantly alters its electronic properties and provides synthetic handles for further chemical modifications. Accurate and unambiguous structural confirmation through spectroscopic methods is therefore a critical step in any research and development workflow involving this compound. This guide provides the foundational spectroscopic data and interpretation necessary for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of 2,4-dimethylpyridine (2,4-lutidine) with the application of substituent chemical shift (SCS) effects for bromine atoms on a pyridine ring.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton and two for the non-equivalent methyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.2Singlet (s)1HH-6The lone aromatic proton is deshielded by the electronegative nitrogen and bromine atoms.
~2.6Singlet (s)3HC4-CH₃The methyl group at the C4 position.
~2.5Singlet (s)3HC2-CH₃The methyl group at the C2 position, typically slightly upfield compared to the C4-methyl in similar structures.

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven signals corresponding to the seven carbon atoms in the molecule. The predictions are based on the experimental data for 2,4-dimethylpyridine[3] and established bromine SCS values.[1][4]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~159C-2The carbon adjacent to nitrogen is significantly deshielded.
~150C-6Deshielded due to its proximity to the nitrogen atom.
~148C-4Attached to a methyl group and influenced by the adjacent bromine.
~125C-5Attached to a bromine atom, leading to a downfield shift.
~118C-3Attached to a bromine atom, resulting in a downfield shift.
~24C2-CH₃Typical chemical shift for a methyl group on a pyridine ring.
~21C4-CH₃Typical chemical shift for a methyl group on a pyridine ring.

Predicted in CDCl₃ at 100 MHz.

G cluster_mol This compound cluster_h_nmr Predicted ¹H NMR cluster_c_nmr Predicted ¹³C NMR mol H6 H-6 ~8.2 ppm (s) mol->H6 H-6 C4_CH3_H C4-CH₃ ~2.6 ppm (s) mol->C4_CH3_H C4-CH₃ C2_CH3_H C2-CH₃ ~2.5 ppm (s) mol->C2_CH3_H C2-CH₃ C2 C-2 ~159 ppm mol->C2 C-2 C6 C-6 ~150 ppm mol->C6 C-6 C4 C-4 ~148 ppm mol->C4 C-4 C5 C-5 ~125 ppm mol->C5 C-5 C3 C-3 ~118 ppm mol->C3 C-3 C2_CH3_C C2-CH₃ ~24 ppm mol->C2_CH3_C C2-CH₃ C4_CH3_C C4-CH₃ ~21 ppm mol->C4_CH3_C C4-CH₃

Caption: Predicted NMR assignments for this compound.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.

  • Sample Preparation :

    • Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[6]

    • Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition (400 MHz) :

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition (100 MHz) :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more, depending on concentration).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, alkyl groups, and carbon-bromine bonds.[8][9]

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
3100-3000Medium-WeakC-H StretchAromatic C-H
2980-2850MediumC-H StretchMethyl (CH₃) groups
1600-1550Medium-StrongC=C and C=N StretchPyridine ring vibrations
1450-1370MediumC-H BendMethyl (CH₃) groups
~1050Medium-StrongC-Br StretchAryl-Bromine bond
Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.[10][11][12][13]

  • Instrument Preparation :

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13]

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis :

    • Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

    • Acquire the IR spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range.

  • Cleaning :

    • After analysis, release the pressure, remove the sample, and clean the crystal surface with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15]

G cluster_frag Predicted Fragmentation Pathways M [M]⁺˙ m/z 263, 265, 267 (C₇H₇⁷⁹Br₂N, C₇H₇⁷⁹Br⁸¹BrN, C₇H₇⁸¹Br₂N) Ratio ~1:2:1 M_minus_Br [M-Br]⁺ m/z 184, 186 M->M_minus_Br - •Br M_minus_CH3 [M-CH₃]⁺˙ m/z 248, 250, 252 M->M_minus_CH3 - •CH₃ M_minus_HBr [M-HBr]⁺˙ m/z 184, 186 M->M_minus_HBr - HBr

Caption: Predicted major fragmentation pathways in EI-MS.
m/z (Mass-to-Charge Ratio) Relative Abundance Assignment Interpretation
263, 265, 267High[M]⁺˙Molecular ion peak, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms.
248, 250, 252Medium[M-CH₃]⁺˙Loss of a methyl radical from the molecular ion.
184, 186High[M-Br]⁺Loss of a bromine radical, likely a very stable fragment.
184, 186Medium[M-HBr]⁺˙Loss of a neutral hydrogen bromide molecule.
105Medium[C₇H₆N]⁺Loss of both bromine atoms.

Experimental Protocol for GC-MS with Electron Ionization (EI)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[16][17]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Parameters :

    • Injector : Split/splitless injector, typically operated at 250 °C.

    • GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Oven Temperature Program : A starting temperature of ~100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Interface : Transfer line temperature of ~280 °C.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[16]

    • Mass Range : Scan from m/z 40 to 350.

    • Source Temperature : ~230 °C.

    • Quadrupole Temperature : ~150 °C.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and data from analogous compounds, offer a reliable framework for researchers to confirm the identity and purity of this molecule. The included experimental protocols are designed to be robust and reproducible, ensuring high-quality data generation. As with any predictive analysis, experimental verification is paramount, and this guide serves as a foundational reference for such empirical studies.

References

solubility and stability of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dibromo-2,4-dimethylpyridine

Introduction

This compound is a halogenated and alkyl-substituted pyridine derivative. Such compounds serve as versatile intermediates and building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The precise arrangement of bromine atoms and methyl groups on the pyridine ring offers unique reactivity for further functionalization through cross-coupling reactions, nucleophilic substitutions, and metallation.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for its effective use. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, while chemical stability determines appropriate storage conditions, handling procedures, and shelf-life. A failure to characterize these properties can lead to failed experiments, inconsistent results, and significant delays in development timelines.

This guide serves as a comprehensive technical resource outlining the theoretical considerations and practical experimental protocols for determining the solubility and stability profiles of this compound. As specific experimental data for this compound is not widely published, this document focuses on establishing robust, field-proven methodologies that enable any research team to generate reliable data. The protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Profile

Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue / EstimateRationale & Significance
Molecular Formula C₇H₇Br₂NDerived from the chemical structure.
Molecular Weight 264.95 g/mol Calculated from the molecular formula. Essential for preparing solutions of known concentration.
Appearance White to off-white or pale yellow solidTypical appearance for similar halogenated pyridine compounds. Visual inspection is a primary indicator of purity and stability.
Predicted logP > 3.0 (Estimated)The presence of two hydrophobic bromine atoms and two methyl groups is expected to significantly outweigh the polarity of the pyridine nitrogen, suggesting low aqueous solubility and high solubility in non-polar organic solvents.
Predicted pKa 3.0 - 4.5 (Estimated)The pyridine nitrogen is basic, but its pKa is expected to be suppressed by the electron-withdrawing effects of the two bromine atoms. This value is critical for pH-dependent solubility studies.

Solubility Assessment

Solubility is a critical parameter for reaction setup, purification, formulation, and biological testing. The structure of this compound suggests it is a lipophilic molecule, likely exhibiting poor solubility in aqueous media and good solubility in common organic solvents. For a related, less substituted compound, 3,5-dibromopyridine, qualitative data indicates it is soluble in chloroform and methanol but insoluble in water[1].

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 and is the gold-standard method for determining the water solubility of a compound.[2][3][4][5] It can be readily applied to organic solvents to generate a comprehensive solubility profile. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, DMSO, Dichloromethane).

    • Expert Insight: "Excess" is key. A good starting point is 10 mg of compound per 1 mL of solvent. Visual confirmation of undissolved solid at the end of the experiment is necessary to ensure saturation was achieved.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48-hour or 72-hour time point can be included to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., >10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect a known volume of the clear supernatant from the top layer.

    • Trustworthiness Check: Be extremely careful not to disturb the solid pellet. Any particulate matter in the sample will artificially inflate the measured solubility.

  • Dilution: Dilute the collected supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (see Section 5.0). A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5.0, against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Data Presentation

The results should be compiled into a clear, comparative table.

Table 2: Solubility of this compound in Common Solvents

SolventTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (mM)
Water25
0.1 N HCl25
0.1 N NaOH25
PBS (pH 7.4)25
Ethanol25
Methanol25
Acetonitrile25
DMSO25
Dichloromethane25

Chemical Stability & Forced Degradation

Understanding a compound's intrinsic stability is crucial for defining storage conditions, anticipating potential degradation products, and developing a robust analytical method. Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This approach is a cornerstone of pharmaceutical development as outlined in the ICH Q1A(R2) guideline.[6][7][8][9][10]

The objective is not to destroy the molecule completely, but to achieve a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the most relevant degradation products without being so excessive that it leads to unrealistic secondary or tertiary degradants.

Experimental Workflow for Forced Degradation

The overall process involves preparing stock solutions, subjecting them to various stress conditions in parallel, and analyzing the resulting samples with a stability-indicating method.

Forced_Degradation_Workflow start_node Prepare Stock Solution of Compound in Acetonitrile/Water stress_conditions Aliquot and Expose to Stress Conditions start_node->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stress_conditions->base oxid Oxidation (3% H2O2, RT) stress_conditions->oxid photo Photolytic Stress (ICH Q1B Light Box) stress_conditions->photo therm Thermal Stress (Solid, 80°C) stress_conditions->therm neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize photo->neutralize therm->neutralize analysis Analyze All Samples by Stability-Indicating HPLC-UV neutralize->analysis

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

For each condition, a control sample (un-stressed, stored at 4°C in the dark) must be analyzed alongside the stressed samples.

A. Acidic & Basic Hydrolysis

  • Dissolve the compound in a minimal amount of acetonitrile and dilute with 0.1 N HCl (for acid) or 0.1 N NaOH (for base) to a final concentration of ~1 mg/mL.

  • Incubate the solutions in sealed vials at 60°C.

  • Withdraw aliquots at time points (e.g., 2, 8, 24 hours).

  • Before analysis, cool the aliquot to room temperature and neutralize it (add an equimolar amount of base for the acid sample, and acid for the base sample). This step is critical to stop the reaction and prevent damage to the HPLC column.

  • Dilute with mobile phase and analyze.

B. Oxidative Degradation

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to ~1 mg/mL.

  • Add hydrogen peroxide to a final concentration of 3% (v/v).

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at time points, dilute with mobile phase, and analyze immediately.

    • Expert Insight: Peroxide can sometimes interfere with chromatography. If this occurs, a quenching step (e.g., adding a small amount of sodium sulfite) may be necessary, but its potential to create new artifacts must be evaluated.

C. Photostability

  • This protocol must follow the ICH Q1B guideline.[11][12][13]

  • Expose the solid compound and a solution (~1 mg/mL) to a calibrated light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14]

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to differentiate between thermal and photolytic degradation.

  • Analyze the samples after exposure.

D. Thermal (Dry Heat) Degradation

  • Place a known quantity of the solid compound in a vial.

  • Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C).

  • At various time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze.

Data Summary

Results should be tabulated to show the extent of degradation and the formation of new peaks.

Table 3: Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent CompoundNumber of Degradation PeaksComments (e.g., RRT of major degradant)
Control (T=0)0 hr100%0-
0.1 N HCl, 60°C24 hr
0.1 N NaOH, 60°C24 hr
3% H₂O₂, RT24 hr
Photolytic (ICH Q1B)-
Thermal (Solid, 80°C)72 hr

Stability-Indicating Analytical Methodology (HPLC-UV)

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other excipients.[15][16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Analytical Workflow

The process from sample preparation to final data interpretation requires careful, systematic execution.

HPLC_Workflow prep Sample Preparation (Weighing, Dissolution, Dilution) inject Inject Samples (Standards, Controls, Stressed Samples) prep->inject calib Prepare Calibration Standards (e.g., 1-100 µg/mL) calib->inject hplc HPLC System Setup (Equilibrate Column, Run SST) hplc->inject data_acq Data Acquisition (Chromatogram Collection) inject->data_acq process Data Processing data_acq->process peak_int Peak Integration & Identification process->peak_int cal_curve Generate Calibration Curve process->cal_curve quant Quantify Parent & Degradants (% Assay, % Area) peak_int->quant cal_curve->quant report Final Report Generation quant->report

Caption: Workflow for HPLC-UV analysis.

Suggested HPLC-UV Protocol

This protocol provides a robust starting point for method development. Optimization will be required based on the results of the forced degradation studies.

Table 4: Recommended Starting HPLC-UV Parameters

ParameterRecommended SettingRationale & Justification
Column C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase is a versatile, non-polar phase suitable for retaining moderately non-polar compounds like this pyridine derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the pyridine nitrogen, leading to sharp, symmetrical peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Elution 10% B to 90% B over 20 minA gradient is essential for a stability-indicating method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential peak distortion.
UV Detection 270 nmPyridine rings typically exhibit strong absorbance in the 250-280 nm range. A full UV scan of the parent compound should be run to determine the optimal wavelength (λmax).
Diluent 50:50 Acetonitrile:WaterThis mixture is generally effective at solubilizing the compound while being compatible with the mobile phase.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The key validation experiment for a SIM is demonstrating peak purity (e.g., using a photodiode array detector) for the parent compound in the presence of its degradation products.

Conclusion & Recommendations

This guide provides the necessary framework for a comprehensive evaluation of the . By systematically applying the detailed protocols for solubility determination, forced degradation, and stability-indicating HPLC analysis, researchers can generate the critical data needed for successful research and development.

Key Recommendations:

  • Storage: Based on its structure, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. Initial stability data may refine this to require refrigeration or storage under an inert atmosphere.

  • Handling: Given the potential for hydrolytic instability, especially under basic conditions, exposure to highly acidic or basic aqueous solutions for extended periods should be avoided unless required for a specific reaction.

  • Further Analysis: For any major degradation products observed, further investigation using mass spectrometry (LC-MS) would be required to elucidate their structures and understand the degradation pathways.

By investing in this foundational characterization, scientists can ensure the quality and reliability of their work, accelerating the journey from laboratory synthesis to final application.

References

  • OECD (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • OECD. Test No. 105: Water Solubility. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

  • Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences, 99(7), 2934-40. [Link]

  • SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • International Council for Harmonisation (ICH). (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration (FDA). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • S. Ahuja & H. Rasmussen. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • PubChem. 3,5-Dibromo-2,6-dimethylpyridine. [Link]

  • M. W. Dong. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

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reactivity profile of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 3,5-Dibromo-2,4-dimethylpyridine

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its strategic placement of two bromine atoms and two methyl groups on the pyridine core imparts a unique reactivity profile, making it an invaluable building block for researchers, particularly in the fields of medicinal chemistry and materials science. The bromine atoms act as versatile handles for a suite of cross-coupling reactions, enabling the precise installation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive exploration of the synthesis and reactivity of this compound, offering field-proven insights into its behavior in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as metal-halogen exchange. Detailed experimental protocols, mechanistic discussions, and structured data are presented to empower researchers in leveraging this versatile scaffold for novel molecular design and drug development.

Introduction and Physicochemical Properties

The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Halogenation of the pyridine ring is a critical transformation that dramatically enhances its synthetic utility by creating a "handle" for a multitude of subsequent bond-forming reactions.[2] this compound is a prime example of such a functionalized intermediate. The electron-withdrawing nature of the pyridine nitrogen, combined with the steric and electronic influence of the methyl and bromo substituents, dictates its reactivity. The two bromine atoms at the C3 and C5 positions are meta to the ring nitrogen, making them susceptible to various palladium-catalyzed cross-coupling reactions and lithiation-based functionalizations.

Understanding the physicochemical properties of a reagent is paramount for its effective use in synthesis, purification, and storage.

PropertyValueSource
Molecular Formula C₇H₇Br₂N[3]
Molar Mass 264.95 g/mol [4]
Appearance White to off-white crystalline powder/solid[5]
Melting Point 104-107 °C[5]
Boiling Point ~243 °C (Predicted)[5]
Solubility Soluble in common organic solvents like ethanol, ether, chloroform; insoluble in water.[6]
Storage Store in a cool, dry, well-ventilated place away from light and moisture.[6]

Synthesis of this compound

The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the ring system.[2] A common and effective route to this compound involves a directed ortho-metalation strategy followed by electrophilic quench. The synthesis described below starts from the commercially available 3,5-dibromopyridine, utilizing lithium diisopropylamide (LDA) for regioselective lithiation at the C4 position, followed by methylation.

Synthetic Workflow: Lithiation-Methylation

G cluster_0 Step 1: LDA Formation cluster_1 Step 2: C4 Lithiation cluster_2 Step 3: Methylation cluster_3 Step 4: Workup & Purification Diisopropylamine Diisopropylamine LDA LDA Diisopropylamine->LDA n-BuLi THF, -10°C Lithio_intermediate 4-Lithio-3,5-dibromopyridine Dibromopyridine 3,5-Dibromopyridine Dibromopyridine->Lithio_intermediate LDA THF, -78°C Product This compound Lithio_intermediate->Product Methyl Iodide -78°C Quench Quench (aq. NH4Cl) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective functionalization of dibromopyridines.[7]

  • LDA Preparation: To a solution of diisopropylamine (1.02 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 1.0 equiv.) dropwise at -10 °C. Stir the mixture for 20 minutes.

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C (acetone/dry ice bath). Add a solution of 3,5-dibromopyridine (1.0 equiv.) in anhydrous THF, pre-cooled to -78 °C, dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the 4-lithiated intermediate is crucial for the regioselectivity of the subsequent step.

  • Methylation: To the reaction mixture, add methyl iodide (1.4 equiv.) dropwise while maintaining the temperature at -78 °C. Continue stirring for 2 hours at this temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a petroleum ether/EtOAc gradient to yield the title compound as a white solid.[7]

Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the pyridine ring are the primary sites of reactivity, serving as excellent leaving groups in palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[8] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C3 and C5 positions.

Mechanistic Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of base is critical as it activates the boronic acid for transmetalation.[9]

Suzuki_Cycle Pd0 L₂Pd(0) PdII_complex L₂Pd(II)(Ar)(Br) Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_R_complex L₂Pd(II)(Ar)(R) PdII_complex->PdII_R_complex R-B(OR)₂ Base Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_R_complex->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Insight: Studies on the related 3,4,5-tribromo-2,6-dimethylpyridine show that the reactivity of the bromine atoms can be influenced by their position.[10][11] While the C3 and C5 positions in this compound are electronically similar, sequential or selective coupling may be achieved by controlling stoichiometry and reaction conditions.

General Protocol for Suzuki-Miyaura Coupling:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1 to 2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.[8]

  • Reaction: Heat the mixture with stirring at a temperature ranging from 80 °C to reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTypical Temp.Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-100 °C[12]
Pd(OAc)₂ / PCy₃K₃PO₄DioxaneRoom Temp to 80 °C[9]
Pd₂(dba)₃ / SPhosCs₂CO₃THF/H₂O80 °CGeneral
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines.[13] This reaction is vital for creating rigid molecular scaffolds and extending conjugation, which is particularly useful in materials science and for constructing complex drug molecules.[13]

Mechanistic Rationale: The reaction is typically co-catalyzed by palladium and a copper(I) salt. The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[13] Modern protocols often utilize bulky, electron-rich phosphine ligands that can facilitate copper-free Sonogashira couplings, even at room temperature.[14]

General Protocol for Sonogashira Coupling:

  • Setup: To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.1 to 2.5 equiv.) in a suitable solvent (e.g., THF, dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[15]

  • Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which acts as both a base and a solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination of the desired aryl amine product.[17] The success of this reaction is highly dependent on the choice of phosphine ligand, which influences catalyst stability and activity.[18] Bulky, electron-rich ligands are often required.

Experimental Workflow: Buchwald-Hartwig Amination

G Start Inert Atmosphere Setup (Schlenk Flask, Argon) Charge Charge Flask: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) Start->Charge Add_Reactants Add Reagents: - this compound - Anhydrous Solvent (Toluene) - Amine Charge->Add_Reactants React Heat Reaction Mixture (e.g., 80-110 °C) Add_Reactants->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Workup Cool, Quench, and Extract Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Aryl Amine Product Purify->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

  • Setup: In a glovebox or using Schlenk techniques, charge an oven-dried flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv.).[17][19]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.). Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for the required time (typically 4-24 hours).

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Reactivity Profile: Metal-Halogen Exchange

Beyond palladium catalysis, the bromine atoms of this compound can be functionalized through metal-halogen exchange, typically using organolithium reagents like n-butyllithium (n-BuLi). This reaction generates a lithiated pyridine intermediate that can be trapped with various electrophiles.

Mechanistic Insight: Metal-halogen exchange is a rapid and often low-temperature reaction. The exchange typically occurs at the most acidic position or the position that provides the most stable organometallic intermediate. For dibromopyridines, the reaction can sometimes be regioselective.[20] Treating this compound with one equivalent of n-BuLi at low temperature (-78 °C) would likely lead to a mixture of lithiated species, which can then react with electrophiles such as aldehydes, ketones, CO₂, or silyl chlorides to introduce a wide array of functional groups.

Conclusion

This compound is a synthetically versatile and valuable building block. Its reactivity is dominated by the two bromine atoms at the C3 and C5 positions, which serve as efficient handles for functionalization via palladium-catalyzed cross-coupling reactions and metal-halogen exchange. By carefully selecting catalysts, ligands, and reaction conditions, researchers can selectively perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to construct complex carbon-carbon and carbon-nitrogen bonds. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals and synthetic chemists to effectively harness the reactivity of this important intermediate in the pursuit of novel therapeutics and functional materials.

References

  • Pipzine Chemicals. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6.
  • ChemicalBook. 3,5-Dibromo-4-methylpyridine synthesis.
  • Benchchem. A Comparative Guide to the Reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine.
  • Benchchem. This compound | 29976-20-3.
  • Acmechem.
  • Wikipedia.
  • ChemBK. 3,5-Dibromo-4-methylpyridine.
  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF.
  • ChemSpider. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 3,5-Dibromo-2-methylpyridine in Modern Pharmaceutical Synthesis.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Suzuki reaction.
  • Benchchem.
  • National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PubChem. 3,5-Dibromo-2,6-dimethylpyridine | C7H7Br2N | CID 817217.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Arkivoc.
  • Organic Chemistry Portal. Suzuki Coupling.
  • National Institutes of Health (NIH).
  • PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Chem-Impex. 2,6-Dibromo-3,5-dimethylpyridine.
  • Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)
  • ResearchGate. Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-....
  • National Institutes of Health (NIH). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI.

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A Technical Guide to the Research Applications of 3,5-Dibromo-2,4-dimethylpyridine: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel materials and therapeutics. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals, agrochemicals, and functional materials. 3,5-Dibromo-2,4-dimethylpyridine emerges as a highly functionalized and versatile building block. Its unique substitution pattern—featuring two reactive bromine atoms and two methyl groups—offers a powerful platform for constructing complex molecular architectures with precision and control.

The bromine atoms at the 3- and 5-positions serve as versatile handles for a suite of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Concurrently, the methyl groups at the 2- and 4-positions exert significant steric and electronic influence, modulating the reactivity of the pyridine core and influencing the conformational properties of its derivatives. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, offering both foundational knowledge and practical, field-proven protocols for its effective utilization in research and development.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its successful application. The defining features of this compound are its two bromine atoms, which activate the molecule for cross-coupling, and the two electron-donating methyl groups, which increase the electron density of the pyridine ring compared to unsubstituted halopyridines. This electronic modulation can influence the kinetics of critical steps in catalytic cycles, such as oxidative addition.

Key Physicochemical Data
PropertyValue
IUPAC Name This compound
CAS Number 29976-20-3
Molecular Formula C₇H₇Br₂N
Molecular Weight 264.95 g/mol
Appearance Off-white to light brown solid
Storage Refrigerated, under inert atmosphere
Proposed Synthesis: Electrophilic Bromination

The synthesis of this compound can be achieved through the direct bromination of its precursor, 2,4-dimethylpyridine (2,4-lutidine). The pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution, necessitating harsh reaction conditions. The use of oleum (fuming sulfuric acid) protonates the ring, further deactivating it, but also prevents unwanted side reactions and facilitates the bromination. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as a potent and reliable source of electrophilic bromine under these conditions.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure for the bromination of a similar dimethylpyridine derivative.[1]

Materials:

  • 2,4-Dimethylpyridine (1.0 eq.)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 - 1.2 eq.)

  • Oleum (65%)

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, stirrer, ice bath, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add oleum (approx. 3 mL per gram of starting material). Cool the flask in an ice bath to 10 °C.

  • Addition of Starting Material: Slowly add 2,4-dimethylpyridine (1.0 eq.) to the stirred oleum, ensuring the temperature remains controlled.

  • Bromination: Portion-wise, add DBDMH (1.0 - 1.2 eq.) to the reaction mixture. An exothermic reaction will commence.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to 100-110 °C for 2-3 hours. Monitor the reaction progress via GC-MS or TLC (using a neutralized aliquot).

  • Quenching: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the pH is ~7-8. Perform this step in a large beaker with vigorous stirring, as significant gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting crude this compound can be purified by column chromatography or distillation under reduced pressure.

Section 2: Core Reactivity - A Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by the reactivity of its two C-Br bonds. These sites are prime candidates for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic chemistry.[3]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the dibromopyridine with a wide variety of organoboron reagents (boronic acids or esters) to form biaryl or vinyl-substituted pyridines.[3][4] These products are key substructures in many pharmaceuticals and organic electronic materials. The choice of catalyst, ligand, and base is critical for achieving high yields.[5]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Prep1 1. Add this compound, Boronic Acid, and Base to a Schlenk flask. Prep2 2. Add Pd Catalyst and Ligand. Prep1->Prep2 Prep3 3. Evacuate and backfill with inert gas (e.g., Argon) 3x. Prep2->Prep3 Prep4 4. Add degassed solvent. Prep3->Prep4 React1 5. Heat mixture to 80-100 °C. Prep4->React1 React2 6. Stir for 12-24h, monitoring progress by TLC or LC-MS. React1->React2 Work1 7. Cool to RT and add water. React2->Work1 Work2 8. Extract with organic solvent (e.g., Ethyl Acetate). Work1->Work2 Work3 9. Wash combined organic layers, dry, and concentrate. Work2->Work3 Work4 10. Purify by column chromatography. Work3->Work4

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Di-arylation

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (2.2 - 2.5 eq.)

  • Pd(PPh₃)₄ (Palladium tetrakis) (5 mol%) or Pd(OAc)₂/SPhos

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Standard Schlenk line equipment

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water). The mixture should be sparged with argon for 15-20 minutes to ensure it is oxygen-free.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the diarylated pyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, providing a powerful method for constructing C-N bonds.[6] Applying this reaction to this compound allows for the introduction of primary or secondary amines, leading to aminopyridine derivatives that are prevalent scaffolds in drug discovery.[7][8] Regioselectivity can be controlled by stoichiometry; using one equivalent of amine can favor mono-amination.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Prep1 1. Add this compound, Pd catalyst (e.g., Pd₂(dba)₃), and Ligand (e.g., BINAP) to flask. Prep2 2. Add Base (e.g., NaOtBu). Prep1->Prep2 Prep3 3. Evacuate and backfill with inert gas (Argon) 3x. Prep2->Prep3 Prep4 4. Add anhydrous Toluene and Amine. Prep3->Prep4 React1 5. Heat mixture to 80-110 °C. Prep4->React1 React2 6. Stir for 4-16h, monitoring progress by TLC or LC-MS. React1->React2 Work1 7. Cool to RT and add Diethyl Ether. React2->Work1 Work2 8. Wash with brine. Work1->Work2 Work3 9. Dry over MgSO₄, filter, and concentrate. Work2->Work3 Work4 10. Purify by recrystallization or column chromatography. Work3->Work4

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Mono-amination

This protocol is based on standard procedures for the amination of bromopyridines.[9]

Materials:

  • This compound (1.0 eq.)

  • Amine (primary or secondary) (1.1 eq.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Standard Schlenk line equipment

Procedure:

  • Setup: In a glovebox or under a strong flow of argon, charge a Schlenk vessel with Pd₂(dba)₃ (2 mol%), (±)-BINAP (4 mol%), and NaOtBu (1.4 eq.).

  • Reagent Addition: Add the this compound (1.0 eq.).

  • Solvent and Amine: Remove the vessel from the glovebox, add anhydrous toluene, followed by the amine (1.1 eq.).

  • Reaction: Seal the vessel and heat the deep red/brown mixture to 80-110 °C for 4-16 hours with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, add diethyl ether. Wash the resultant mixture with brine (2x), dry the organic layer over MgSO₄, filter, and remove the solvent by evaporation under reduced pressure.

  • Purification: The product can be purified by recrystallization or flash column chromatography to yield the mono-aminated product. A second amination can be performed on the isolated product if the di-substituted version is desired.

Section 3: Application Spotlight - Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry. The ability to sequentially functionalize the 3- and 5-positions of the pyridine ring via Buchwald-Hartwig and Suzuki-Miyaura couplings makes this compound an ideal starting material for generating libraries of potential drug candidates. For instance, 3,5-diaryl-2-aminopyridines have been investigated as potent inhibitors of Activin receptor-like kinase 2 (ALK2), a target for the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP).

Diagram: Hypothetical Synthesis of an ALK2 Inhibitor Scaffold

ALK2_Synthesis Start This compound Step1_reagents 1. Buchwald-Hartwig Amination (e.g., Aniline, Pd₂(dba)₃, NaOtBu) Start->Step1_reagents Intermediate1 3-Bromo-5-phenylamino- 2,4-dimethylpyridine Step1_reagents->Intermediate1 Step2_reagents 2. Suzuki-Miyaura Coupling (e.g., Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) Intermediate1->Step2_reagents Product 3-Aryl-5-phenylamino- 2,4-dimethylpyridine (ALK2 Inhibitor Scaffold) Step2_reagents->Product

Caption: Synthetic pathway to a diaryl-aminopyridine scaffold from this compound.

This synthetic strategy showcases the power of sequential cross-coupling. A selective mono-amination at one bromine position, followed by a Suzuki coupling at the remaining bromine, allows for the controlled and convergent assembly of a complex, drug-like molecule. The methyl groups on the pyridine core would serve to fine-tune the molecule's conformation and metabolic stability.

Section 4: Applications in Coordination Chemistry and Catalysis

Pyridine derivatives are fundamental ligands in coordination chemistry and homogeneous catalysis.[10] The nitrogen lone pair readily coordinates to transition metals, and the electronic properties of the pyridine ring can be tuned by its substituents to modulate the activity and stability of the resulting metal complex.[11][12]

This compound presents an interesting ligand profile:

  • Electron-donating Methyl Groups: The two methyl groups increase the electron density on the nitrogen atom, enhancing its σ-donating ability and strengthening the metal-ligand bond.[13]

  • Electron-withdrawing Bromo Groups: The bromine atoms have an inductive electron-withdrawing effect, which can slightly temper the donating strength of the nitrogen. This balance of electronic effects can be exploited to fine-tune catalyst performance.[11]

When used as a ligand in a palladium(II) complex, for example, this compound could be part of a pre-catalyst for cross-coupling reactions. The ligand's properties would influence the rate of reductive elimination from the Pd(II) center, a key step in many catalytic cycles.[10] Furthermore, the bromine atoms themselves can remain as reactive handles, allowing for the synthesis of more complex, multimetallic catalysts or functionalized materials.

Conclusion and Future Outlook

This compound is far more than a simple halogenated heterocycle; it is a sophisticated molecular scaffold poised for broad application in chemical research. Its true potential is realized through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which transform it into a diverse array of high-value compounds.

The primary applications lie in:

  • Medicinal Chemistry: Serving as a starting point for the synthesis of complex diaryl aminopyridines and other scaffolds with potential therapeutic activity.

  • Organic Synthesis: Acting as a versatile intermediate for building elaborate molecular architectures through sequential, site-selective functionalization.

  • Coordination Chemistry: Functioning as a tunable ligand to modulate the properties of transition metal catalysts.

Future research may extend its use into materials science , where diarylpyridine cores are valuable for creating organic light-emitting diodes (OLEDs) and other functional materials.[4] As synthetic methods continue to advance, the strategic and creative use of building blocks like this compound will remain a driving force for innovation across the chemical sciences.

References

  • Chen, C. Y., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]

  • Mbijana, S., et al. (2020). The influence of electronic effects on the substitution reactions of N,N′-donor cis-palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands. ResearchGate. Available at: [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. Available at: [Link]

  • Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

  • Mihovilovic, M. D., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Gawin, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. Semantic Scholar. Available at: [Link]

  • Wikipedia (2023). Buchwald–Hartwig amination. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Available at: [Link]

  • Reddy, T., et al. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

  • Patent WO2019145177A1 (2019). Bromination of pyridine derivatives. Google Patents.
  • Boyd, J. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. ResearchGate. Available at: [Link]

  • Patent US20210053935A1 (2021). Bromination of pyridine derivatives. Justia Patents. Available at: [Link]

  • NRO-Chemistry (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Patent CN102898359A (2013). Synthesis of 3, 5-dibromo-4-iodopyridine. Google Patents.
  • Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Understanding the Compound: A Profile of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Disposal of 3,5-Dibromo-2,4-dimethylpyridine

This guide provides comprehensive safety protocols, handling procedures, and disposal directives for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar halogenated pyridine compounds. The information herein is synthesized from established safety data for analogous chemical structures to provide a robust framework for risk mitigation in the laboratory setting.

This compound is a halogenated aromatic heterocycle. While specific toxicological data for this exact isomer may be limited, the presence of two bromine atoms on the pyridine ring, a structure common in pharmaceutical intermediates and agrochemicals, necessitates a cautious approach.[1] The reactivity of the bromo-substituents makes it a versatile synthetic building block, but also underscores the need for stringent safety measures.[1]

Table 1: Physicochemical Properties of Structurally Similar Compounds

Property3,5-Dibromo-2,6-dimethylpyridine3,5-Dibromo-4-methylpyridine
Molecular Formula C₇H₇Br₂N[2]C₆H₅Br₂N[3]
Molecular Weight 264.94 g/mol [2]250.92 g/mol [3]
Appearance Yellow or light brown solid[1]White to Almost white powder to crystal[3]
Melting Point Not specified106.0 to 110.0 °C[3]
Storage Temperature 0-8 °C[1]Room Temperature (Recommended in a cool and dark place, <15°C)[3]

Hazard Identification and Risk Assessment

Based on data from structurally related brominated pyridines, this compound should be treated as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][5]

Table 2: GHS Hazard Classifications for Analogous Compounds

Hazard StatementDescriptionSource
H302Harmful if swallowed[6]
H315Causes skin irritation[4][5]
H319Causes serious eye irritation[4][5]
H335May cause respiratory irritation[4][5]

The causality behind these hazards lies in the chemical's ability to react with biological macromolecules. Skin and eye contact can lead to localized irritation and inflammation. Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract. Ingestion is also a significant route of exposure that can lead to systemic effects.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory.[7] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[7] Eyewash stations and safety showers must be readily accessible.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10][11]

  • Eye and Face Protection : Chemical safety goggles are required at all times.[11] A face shield should be worn in situations with a high risk of splashing.[11]

  • Skin Protection : A flame-resistant lab coat and full-length pants should be worn.[10] Chemical-resistant gloves are mandatory. Given the nature of halogenated organic compounds, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[6]

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is necessary.[8] A full respiratory protection program, including fit testing, should be in place.[10]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.

Handling
  • Work Area : Designate a specific area within the fume hood for handling this compound.

  • Dispensing : When weighing or transferring the solid, use tools that minimize dust generation, such as spatulas with anti-static properties.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Clothing : Remove any contaminated clothing immediately and launder it separately before reuse.[12]

Storage
  • Container : Store in a tightly sealed, clearly labeled container.[13]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]

  • Segregation : Store away from heat, sparks, and open flames.[14]

Emergency Procedures

A well-rehearsed emergency plan is critical for responding effectively to accidents.

First Aid Measures
  • Inhalation : If inhaled, immediately move the person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[13]

  • Eye Contact : If the compound enters the eyes, hold the eyelids open and rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion : If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[15]

Spill Response

The response to a spill should be dictated by its size and location.[16][17]

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess MinorSpill Minor Spill (<10g, in fume hood) Assess->MinorSpill Minor MajorSpill Major Spill (>10g, outside hood) Assess->MajorSpill Major DonPPE Don Appropriate PPE (gloves, goggles, respirator) MinorSpill->DonPPE Evacuate Evacuate Area & Alert Supervisor MajorSpill->Evacuate CallEHS Call Emergency/ EHS Evacuate->CallEHS Report Document and Report Incident CallEHS->Report Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose as Halogenated Organic Waste Decontaminate->Dispose Dispose->Report End End Report->End

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Alert and Assess : Immediately alert others in the vicinity. Assess the extent of the spill to determine if it can be managed by lab personnel.[17]

  • Evacuate if Necessary : For large spills, evacuate the area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.[16]

  • Secure the Area : If safe to do so, eliminate all ignition sources.[17]

  • Don PPE : Wear appropriate PPE, including a respirator if necessary.[18]

  • Containment : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.[17]

  • Collection : Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[19]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[19]

  • Reporting : Document the spill and the cleanup procedure as per your institution's policy.[19]

Fire Response

In case of a fire, toxic vapors such as nitrogen oxides, hydrogen bromide, and carbon monoxide may be released.[6]

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[20]

  • Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Disposal Protocol

Proper disposal is a critical final step in the chemical lifecycle to prevent environmental contamination.

Disposal_Workflow Start Waste Generation Segregate Segregate Halogenated Organic Waste Start->Segregate Containerize Place in a Designated, Compatible, and Sealed Waste Container Segregate->Containerize Label Label Container Clearly: 'Hazardous Waste', Chemical Name, Date Containerize->Label Store Store in a Secure, Secondary Containment Area Label->Store Arrange Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Arrange Document Maintain Disposal Records Arrange->Document End End Document->End

Sources

Introduction: The Strategic Importance of 3,5-Dibromo-2,4-dimethylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Commercial Acquisition and Quality Verification of 3,5-Dibromo-2,4-dimethylpyridine for Scientific Research

This compound is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in the fields of pharmaceutical and agrochemical development. Its pyridine core, substituted with two bromine atoms and two methyl groups, offers a unique combination of steric and electronic properties. The bromine atoms act as key functional "handles," enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the strategic construction of complex molecular architectures.[1][2] This reactivity is fundamental to medicinal chemistry, where the pyridine scaffold is a prevalent feature in many biologically active compounds.

For researchers and drug development professionals, securing a reliable and consistent supply of this intermediate is paramount. The quality of this starting material directly impacts the success of multi-step syntheses, influencing reaction yields, impurity profiles, and the ultimate reproducibility of experimental outcomes. This guide provides a comprehensive framework for navigating the commercial landscape of this compound, from supplier evaluation and procurement to essential quality control protocols.

Physicochemical Properties and Identification

A precise understanding of the compound's properties is the first step in a successful procurement process.

PropertyValueSource(s)
CAS Number 29976-20-3[3]
Molecular Formula C₇H₇Br₂N[4]
Molecular Weight 264.95 g/mol [5]
Appearance Yellow or light brown solid[5][6]
Purity (Typical) ≥97% (GC), ≥98% (HPLC)[5][6]
Storage Conditions 0-8 °C, Cool and dark place[5][6][7]
Synonyms 2,4-Dimethyl-3,5-dibromopyridine[4]

Part 1: Vetting and Selecting Commercial Suppliers

The procurement of specialty chemicals is not merely a transactional purchase; it is the foundation of the subsequent research. A diligent supplier vetting process is essential to mitigate risks associated with purity, consistency, and supply chain reliability.

The Supplier Landscape

Suppliers for a specialized intermediate like this compound generally fall into three categories:

  • Primary Manufacturers: These companies synthesize the compound in-house, often at a large scale. They typically offer the most competitive pricing for bulk quantities but may have higher minimum order requirements.

  • Catalog/Distribution Companies: These suppliers (e.g., Sigma-Aldrich, TCI) source compounds from various manufacturers and offer them in convenient, research-scale quantities. They provide extensive documentation and reliable logistics but at a higher cost per gram.

  • Custom Synthesis Providers: For derivatives or analogues not commercially available, these labs can synthesize compounds on demand.

Key Evaluation Criteria

When evaluating potential suppliers, researchers should look beyond the listed price and consider the following:

  • Purity and Comprehensive Analytical Data: A non-negotiable requirement is a detailed Certificate of Analysis (CoA) for the specific batch being purchased. This document should include, at a minimum, the purity determined by a primary analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Crucially, it should also provide identity confirmation through spectroscopic data, such as ¹H NMR and Mass Spectrometry.

  • Batch-to-Batch Consistency: For long-term projects or developing scalable synthetic routes, consistency is critical. Inquire with the supplier about their quality management systems and their ability to provide material with a consistent impurity profile from one batch to the next.

  • Scalability: A supplier who can provide both milligram/gram quantities for initial screening and kilogram quantities for later-stage development offers a significant advantage, ensuring a smooth transition as a project progresses.

  • Documentation and Regulatory Compliance: The supplier must provide a comprehensive Safety Data Sheet (SDS) that details handling, storage, and emergency procedures.[8][9][10]

  • Technical Support: Reputable suppliers employ technical support staff who can answer questions about product specifications, stability, and typical applications.

Illustrative List of Commercial Suppliers

The following table provides a non-exhaustive list of vendors who have historically listed this compound or structurally similar compounds. Note: Availability and specifications are subject to change and must be verified directly with the supplier.

SupplierTypical Purity OfferedScaleNotes
AbacipharmTech Not specifiedResearchLists the specific CAS number 29976-20-3.[3]
Chem-Impex ≥97% (GC)ResearchProvides some physical and safety data.[6]
Benchchem Not specifiedResearchLists the specific CAS number 29976-20-3.
Sigma-Aldrich (Merck) ≥98.0% (for similar pyridines)Research/BulkA major distributor with extensive quality documentation.
Tokyo Chemical Industry (TCI) >98.0% (GC) (for similar pyridines)Research/BulkKnown for high-purity reagents and good documentation.[7]
Kingfirst Chemical Not specifiedBulkA China-based supplier of pharmaceutical intermediates.[11]

Part 2: The Procurement and Quality Control Workflow

A systematic approach to purchasing and verifying specialty chemicals ensures that the material entering the lab is fit for purpose.

G cluster_procurement Procurement Phase cluster_qc Verification Phase identify 1. Identify Potential Suppliers rfq 2. Request for Quotation (RFQ) & Certificate of Analysis identify->rfq evaluate 3. Evaluate Suppliers (Price, Purity, Lead Time) rfq->evaluate po 4. Place Purchase Order evaluate->po receive 5. Receive Material & Log Batch Number po->receive Material Shipment qc_check 6. Perform Incoming Quality Control (QC) receive->qc_check accept 7. Accept & Release to Lab Inventory qc_check->accept  Data Matches CoA   reject 8. Quarantine & Contact Supplier (Investigate Discrepancy) qc_check->reject  Discrepancy Found  

Diagram 1: The workflow for procuring and verifying this compound.

Part 3: Essential Experimental Protocols

Protocol 1: Incoming Quality Control (QC) via ¹H NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most powerful and rapid methods to confirm the identity of a chemical and assess its purity. It provides a unique fingerprint of the molecule's structure. Comparing the acquired spectrum to the supplier's CoA or literature data validates the material's identity and can reveal the presence of residual solvents or organic impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the received this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent does not contain peaks that would obscure key signals of the analyte.

    • Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS, at 0 ppm) if not already present in the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher for better resolution).

    • Standard acquisition parameters should be used, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis - Expected Spectrum:

    • The structure of this compound predicts a simple spectrum.

    • Proton at C6 (aromatic): A singlet is expected for the single proton on the pyridine ring.

    • Methyl Protons (C2 and C4): Two distinct singlets are expected for the two methyl groups, each integrating to 3 protons.

    • Integration: The ratio of the integrals for the aromatic proton to each of the methyl groups should be 1:3:3.

    • Impurities: Scrutinize the baseline for any unexpected peaks. Small signals may indicate impurities from the synthesis or residual solvents (e.g., hexane, ethyl acetate, THF).[12]

G start Incoming Material QC Check nmr_check Acquire ¹H NMR Spectrum of New Batch start->nmr_check compare_coa Does Spectrum Match Supplier CoA & Literature? nmr_check->compare_coa impurity_check Are Impurity Signals Within Acceptable Limits? compare_coa->impurity_check  Yes   reject Quarantine Material Contact Supplier for Resolution compare_coa->reject  No   accept Accept Material Release for Use impurity_check->accept  Yes   impurity_check->reject  No  

Diagram 2: Decision-making process for incoming material quality control.
Protocol 2: Safe Handling and Storage

Rationale: Adherence to safety protocols is mandatory when working with any chemical. Halogenated organic compounds require careful handling to minimize exposure and ensure stability.

Methodology:

  • Personal Protective Equipment (PPE):

    • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

    • Work should be conducted in a well-ventilated chemical fume hood.[10]

  • Handling:

    • Avoid inhalation of dust and direct contact with skin and eyes.[8][9] The substance may cause skin, eye, and respiratory irritation.

    • In case of skin contact, wash immediately with plenty of water.[7] For eye contact, rinse cautiously with water for several minutes.

    • Use appropriate tools (spatulas) for transferring the solid material to prevent generating dust.

  • Storage:

    • Store the compound in a tightly sealed container to prevent moisture absorption.

    • Keep in a cool, dry, and dark place, with a recommended temperature between 0-8 °C.[5][6]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Conclusion

The successful use of this compound in a research or development setting begins with a strategic and technically-informed procurement process. By rigorously evaluating suppliers, establishing a systematic purchasing workflow, and implementing stringent incoming quality control measures, scientists can ensure the integrity of their starting materials. This diligence minimizes experimental variability, enhances the reliability of synthetic outcomes, and ultimately accelerates the pace of discovery.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 3,5-Dibromo-2,4-dimethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3,5-Dibromo-2,4-dimethylpyridine as a versatile building block in modern synthetic chemistry. Polysubstituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage with biological targets and their favorable physicochemical properties.[1] The title compound, with its distinct substitution pattern, offers two reactive bromine sites that can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This document moves beyond simple procedural descriptions to explain the underlying principles governing these reactions. We will delve into catalyst selection, mechanistic pathways, and the critical factors influencing regioselectivity, providing researchers with the foundational knowledge to not only replicate but also innovate upon these methods.

Core Principles: The Palladium Catalytic Cycle and Regioselectivity

At the heart of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi reactions is a common palladium-based catalytic cycle.[2] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The process generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc, organocuprate acetylide) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (Ar-Br) ArR Coupled Product Pd0->ArR Exits Cycle PdII_Couple Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Couple Transmetalation (R-M) PdII_Couple->Pd0 Reductive Elimination (Ar-R) ArBr This compound ArBr->Pd0 Enters Cycle RM Coupling Partner (Boronic Acid, Amine, etc.) RM->PdII_Aryl Enters Cycle Buchwald_Hartwig_Workflow start Start: Oven-Dried Schlenk Flask reagents Add Pd Precatalyst, Ligand, Base, and Aryl Bromide start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvents Add Anhydrous, Degassed Solvent inert->solvents amine Add Amine Substrate via Syringe solvents->amine react Heat Reaction Mixture (e.g., 80-110 °C) amine->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Perform Aqueous Wash monitor->workup Reaction Complete purify Dry, Concentrate, and Purify via Chromatography workup->purify end End: Isolated Product purify->end

References

The Versatile Synthethon: Application Notes for 3,5-Dibromo-2,4-dimethylpyridine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

Pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise installation of substituents onto the pyridine core is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. 3,5-Dibromo-2,4-dimethylpyridine emerges as a particularly valuable building block in this context. Its structure, featuring two differentially reactive bromine atoms and two methyl groups, offers a rich platform for selective functionalization through palladium-catalyzed cross-coupling reactions. The methyl groups at the 2- and 4-positions sterically and electronically influence the reactivity of the adjacent bromine atoms, providing a handle for regioselective synthesis.

This guide provides an in-depth exploration of this compound as a versatile precursor in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound.[1] It is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2]

Scientific Insight: Regioselectivity in the Suzuki-Miyaura Coupling of Polysubstituted Dimethylpyridines

For a substrate like this compound, the key question is which bromine atom will react preferentially. Studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine have provided significant mechanistic insights.[3][4] The order of substitution is primarily governed by a combination of steric hindrance and electronic effects. The bromine at the 4-position is flanked by two methyl groups in the analogous tribromo-dimethylpyridine, which influences its reactivity. In this compound, the C5-Br is adjacent to the C4-methyl group, while the C3-Br is positioned between the C2- and C4-methyl groups.

Based on extensive studies of similar systems, the oxidative addition of the palladium catalyst is generally faster at the more sterically accessible and electronically favorable position. For dihalopyridines, the C2/C6 positions are often more reactive than the C3/C5 positions. In this specific case, the bromine at position 5 is generally expected to be more reactive than the bromine at position 3 due to the steric hindrance imposed by the two flanking methyl groups around the C3 position. By carefully controlling the stoichiometry of the boronic acid, selective mono-arylation can be achieved, leaving the second bromine atom available for subsequent transformations.[5]

Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is adapted from the established methodology for the Suzuki-Miyaura coupling of polysubstituted bromopyridines and is designed to favor mono-substitution at the more reactive C5 position.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard oven-dried Schlenk glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 265 mg), the arylboronic acid (1.1 mmol), potassium phosphate (3.0 mmol, 637 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-bromo-2,4-dimethylpyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical YieldReference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene90-11012-24Good to Excellent[3][5]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9018Good[6]
PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene/Dioxane (4:1)854Good[6]
Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand A->B C Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D Add Anhydrous Solvent (Toluene) C->D E Heat to 90-110 °C with Vigorous Stirring D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Quench F->G H Filter & Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[7] The resulting alkynyl-substituted pyridines are valuable intermediates, as the alkyne moiety can be further elaborated into various functional groups or used to construct extended π-conjugated systems.

Scientific Insight: Catalyst and Ligand Selection

The success of the Sonogashira coupling hinges on the appropriate choice of the catalytic system. For aryl bromides, a combination of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI, is standard. The amine, often triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent. The use of bulky, electron-rich phosphine ligands can facilitate the reaction at lower temperatures, even for less reactive aryl bromides.[8]

Regarding regioselectivity with this compound, similar principles to the Suzuki coupling apply. The C5-Br is anticipated to be more reactive towards oxidative addition than the sterically more encumbered C3-Br. Catalyst-controlled regioselectivity has been observed in the Sonogashira coupling of other dihalopurines, where the choice of ligand can switch the site of reactivity, highlighting the potential for selective functionalization.[9][10]

Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling

This is a generalized protocol for the Sonogashira coupling, optimized for mono-substitution of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 265 mg) in a mixture of anhydrous THF (10 mL) and triethylamine (5 mL).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: To the degassed solution, add copper(I) iodide (0.1 mmol, 19 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (25 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-3-bromo-2,4-dimethylpyridine.

Data Presentation: Common Sonogashira Coupling Conditions
Palladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF25-60Good to Excellent[7]
PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80Good[5]
Pd(PhCN)₂Cl₂ (2)CuI (4)i-Pr₂NHDioxane25Excellent[8]
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OA_Complex [Ar-Pd(II)L₂(Br)] Pd0->OA_Complex Oxidative Addition Transmetalation_Complex [Ar-Pd(II)L₂(C≡C-R)] OA_Complex->Transmetalation_Complex Transmetalation Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetalation_Complex Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-C≡C-R Transmetalation_Complex->Product ArBr Ar-Br ArBr->OA_Complex Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base Base Base

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines by providing a general and efficient palladium-catalyzed method for C-N bond formation.[11][12] This reaction is of paramount importance in drug discovery, as the arylamine motif is a common feature in biologically active molecules.

Scientific Insight: Regioselectivity and Reaction Optimization

The regioselective amination of dihalopyridines is a well-established strategy. The electronic properties of the pyridine ring and the steric environment around the C-Br bonds are critical determinants of reactivity. For many dihalopyridines, amination occurs preferentially at the C2 or C6 position. In the case of 2,5-dibromo-3-(trifluoromethyl)pyridine, selective monoamination at the C2 position is observed due to the electronic influence of the trifluoromethyl group.[11] For this compound, the C5-Br is expected to be more reactive towards mono-amination than the C3-Br due to reduced steric hindrance.

The choice of ligand is crucial for achieving high yields in Buchwald-Hartwig aminations. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BINAP, are highly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and form the active palladium-amido intermediate.

Experimental Protocol: Selective Mono-Amination

This protocol provides a general procedure for the Buchwald-Hartwig mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg). Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg) and this compound (1.0 mmol, 265 mg).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-amino-3-bromo-2,4-dimethylpyridine derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Palladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene100-110Excellent[13]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane100Good to Excellent[5]
Pd₂(dba)₃ (1.5)JohnPhos (3)K₃PO₄ (2.5)t-BuOH110Good[5]
Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalyst: - Pd₂(dba)₃ - XPhos Ligand B Add Reactants: - this compound - Base (NaOtBu) A->B C Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D Add Solvent & Amine C->D E Heat to 100-110 °C with Vigorous Stirring D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT F->G H Filter & Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Sources

The Strategic Application of 3,5-Dibromo-2,4-dimethylpyridine in the Synthesis of Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Dihalogenated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount in the design of novel drugs with enhanced potency and selectivity. Among the vast array of pyridine-based building blocks, 3,5-Dibromo-2,4-dimethylpyridine has emerged as a particularly valuable intermediate. Its unique substitution pattern, featuring two reactive bromine atoms flanking methyl groups, offers a versatile platform for the construction of complex molecular architectures through modern cross-coupling methodologies. This application note will delve into the utility of this compound, with a focus on its application in the synthesis of potent kinase inhibitors, providing detailed protocols and mechanistic insights for researchers in drug discovery and development.

The presence of two bromine atoms at the 3 and 5 positions allows for sequential or double functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This enables the introduction of various aryl or heteroaryl moieties, leading to the generation of diverse libraries of compounds for biological screening. The methyl groups at the 2 and 4 positions provide steric hindrance that can influence the conformation of the final molecule, a critical factor in achieving specific interactions with biological targets.

Synthetic Utility in Modern Medicinal Chemistry

This compound is a key player in the synthesis of a variety of bioactive molecules, including potential antimicrobial and anti-inflammatory drugs.[3] Its primary utility lies in its role as a scaffold for the creation of biaryl and hetero-biaryl compounds, which are prominent motifs in many kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]

A prime example of the application of a similar di-brominated pyridine scaffold is in the synthesis of diarylpyridine derivatives as tubulin polymerization inhibitors.[1][6][7] These compounds function by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][6] The synthetic strategy often involves a sequential or double Suzuki-Miyaura coupling to introduce two different aryl groups onto the pyridine core.[1]

Core Application: Synthesis of Diarylpyridine-Based Tubulin Polymerization Inhibitors

The following section outlines a detailed protocol for the synthesis of a diarylpyridine derivative, a potential tubulin polymerization inhibitor, adapted from methodologies reported for similar structures.[1] This protocol leverages the reactivity of this compound in a sequential Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

Objective: To synthesize a 3,5-diaryl-2,4-dimethylpyridine derivative from this compound.

Materials:

  • This compound

  • Arylboronic acid A (e.g., 4-methoxyphenylboronic acid)

  • Arylboronic acid B (e.g., 3,4,5-trimethoxyphenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step 1: Monosubstitution - Synthesis of 3-Aryl-5-bromo-2,4-dimethylpyridine

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), arylboronic acid A (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to yield the monosubstituted product.

Step 2: Disubstitution - Synthesis of 3,5-Diaryl-2,4-dimethylpyridine

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the purified 3-aryl-5-bromo-2,4-dimethylpyridine from Step 1 (1.0 mmol), arylboronic acid B (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst and Solvent Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to isolate the final diaryl product.

The causality behind these experimental choices lies in the well-established mechanism of the Suzuki-Miyaura coupling.[8][9] The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst. The use of a slight excess of the boronic acid and a base is crucial for driving the reaction to completion.

Biological Activity and Mechanism of Action

Diarylpyridine derivatives synthesized using this methodology have shown potent antiproliferative activity against various cancer cell lines.[1][6] The table below summarizes the IC₅₀ values for a series of diarylpyridine compounds, highlighting the structure-activity relationship (SAR).

CompoundR1R2HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)SGC-7901 IC₅₀ (µM)
10a HH1.251.582.01
10g H4-OCH₃0.891.121.35
10t HIndole-5-yl0.190.230.33

Data adapted from Yang et al., 2022.[1]

The data clearly indicates that the nature of the aryl substituents significantly influences the biological activity, with the indole-containing compound 10t exhibiting the most potent anticancer effects.

The mechanism of action of these compounds involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[1][6] This leads to an arrest of the cell cycle in the G2/M phase, preventing cell proliferation and ultimately triggering apoptosis.

G2M_Arrest cluster_cell_cycle Cell Cycle Progression cluster_drug_action Drug Action G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->M Progression M->G1 Drug Diarylpyridine (e.g., Compound 10t) Drug->G2 Arrest Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Spindle Mitotic Spindle Formation Tubulin->Spindle

Caption: Mechanism of G2/M cell cycle arrest induced by diarylpyridine tubulin inhibitors.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward and efficient route to a diverse range of diarylpyridine derivatives. The demonstrated potent anti-tubulin and antiproliferative activities of these compounds underscore the potential of this scaffold in the development of new anticancer therapeutics. Future research will likely focus on further exploring the structure-activity relationships of diarylpyridines derived from this starting material, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models. The strategic use of this compound will undoubtedly continue to contribute to the advancement of drug discovery.

References

  • Yang, S., Wang, C., Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2755–2764. [Link]

  • Yang, S., Wang, C., Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. ResearchGate. [Link]

  • Yang, S., Wang, C., Li, Y., et al. (2022). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PubMed Central. [Link]

  • Bucha, E., & Jones, G. (2020). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Google Patents. (2013). Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Karakas, D., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. PubMed. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Munikrishnappa, C. S., Kumar, G. V. S., & Bhandare, R. R. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - United Arab Emirates. [Link]

  • Google Patents. (1995).
  • ResearchGate. (2025). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. [Link]

  • YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Gelin, M., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MedChemica. (n.d.). Publications & Patents. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Google Patents. (2014). Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid.
  • MDPI. (n.d.). Molecules | Special Issue : Kinase Inhibitor Chemistry. [Link]

  • PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. PubMed. [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are privileged structural motifs in medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them critical components of numerous pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, offering a versatile and highly efficient method for the synthesis of complex biaryl and heteroaryl structures.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3,5-Dibromo-2,4-dimethylpyridine, a versatile building block for the synthesis of polysubstituted pyridine derivatives.

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron compound to form a more nucleophilic "ate" complex.[5][6][7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and selectivity.[5][10]

Experimental Protocol: Mono-arylation of this compound

This protocol details a general procedure for the selective mono-arylation of this compound. Given the two bromine atoms, regioselectivity can be a key consideration. For many dihalopyridines, coupling preferentially occurs at the position more susceptible to oxidative addition, which is influenced by electronic and steric factors.[11][12][13] In the case of 3,5-dibromopyridines, selective coupling at the 3-position has been observed.[14]

Materials:
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium Precatalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 equiv) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 - 0.025 equiv)

  • Ligand (if using Pd₂(dba)₃): A suitable phosphine ligand such as SPhos or XPhos (0.02 - 0.1 equiv). Bulky, electron-rich phosphine ligands are known to enhance the rate of both oxidative addition and reductive elimination.[10][15]

  • Base: K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate) (2.0 - 3.0 equiv). Inorganic bases like carbonates and phosphates are generally effective.[5][16]

  • Solvent: A deoxygenated mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio).[3]

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium precatalyst (and ligand, if applicable), and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the deoxygenated solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours). Reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound. It is important to note that optimal conditions are highly substrate-dependent and may require screening of catalysts, ligands, bases, and solvents.

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd(PPh₃)₄ or Pd₂(dba)₃/LigandPd(PPh₃)₄ is a common and effective catalyst. Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand can improve reactivity for challenging substrates.[10][15]
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky and electron-rich ligands facilitate oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[7][10][15]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Inorganic bases are crucial for activating the boronic acid for transmetalation.[5][8] Cs₂CO₃ is often used for more difficult couplings.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[3][9]
Temperature 80 - 110 °CHeating is generally required to drive the reaction to completion.
Reaction Time 2 - 24 hoursReaction time will vary depending on the reactivity of the substrates and the chosen conditions.

Visualization of the Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Coupling cluster_reactants Reactants A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G ArX Ar-X (this compound) ArX->B ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" behind each step of the protocol.

  • Choice of Palladium Precatalyst and Ligand: While Pd(PPh₃)₄ is a reliable workhorse, for challenging substrates like some heteroaryl halides, a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is often superior.[10][15] These ligands, such as SPhos and XPhos, stabilize the monoligated Pd(0) species, which is believed to be a key intermediate in the catalytic cycle, and accelerate the rate-limiting oxidative addition step.[15] The electron-donating nature of these ligands also promotes the final reductive elimination step.[6]

  • The Critical Role of the Base: The base is not merely a spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) intermediate.[5][7][8] The choice of base can significantly impact the reaction rate and yield. While stronger bases like hydroxides can be effective, they may also promote side reactions.[8] Carbonates and phosphates offer a good balance of reactivity and functional group tolerance for a wide range of substrates.[5]

  • Solvent System: The use of a biphasic solvent system, typically an organic solvent with water, is a hallmark of many Suzuki-Miyaura reactions.[9] This allows for the dissolution of both the organic substrates and the inorganic base, facilitating the interaction of all reaction components. The water also plays a role in the hydrolysis of boronic esters to the more reactive boronic acids.[9]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, a systematic approach to reaction monitoring and product characterization is essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the progress of the reaction and identify any potential side products.

  • Product Characterization: The identity and purity of the final product should be unequivocally confirmed.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

    • Mass Spectrometry (MS): Provides information on the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.

By implementing these analytical techniques, researchers can have high confidence in the outcome of their Suzuki-Miyaura coupling reactions.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. Available at: [Link]

  • Suzuki coupling reaction - BYJU'S. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation | Semantic Scholar. Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions - PolyU Electronic Theses. Available at: [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene - White Rose Research Online. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides - PRISM. Available at: [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

Sources

Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This guide provides an in-depth analysis and detailed protocols for the application of this reaction to 3,5-Dibromo-2,4-dimethylpyridine, a challenging yet valuable heterocyclic substrate. We will explore the mechanistic nuances, the critical interplay of reaction parameters—catalyst, ligand, base, and solvent—and the strategic control of reaction conditions to achieve selective mono- or di-amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex aminopyridine derivatives, which are prevalent scaffolds in pharmaceutical agents.[1]

Reaction Principle & Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[2][3] The reaction proceeds through a catalytic cycle involving a palladium(0) active species.

The Catalytic Cycle: The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step, particularly for less reactive halides.[5][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[1] The choice and strength of the base are critical and can significantly influence reaction outcomes.[7]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Electron-rich, bulky phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps, while preventing catalyst decomposition and off-cycle reactions like beta-hydride elimination.[2][8][9]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR¹R², + Base, - HX•Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR¹R²) Product Aminated Product (Ar-NR¹R²) Amido_Complex->Product ArX This compound (Ar-X) ArX->OA_Complex Amine Amine (HNR¹R²) Amine->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Considerations for this compound: This specific substrate presents unique challenges and opportunities:

  • Heterocyclic Nature: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to inhibition.[10][11] The use of sterically hindered, electron-rich ligands helps mitigate this issue by favoring the productive catalytic cycle.[3]

  • Electronic Effects: As a pyridine derivative, the aromatic ring is electron-deficient, which can make oxidative addition more challenging compared to electron-rich arenes.

  • Symmetry and Selectivity: The two bromine atoms at the 3 and 5 positions are chemically equivalent, offering a direct pathway to either mono- or di-aminated products. Controlling the reaction stoichiometry and conditions is paramount to achieving the desired outcome.

Mastering Selectivity: Mono- vs. Di-amination

The primary strategic decision when using this compound is controlling the extent of amination. This is achieved by carefully manipulating the reaction conditions.

Selectivity_Workflow cluster_mono Mono-amination Pathway cluster_di Di-amination Pathway Start This compound Cond_Mono Conditions: - Amine (1.0-1.2 eq.) - Lower Temp (e.g., 80-90 °C) - Shorter Reaction Time Start->Cond_Mono Cond_Di Conditions: - Amine (>2.2 eq.) - Higher Temp (e.g., 100-110 °C) - Longer Reaction Time Start->Cond_Di Prod_Mono 3-Amino-5-bromo- 2,4-dimethylpyridine Cond_Mono->Prod_Mono Prod_Di 3,5-Diamino- 2,4-dimethylpyridine Cond_Di->Prod_Di

Caption: Workflow for achieving selective amination.

  • For Mono-amination: The key is to limit the amount of the nucleophile. Using the amine as the limiting reagent (1.0 to 1.2 equivalents relative to the dibromopyridine) ensures that once the first C-N bond is formed, there is insufficient amine remaining to facilitate the second coupling in high yield. Milder conditions, such as lower temperatures and shorter reaction times, further favor the mono-substituted product.

  • For Di-amination: To drive the reaction to completion, a stoichiometric excess of the amine is required (typically >2.2 equivalents to account for both bromine atoms and potential side reactions). Higher reaction temperatures and extended reaction times are also employed to overcome the decreased reactivity of the mono-aminated intermediate.[12]

Optimizing Key Experimental Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components.

ParameterRecommended Choices & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ : Standard, cost-effective Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) species.[13] Palladacycle Precatalysts (e.g., XPhos Pd G3/G4) : Air-stable, well-defined precatalysts that offer superior reliability and activity, especially for challenging substrates, by ensuring efficient generation of the active L-Pd(0) species.[13][14]
Ligand Bulky Biaryl Phosphines (e.g., XPhos, RuPhos, BrettPhos) : These are the ligands of choice for challenging heteroaryl halides. Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination, increasing catalyst turnover and preventing catalyst deactivation.[9][15][16] Chelating Phosphines (e.g., Xantphos, BINAP) : Can be effective, particularly in preventing the formation of inactive palladium dimers and improving catalyst stability.[2][17]
Base Strong Bases (NaOt-Bu, KOt-Bu, LHMDS) : Highly effective and widely used. Their high basicity (pKaH > 19) facilitates the rapid deprotonation of the coordinated amine. However, they are incompatible with base-sensitive functional groups.[13][18][19] Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃) : Offer excellent functional group tolerance for sensitive substrates. Reactions with these bases often require higher temperatures due to their lower basicity and solubility.[13][19] Cs₂CO₃ is often favored for its better solubility in organic solvents.[13]
Solvent Aprotic, Non-coordinating Solvents : Toluene and 1,4-Dioxane are the most common and effective solvents, balancing substrate solubility with high boiling points suitable for these reactions.[18][19][20] Ethereal solvents like THF can also be used.[18] Solvents to Avoid : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to and inhibit the palladium catalyst.[13][19]

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst and some phosphine ligands are air-sensitive. Anhydrous, degassed solvents are required.

Protocol 1: Selective Mono-amination of this compound

This protocol is designed to favor the formation of 3-amino-5-bromo-2,4-dimethylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, Aniline) (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.045 equiv), and NaOt-Bu (1.4 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv).

  • Solvent and Nucleophile: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M. Finally, add the amine (1.1 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Protocol 2: Di-amination of this compound

This protocol is optimized for the synthesis of 3,5-bis(amino)-2,4-dimethylpyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, Aniline) (2.5 equiv)

  • XPhos Pd G3 Precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), K₃PO₄ (3.0 equiv), and the XPhos Pd G3 precatalyst (0.03 equiv) to an oven-dried reaction vessel.

  • Solvent and Nucleophile: Add anhydrous, degassed 1,4-dioxane (~0.1 M) followed by the amine (2.5 equiv).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate by LC-MS. The reaction typically requires 12-24 hours.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the di-aminated product.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues.[19][21]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture contamination).2. Poorly soluble base.3. Inappropriate ligand for the substrate.4. Reaction temperature too low.1. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents. Use a precatalyst for more reliable activation.2. Grind the inorganic base (e.g., K₃PO₄) to a fine powder before use. Consider switching to a more soluble base like Cs₂CO₃.[13]3. Screen a panel of bulky biaryl phosphine ligands (e.g., RuPhos, BrettPhos).[9]4. Incrementally increase the temperature by 10 °C intervals.
Formation of Byproducts 1. Hydrodehalogenation: (Replacement of Br with H).2. Ligand Arylation/Phosphine Oxide Formation. 1. This can arise from β-hydride elimination side reactions. Ensure the use of a sufficiently bulky ligand to disfavor this pathway.[2]2. Ensure the reaction is strictly anaerobic. Use a slightly higher ligand:palladium ratio.
Incomplete reaction (stalls at mono-amination) 1. Insufficient amine nucleophile.2. Catalyst deactivation after the first coupling.3. Reaction temperature/time insufficient for the second amination.1. Ensure at least 2.2 equivalents of amine are used for the di-amination protocol.2. Add a second, small portion of catalyst and ligand midway through the reaction.3. Increase the reaction temperature to 110 °C or higher and extend the reaction time.

Conclusion

The Buchwald-Hartwig amination of this compound is a versatile method for synthesizing valuable aminopyridine building blocks. By understanding the underlying mechanism and the critical role of each reaction component, researchers can strategically control the reaction outcome. Careful manipulation of stoichiometry and reaction temperature allows for the selective synthesis of either mono- or di-aminated products with high efficiency. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this powerful cross-coupling technology.

References

Application and Protocols for 3,5-Dibromo-2,4-dimethylpyridine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemical Design

In the competitive landscape of agrochemical research and development, the pyridine scaffold stands out as a privileged structure, forming the backbone of numerous potent herbicides, fungicides, and insecticides.[1][2][3] The introduction of halogen atoms onto the pyridine ring is a critical synthetic strategy, creating versatile intermediates with enhanced reactivity and tailored physicochemical properties.[4] Among these, 3,5-Dibromo-2,4-dimethylpyridine is a key building block, offering multiple reaction sites for the construction of complex, biologically active molecules. This technical guide will delve into the application of this compound and its isomers in the synthesis of modern agrochemicals, with a focus on the underlying chemical principles and detailed experimental protocols. We will explore a representative synthetic pathway for a key intermediate used in the production of pyridine-based fungicides, a class of agrochemicals vital for global crop protection.

Core Concept: The Role of Dibrominated Dimethylpyridines in Fungicide Synthesis

Many contemporary fungicides, particularly those belonging to the strobilurin and carboxamide classes, feature a substituted pyridine ring linked to another heterocyclic or aromatic system.[4][5] The synthesis of these complex molecules often relies on the strategic functionalization of a pyridine core. Dibrominated dimethylpyridines, such as this compound and its isomers like 3,5-Dibromo-2,6-dimethylpyridine, serve as excellent starting materials for these syntheses.[6][7] The bromine atoms act as versatile synthetic handles, enabling the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or nucleophilic aromatic substitution. The methyl groups, in turn, influence the electronic properties and steric environment of the pyridine ring, which can impact the molecule's biological activity and selectivity.

A common strategy in the synthesis of pyridine-containing fungicides is the coupling of a functionalized pyridine intermediate with a second key fragment. For instance, in the synthesis of strobilurin fungicides like Picoxystrobin, a substituted pyridine is linked to a phenyl acetate moiety.[4][5][8][9] While the industrial synthesis of Picoxystrobin itself starts from a trifluoromethyl-substituted pyridine, the principles of pyridine functionalization are broadly applicable. The following sections will detail a representative protocol for the functionalization of a dibromo-dimethylpyridine, a critical step in the synthesis of many pyridine-based agrochemicals.

Experimental Section: Synthesis of a Key Pyridine Intermediate for Agrochemicals

This section provides a detailed protocol for a representative transformation of a dibrominated dimethylpyridine, a foundational step in the synthesis of more complex agrochemical active ingredients.

Synthesis of 3-Bromo-5-(4-methoxyphenyl)-2,6-dimethylpyridine

This protocol details the selective mono-arylation of 3,5-Dibromo-2,6-dimethylpyridine via a Suzuki-Miyaura cross-coupling reaction. This transformation is a key step in building the biaryl linkages found in many modern fungicides.

Reaction Scheme:

G cluster_0 Reaction Scheme 3_5_dibromo 3,5-Dibromo-2,6-dimethylpyridine plus1 + 3_5_dibromo->plus1 boronic_acid 4-Methoxyphenylboronic acid reagents Pd(PPh3)4, K2CO3 Toluene/H2O boronic_acid->reagents Suzuki Coupling plus1->boronic_acid product 3-Bromo-5-(4-methoxyphenyl)-2,6-dimethylpyridine reagents->product plus2 + product->plus2 byproduct Byproducts plus2->byproduct

A representative Suzuki coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3,5-Dibromo-2,6-dimethylpyridine264.942.65 g10.0
4-Methoxyphenylboronic acid151.961.67 g11.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.347 g0.3
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Toluene-50 mL-
Deionized Water-25 mL-

Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-Dibromo-2,6-dimethylpyridine (2.65 g, 10.0 mmol), 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol).

  • Solvent Addition: Add 50 mL of toluene to the flask.

  • Base Addition: In a separate beaker, dissolve potassium carbonate (2.76 g, 20.0 mmol) in 25 mL of deionized water. Add this aqueous solution to the reaction flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 hexane:ethyl acetate) to afford the pure 3-Bromo-5-(4-methoxyphenyl)-2,6-dimethylpyridine.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Melting Point (°C)
3-Bromo-5-(4-methoxyphenyl)-2,6-dimethylpyridine3.062.6085110-112

The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target intermediate.

G cluster_workflow Synthetic Workflow A 1. Reaction Setup - Add reactants and catalyst to flask. B 2. Solvent and Base Addition - Add toluene and aqueous K2CO3. A->B C 3. Inert Atmosphere - Purge with Nitrogen. B->C D 4. Reaction - Heat at 90°C for 12h. C->D E 5. Work-up - Cool and separate layers. D->E F 6. Extraction - Extract aqueous layer with Ethyl Acetate. E->F G 7. Washing and Drying - Wash with brine and dry over Na2SO4. F->G H 8. Purification - Column chromatography. G->H I Final Product - 3-Bromo-5-(4-methoxyphenyl)-2,6-dimethylpyridine H->I

A typical workflow for Suzuki coupling.

Conclusion and Future Perspectives

This application note has demonstrated the utility of this compound and its isomers as versatile intermediates in the synthesis of agrochemicals. The detailed protocol for the Suzuki-Miyaura cross-coupling reaction showcases a fundamental transformation for creating the complex molecular architectures required for modern fungicides. The resulting mono-arylated pyridine can undergo further functionalization at the remaining bromine position, allowing for the introduction of other key fragments to complete the synthesis of a target agrochemical. The principles and protocols outlined herein provide a solid foundation for researchers and scientists in the agrochemical industry to develop novel and effective crop protection agents. The continued exploration of new catalytic systems and reaction conditions will undoubtedly lead to even more efficient and sustainable synthetic routes for these vital agricultural products.

References

  • Chem-Impex. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,6-Dibromo-3,5-dimethylpyridine. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Picoxystrobin (Ref: ZA 1963). Retrieved from [Link]

  • Zhang, X. (2014). Picoxystrobin preparation method. SciSpace. Retrieved from [Link]

  • Journal of Chemical Sciences. (2014). N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011092618A1 - Method for the preparation of fluazinam.
  • PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626691A - Picoxystrobin preparation method.
  • WIPO Patentscope. (n.d.). WO/2011/092618 METHOD FOR THE PREPARATION OF FLUAZINAM. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316937A - Preparation method of fluazinam.
  • Google Patents. (n.d.). EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Retrieved from [Link]

  • PubMed. (2006). 2,6-Dibromo-3,5-dimethylpyridine and 2,6-diiodo-3,5-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999010326A1 - Preparation of pyridine derivatives.
  • Google Patents. (n.d.). Pyridine preparation - US2549651A.
  • Google Patents. (n.d.). EP3159339A4 - Method for producing pyridine compound.
  • Google Patents. (n.d.). HU9201542D0 - Pyridine derivate, method for producing it preparative containing it and its application as fungicide.
  • National Institutes of Health. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]

  • PubMed. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]

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Catalytic Applications of Metal Complexes with 3,5-Dibromo-2,4-dimethylpyridine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Sterically Hindered and Electronically Modified Pyridine Ligands in Catalysis

In the vast landscape of transition metal catalysis, the design of ancillary ligands plays a pivotal role in dictating the reactivity, selectivity, and efficiency of a catalytic system. Pyridine-based ligands have long been a cornerstone in coordination chemistry and catalysis, offering a versatile platform for electronic and steric tuning. The subject of this guide, 3,5-Dibromo-2,4-dimethylpyridine, represents a fascinating, albeit underexplored, ligand scaffold. The presence of two bromine atoms significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. Simultaneously, the two methyl groups at the 2- and 4-positions introduce steric bulk in the vicinity of the coordinating nitrogen atom. This unique combination of electronic and steric features suggests that metal complexes of this compound could exhibit novel catalytic activities, particularly in cross-coupling reactions where the ligand's properties can influence key steps such as oxidative addition and reductive elimination.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the catalytic applications of metal complexes bearing the this compound ligand. While direct literature on the catalytic applications of this specific ligand is sparse, this guide provides a scientifically grounded starting point by drawing analogies from well-established principles of pyridine chemistry and catalysis with structurally related ligands. The protocols herein are designed to be self-validating, with explanations for the rationale behind each step, empowering the user to not only execute the experiments but also to adapt and optimize them for their specific needs.

PART 1: Synthesis of the this compound Ligand

Protocol 1: Proposed Synthesis of this compound

Materials:

  • 2,4-Dimethylpyridine (2,4-lutidine)

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylpyridine (1.0 eq.) in concentrated sulfuric acid (5-10 volumes) with cooling in an ice bath.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.2 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: The use of NBS in a strong acid like sulfuric acid generates an in-situ source of electrophilic bromine. The portion-wise addition helps to control the exothermicity of the reaction.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Diagram of Proposed Ligand Synthesis:

G cluster_0 Proposed Synthesis of this compound 2,4-Dimethylpyridine 2,4-Dimethylpyridine This compound This compound 2,4-Dimethylpyridine->this compound Bromination NBS, H2SO4 NBS, H2SO4

Caption: Proposed synthesis of the target ligand.

PART 2: Synthesis of a Palladium(II) Complex with this compound

Palladium complexes are workhorses in cross-coupling catalysis. The synthesis of a simple Palladium(II) chloride complex with the newly synthesized ligand is a logical first step towards exploring its catalytic potential. The following general protocol is adapted from established procedures for the synthesis of Pd(II)-pyridine complexes.[1]

Protocol 2: General Synthesis of a Pd(II)-3,5-Dibromo-2,4-dimethylpyridine Complex

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Standard Schlenk line and glassware for air-sensitive synthesis

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, suspend Palladium(II) chloride (1.0 eq.) in anhydrous acetonitrile (10-20 mL).

  • Ligand Addition: In a separate Schlenk flask, dissolve this compound (2.1 eq.) in anhydrous acetonitrile (5-10 mL). Transfer this solution to the PdCl₂ suspension via a cannula. Rationale: Using a slight excess of the ligand helps to ensure the formation of the desired bis-ligated complex.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The initial suspension of PdCl₂ should gradually dissolve to form a clear, colored solution, which may be followed by the precipitation of the product.

  • Isolation: If a precipitate forms, collect the solid by filtration under inert atmosphere, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under vacuum. If no precipitate forms, reduce the volume of the solvent under vacuum to induce precipitation, then follow the same isolation procedure.

  • Characterization: The resulting complex, likely of the form [Pd(this compound)₂Cl₂], should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Diagram of Complex Formation:

G cluster_1 Synthesis of a Palladium(II) Complex PdCl2 PdCl2 Complex [Pd(Ligand)2Cl2] PdCl2->Complex Coordination Ligand 2 x this compound

Caption: General scheme for palladium complex synthesis.

PART 3: Application in Suzuki-Miyaura Cross-Coupling Reactions

The electronic and steric properties of the this compound ligand make its palladium complexes promising candidates for catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing bromine atoms may facilitate the oxidative addition step, while the steric bulk of the methyl groups could influence the reductive elimination step and potentially the regioselectivity of reactions involving di- or poly-halogenated substrates.[2]

Application Note: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol outlines the use of the in-situ generated or pre-synthesized palladium complex of this compound as a catalyst for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale
Catalyst Loading 1-2 mol%A typical starting point for efficient catalysis.
Ligand This compoundTo be evaluated for its catalytic performance.
Aryl Halide 4-Bromotoluene (1.0 eq.)A standard, moderately activated aryl bromide.
Boronic Acid Phenylboronic acid (1.2 eq.)A common and readily available coupling partner.
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq.)Essential for the transmetalation step.[3][4]
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)Biphasic solvent systems are common for Suzuki reactions.
Temperature 80-100 °CSufficient to drive the reaction to completion.
Reaction Time 12-24 hoursTo be monitored by TLC or GC-MS.
Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or the pre-synthesized Pd complex

  • This compound (if generating the catalyst in-situ)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous, degassed)

  • Deionized water (degassed)

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the this compound ligand (2.2 mol%) if generating the catalyst in-situ. If using the pre-synthesized complex, add it directly (1 mol%).

  • Reagent Addition: Add 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.[5][6]

PART 4: Trustworthiness and Self-Validation

The protocols provided in this guide are designed to be robust starting points for research. The causality behind each experimental choice is explained to facilitate understanding and troubleshooting. For instance, the choice of base and solvent in the Suzuki-Miyaura reaction is critical for the efficiency of the transmetalation step.[7] Researchers are encouraged to systematically vary these parameters to optimize the reaction for their specific substrates. The successful synthesis and characterization of the ligand and its metal complex are crucial prerequisites for evaluating their catalytic activity. Standard analytical techniques such as NMR, MS, and elemental analysis will serve to validate the identity and purity of these materials.

Conclusion

Metal complexes of this compound represent a promising yet unexplored area of catalysis. The unique steric and electronic properties of this ligand suggest its potential to enable novel reactivity and selectivity in a variety of catalytic transformations. This guide provides a comprehensive framework for the synthesis of the ligand and its palladium complex, along with a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions. By providing the scientific rationale behind each step, this document aims to empower researchers to confidently explore the catalytic potential of this intriguing ligand system and contribute to the advancement of homogeneous catalysis.

References

  • [Link to a general review on pyridine synthesis]
  • [Link to a general review on metal-pyridine complexes]
  • [Link to a review on Suzuki-Miyaura cross-coupling]
  • [Link to a paper on the effect of ligand electronics in c
  • [Link to a paper on the effect of ligand sterics in c
  • Krogul, A., et al. (2012). Crystal structure, electronic properties and cytotoxic activity of palladium chloride complexes with monosubstituted pyridines. Dalton Transactions, 41(2), 658-666.
  • [Link to a paper on the synthesis of substituted pyridines]
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2020). [Link]

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross‐Coupling Reactions of Multiple Halogenated Nitrogen‐, Oxygen‐, and Sulfur‐Containing Heterocycles. Tetrahedron, 61(9), 2245-2267.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to form a new C–C sigma bond. (2025). [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • [Link to a general organic chemistry textbook on reaction mechanisms]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • [Link to a safety d
  • [Link to a safety d

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-2,4-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who require this halogenated pyridine intermediate in high purity. Impurities, even in trace amounts, can lead to side reactions, reduced yields, and compromised efficacy in downstream applications such as pharmaceutical synthesis.[1] This document provides in-depth, experience-driven answers to common purification challenges, detailed protocols, and troubleshooting logic to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling and purification of this compound, moving from initial assessment to advanced troubleshooting.

Part 1: Characterization & Preliminary Analysis
Q1: What are the key physical properties of this compound that I should be aware of?

Understanding the physical properties of your compound is the first step in designing a successful purification strategy. This compound is a white solid with a very low melting point of 28-30 °C .[2] This property is critical, as it means the compound may be liquid or a waxy solid at ambient laboratory temperatures, which significantly influences the choice of purification method. Recrystallization, for instance, can be challenging for low-melting-point solids as they tend to "oil out" rather than form crystals.

PropertyValueSource
Molecular Formula C₇H₈Br₂N[2]
Molecular Weight ~264.95 g/mol [2]
Physical State White Solid[2]
Melting Point 28-30 °C[2]
Q2: What are the most likely impurities in my crude sample?

Impurities typically arise from the synthetic route. A common synthesis involves the bromination of 2,4-dimethylpyridine, which can result in a mixture of brominated isomers. Based on documented syntheses, the most probable impurities are the mono-brominated and regioisomeric products shown below.[2]

Impurity NameStructureRationale for Presence
5-Bromo-2,4-dimethylpyridine C₇H₈BrNIncomplete bromination
3-Bromo-2,4-dimethylpyridine C₇H₈BrNIncomplete bromination / Isomer formation
Unreacted 2,4-Dimethylpyridine C₇H₉NIncomplete reaction
Over-brominated species e.g., Tribromo-2,4-dimethylpyridineExcess brominating agent or harsh conditions
Q3: How should I assess the purity of my crude and purified material?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The quickest and most common method to visualize the number of components in your crude mixture. It is essential for developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides definitive structural confirmation and can be used to determine the ratio of your desired product to impurities if their signals are resolved.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and confirming their identity by mass. It can detect minor impurities that may not be visible by TLC or NMR.

  • Melting Point Analysis: Due to the very low melting point, observing a sharp melting range is difficult and less reliable for purity assessment compared to other techniques. However, a broad or depressed melting range can still indicate the presence of impurities.

Part 2: Purification Method Selection & Troubleshooting
Q4: Which purification technique is most suitable for this compound?

Given its low melting point and the presence of closely related isomers, flash column chromatography is the most reliable and cited method for purifying this compound .[2] Distillation is generally not recommended without knowledge of the compound's boiling point under vacuum and its thermal stability, as many brominated pyridines can decompose at high temperatures.[3][4] Recrystallization is challenging but may be attempted with care.

The following workflow can guide your decision:

G cluster_legend Legend start Crude this compound tlc Run TLC Analysis (e.g., Hexane/EtOAc) start->tlc decision_tlc Are impurities well-separated from the product spot? tlc->decision_tlc chromatography Recommended Method: Flash Column Chromatography decision_tlc->chromatography Yes decision_tlc->chromatography No (streaking or close Rf) recrystallization Attempt Recrystallization (High risk of oiling out) decision_tlc->recrystallization Yes, and product is a distinct solid end_pure Pure Product chromatography->end_pure recrystallization->end_pure If successful distillation Distillation (Not Recommended) High risk of thermal decomposition l1 Recommended Path l2 Alternative Path l3 Path Not Recommended

Caption: Workflow for selecting a purification method.

Q5: My compound is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" is the most common failure mode when recrystallizing low-melting-point compounds. It occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of forming crystals.

CauseSuggested Solution(s)
Supersaturation point is below the melting point. 1. Use more solvent: Dissolve the compound in a larger volume of the "good" solvent to lower the saturation temperature. 2. Change solvent system: Switch to a solvent pair with a lower boiling point (e.g., DCM/heptane instead of EtOAc/heptane).[5] 3. Slow cooling: Allow the solution to cool to room temperature very slowly, then transfer to a refrigerator. Avoid rapid cooling in an ice bath.
Impurity interference. If the crude material is very impure, it can inhibit crystallization. Perform a rapid filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
No nucleation sites. 1. Scratch the flask: Use a glass rod to scratch the inside of the flask at the solvent line to create nucleation sites. 2. Seed crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution.
Q6: My compound is streaking on the TLC plate and column. How can I fix this?

Streaking, or tailing, is a classic problem when purifying basic compounds like pyridines on standard silica gel. The basic nitrogen atom interacts strongly with acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and inefficient separation.[6]

Solution: Add a small amount of a competing base to your mobile phase. The most common choice is triethylamine (TEA) . Adding 0.1-1% TEA to your eluent (e.g., 1 mL of TEA in 100 mL of your hexane/EtOAc mixture) will neutralize the active sites on the silica, leading to sharp, symmetrical peaks.[6]

Q7: I'm seeing poor separation between my product and an impurity. What are my options?

If an impurity has a very similar polarity to your product, separation can be difficult. The following workflow illustrates troubleshooting steps.

G start Poor Separation (Rf of product ≈ Rf of impurity) step1 Is the column overloaded? start->step1 step2 Refine the Mobile Phase step1->step2 No sol1 Decrease sample load (Aim for 1-5% of silica weight) step1->sol1 Yes step3 Change the Stationary Phase step2->step3 Still no separation sol2 Run a shallower gradient (e.g., 0-10% EtOAc over more column volumes) step2->sol2 sol4 Switch to neutral alumina (May offer different selectivity) step3->sol4 sol3 Try a different solvent system (e.g., Hexane/DCM or Toluene/Acetone) sol2->sol3

Caption: Troubleshooting poor separation in column chromatography.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and developing conditions for flash chromatography.

  • Preparation: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom.

  • Development: Place the plate in a developing chamber containing a mixture of hexane and ethyl acetate. A good starting point is 9:1 Hexane:EtOAc .

  • Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of ~0.3 for the desired product. This Rf value is often ideal for subsequent separation by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

This method is based on a reported purification for this compound.[2]

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Solvents: Hexane, Ethyl Acetate (EtOAc)

    • Triethylamine (TEA) (optional, for reducing tailing)

  • Column Packing:

    • Prepare a slurry of silica gel in hexane. A common rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.

    • Pour the slurry into your column and use gentle air pressure to pack a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., DCM or toluene).

    • Adsorb this solution onto a small amount of silica gel by removing the solvent with a rotary evaporator.

    • Carefully add the dry, loaded silica to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the polarity using a gradient of 0% to 15% Ethyl Acetate in Hexane .[2] If streaking was observed on the TLC, add 0.5% TEA to your mobile phase.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Guidelines for Recrystallization of a Low-Melting Point Compound

This technique is challenging but can be attempted if chromatography is not feasible.

  • Solvent Screening: In test tubes, find a solvent system where the compound is sparingly soluble at room temperature but fully soluble when hot. Common systems include:

    • Hexane / Ethyl Acetate

    • Methanol / Water

    • Heptane / 2-Methyltetrahydrofuran (2-MeTHF)[5][7]

  • Procedure:

    • In a flask, dissolve the crude material in a minimal amount of the hot "good" solvent (e.g., EtOAc).

    • While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy (persistent turbidity).

    • Add a few drops of the "good" solvent to redissolve the cloudiness.

    • Cover the flask and allow it to cool to room temperature very slowly . Do not disturb it.

    • If no crystals form, try scratching the flask or adding a seed crystal.

    • Once the solution has reached room temperature, transfer it to a refrigerator (4 °C) for several hours to maximize recovery. . Isolate the resulting solid by cold filtration.

References

  • ResearchGate. (2023). Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. [Link]

  • Boron Molecular. (n.d.). Quality and Purity of 3,5-Dibromo-2-chloro-4-methylpyridine from Chinese Manufacturers. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2020). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • Reddit. (2017). Recrystallization with two solvents. r/Chempros. [Link]

Sources

common side reactions and byproducts in 3,5-Dibromo-2,4-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3,5-Dibromo-2,4-dimethylpyridine is a key process for developing advanced pharmaceutical intermediates and specialized agrochemicals. However, the inherent electronic properties of the pyridine scaffold present unique challenges. The pyridine ring is electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene derivatives.[1] This guide provides a comprehensive troubleshooting framework for researchers, addressing common side reactions, byproduct formation, and purification challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to strategically optimize your reaction conditions.

Core Synthetic Workflow

The primary route to this compound involves the direct electrophilic bromination of 2,4-dimethylpyridine (2,4-lutidine). Due to the deactivated nature of the pyridine ring, this transformation requires forcing conditions to achieve satisfactory conversion.

G cluster_reactants Starting Material cluster_products Target Product 2_4_Lutidine 2,4-Dimethylpyridine (2,4-Lutidine) Reaction Electrophilic Bromination 2_4_Lutidine->Reaction Target This compound Reaction->Target  Br₂, Oleum (H₂SO₄/SO₃)  Elevated Temperature

Caption: General synthetic scheme for this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low, or the starting material is not consumed. What are the common causes?

A1: Low conversion is the most frequent issue and typically points to insufficient electrophilic character of the brominating system or reaction conditions that are too mild.

  • Causality: The nitrogen atom in the pyridine ring withdraws electron density, deactivating the ring towards electrophiles like bromine. Furthermore, under the strongly acidic conditions required (e.g., fuming sulfuric acid/oleum), the pyridine nitrogen is protonated, forming a pyridinium ion. This further increases the ring's deactivation. Consequently, harsh conditions are necessary to force the reaction forward.[1][2]

  • Troubleshooting Steps:

    • Verify Acid Strength: Ensure you are using fuming sulfuric acid (oleum) rather than concentrated sulfuric acid. The dissolved SO₃ in oleum acts as a powerful Lewis acid, activating the bromine and enhancing its electrophilicity.

    • Increase Temperature: This reaction is often performed at elevated temperatures (e.g., 100-140°C). Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or GC-MS.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. These reactions can be slow, sometimes requiring 12-24 hours.

    • Stoichiometry: While excess bromine can lead to over-bromination (see Q3), a slight excess (e.g., 2.1-2.2 equivalents) is necessary to ensure the reaction goes to completion.

Q2: I'm observing a complex mixture of brominated isomers. How can I improve the regioselectivity for the 3,5-positions?

A2: While the 3,5-dibromo isomer is the electronically favored product, deviations can occur. Understanding the directing effects is key to controlling the outcome.

  • Mechanistic Insight:

    • Activating Groups: The two methyl groups at positions 2 and 4 are electron-donating and are ortho, para-directors.

    • Deactivating System: The protonated pyridinium nitrogen is strongly deactivating and a meta-director.

    • Synergy for Selectivity: The ortho positions relative to the methyl groups are C3 and C5. The para position to the C2-methyl is C5, and the para position to the C4-methyl is C2 (already substituted). The meta positions relative to the ring nitrogen are C3 and C5. Therefore, the electronic effects of both the activating methyl groups and the deactivating nitrogen synergistically direct the incoming electrophile (Br+) to the C3 and C5 positions. This makes 3,5-dibromination the major expected outcome.

Caption: Electronic directing effects on the 2,4-lutidine ring.

  • Troubleshooting Steps:

    • Control Temperature: Lowering the temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. However, this may come at the cost of reaction rate.

    • Slow Addition of Bromine: Adding the bromine dropwise at the reaction temperature rather than all at once can help maintain a low instantaneous concentration, which can suppress the formation of less-favored isomers.

Q3: My mass spectrum shows peaks corresponding to tri- and even tetra-brominated products. How can I prevent this over-bromination?

A3: Over-bromination occurs when the desired product, this compound, undergoes further electrophilic substitution.

  • Causality: Although the two bromine atoms are deactivating, the forcing conditions required for the initial dibromination can be sufficient to add a third bromine atom, typically at the C6 position.

  • Troubleshooting Steps:

    • Precise Stoichiometry: This is the most critical factor. Use no more than 2.1-2.2 equivalents of bromine relative to your starting 2,4-lutidine. Carefully measure your reagents.

    • Monitor the Reaction: Use GC or TLC to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed and before significant amounts of over-brominated products appear.

    • Temperature Control: Excessively high temperatures can drive over-bromination. Find the minimum temperature required for a reasonable reaction rate (see Q1).

Q4: I see an unexpected M+16 peak in my mass spectrum. What is it and how can I avoid it?

A4: A mass increase of 16 Da almost always indicates the formation of an N-oxide.

  • Causality: The combination of an oxidizing agent (bromine) and hot, fuming sulfuric acid can lead to the oxidation of the pyridine nitrogen atom, forming this compound-N-oxide. While pyridine N-oxides are sometimes intentionally synthesized to activate the ring for substitution, in this context, it is an unwanted byproduct.[[“]][4][5]

  • Mitigation Strategies:

    • Lower Temperature: N-oxidation is often more prevalent at higher temperatures. Running the reaction at the lower end of the effective temperature range can minimize this side reaction.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes reduce oxidative side reactions.

    • Purification: The N-oxide is significantly more polar than the parent dibromopyridine. It can usually be separated effectively using silica gel column chromatography.

Q5: What are the critical safety precautions for this synthesis?

A5: This reaction involves highly hazardous materials and must be treated with extreme caution. A thorough risk assessment is mandatory before beginning.

  • Reagent Hazards:

    • Bromine (Br₂): Highly toxic by inhalation and ingestion, causes severe chemical burns to skin and eyes, and is a strong oxidizing agent.[6][7][8][9] It has a pungent, suffocating odor and is denser than air, meaning vapors can accumulate in low-lying areas.[6]

    • Oleum (Fuming Sulfuric Acid): Extremely corrosive. Reacts violently with water, releasing large amounts of heat and toxic fumes. Causes severe, deep burns on contact.

  • Mandatory Safety Protocol:

    • Ventilation: All work must be conducted in a certified, high-performance chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Emergency Preparedness: Have an emergency eyewash and shower immediately accessible. Keep a bromine quenching solution (e.g., 10% sodium thiosulfate) and a base neutralizer (e.g., sodium bicarbonate) on hand.

    • Handling: Always add reagents slowly and in a controlled manner. Never add water to oleum. The workup procedure, which involves quenching the reaction mixture with ice, must be done very slowly and cautiously behind a blast shield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber containing sodium thiosulfate solution.

  • Reaction: Charge the flask with fuming sulfuric acid (20% SO₃, 4.0 mL per 1.0 g of lutidine). Begin stirring and carefully add 2,4-dimethylpyridine (1.0 eq) to the acid.

  • Bromine Addition: Heat the mixture to 110°C. Slowly add bromine (2.1 eq) dropwise from the addition funnel over 1-2 hours.

  • Reaction: After the addition is complete, maintain the temperature at 110-120°C and stir for 12-16 hours. Monitor the reaction by taking small, carefully quenched aliquots for GC-MS analysis.

  • Workup (CRITICAL): Cool the reaction vessel in an ice bath to below 10°C. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a separate beaker, ensuring the temperature of the quench mixture does not rise excessively. This step must be performed behind a blast shield.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium hydroxide or solid sodium carbonate until the pH is ~8. This is highly exothermic.

  • Extraction: Extract the aqueous slurry three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 99:1 hexane:EtOAc).

  • Elution: Carefully load the dried crude product onto the top of the column. Elute the column with a shallow gradient of ethyl acetate in hexane. The less polar target compound will elute before the more polar N-oxide and other byproducts.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Troubleshooting Workflow

G Start Unsatisfactory Reaction Outcome Issue Identify Primary Issue Start->Issue LowYield Low Yield / No Conversion Issue->LowYield Low Conversion Selectivity Poor Regioselectivity Issue->Selectivity Isomer Mixture OverBrom Over-bromination Issue->OverBrom High MW Byproducts N_Oxide N-Oxide Formation Issue->N_Oxide M+16 Peak CheckTemp Increase Temperature (10°C increments) LowYield->CheckTemp SlowAdd Add Bromine Dropwise Selectivity->SlowAdd Stoich Reduce Br₂ Equivalents (Target: 2.1 eq) OverBrom->Stoich Temp_NOx Decrease Temperature N_Oxide->Temp_NOx CheckAcid Verify Oleum (SO₃) Content CheckTemp->CheckAcid CheckTime Increase Reaction Time CheckAcid->CheckTime LowerTemp Decrease Temperature SlowAdd->LowerTemp Monitor Stop Reaction Earlier (Monitor by GC/TLC) Stoich->Monitor Purify Separate by Column Chromatography Temp_NOx->Purify

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3,5-Dibromo-2,4-dimethylpyridine. This guide is designed to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile but sometimes challenging building block. The insights provided here are based on established chemical principles and field-proven experience to help you navigate your synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?

A1: Failure in Suzuki-Miyaura couplings involving bromopyridines is a common issue, often stemming from catalyst inhibition or unfavorable reaction conditions. The electron-deficient nature of the pyridine ring and potential for the nitrogen lone pair to coordinate with the palladium catalyst can hinder catalytic activity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While standard catalysts like Pd(PPh₃)₄ can be effective, more sterically hindered and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider screening catalysts like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: The base is crucial for activating the boronic acid.[2] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. If you are using a weaker base like Na₂CO₃, switching to a stronger, non-nucleophilic base like K₃PO₄ may improve your yield. The choice of base can be substrate-dependent, so screening may be necessary.

  • Solvent System: Ensure your solvent is anhydrous and degassed.[1] Common solvents include toluene, dioxane, and THF, often with a small amount of water to aid in the dissolution of the base.[1] Inadequate degassing can lead to catalyst oxidation and deactivation. A freeze-pump-thaw method for solvent degassing is highly recommended.[3]

  • Reaction Temperature: While these reactions often require heating (e.g., 80-110 °C), excessive temperatures can lead to side reactions like protodeboronation of the boronic acid.[4] Optimization of the reaction temperature is key.

  • Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen.[1] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents are handled accordingly.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Q2: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is not proceeding. What should I investigate?

A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations with bromopyridines can be challenging due to catalyst inhibition by the pyridine nitrogen.[5] The steric hindrance from the two methyl groups adjacent to the bromine atoms in your substrate can also play a significant role.

Troubleshooting Steps:

  • Catalyst and Ligand are Paramount: The success of a Buchwald-Hartwig amination hinges on the palladium-ligand combination.[5][6] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often required.[7] Consider ligands such as BINAP, Josiphos, or those from the Buchwald or Hartwig ligand families.

  • Base Strength and Type: A strong, non-nucleophilic base is essential for the deprotonation of the amine.[5] Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective. The choice of base can influence the reaction rate and outcome.

  • Solvent Choice: Anhydrous and deoxygenated solvents are critical.[5][8] Toluene, dioxane, and THF are commonly used. Ensure proper degassing to prevent catalyst deactivation.[5]

  • Reaction Temperature: These reactions are typically run at elevated temperatures (80-110 °C).[5][7] However, some systems may benefit from lower temperatures to minimize side reactions.

  • Purity of Reagents: Impurities in the amine, aryl halide, or solvent can poison the catalyst.[5] Ensure all reagents are of high purity and are handled under an inert atmosphere.

Key Considerations for Buchwald-Hartwig Amination

Parameter Recommendation Rationale
Catalyst/Ligand Screen bulky, electron-rich ligands (e.g., BINAP, Josiphos) Overcomes steric hindrance and prevents catalyst inhibition.[7]
Base Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) Ensures efficient deprotonation of the amine.[5]
Solvent Anhydrous and degassed (e.g., Toluene, Dioxane) Prevents catalyst deactivation by oxygen and water.[5][8]

| Atmosphere | Strictly inert (Argon or Nitrogen) | Palladium catalysts are oxygen-sensitive.[5] |

Q3: I am struggling to form the Grignard reagent from this compound. What are the common pitfalls?

A3: Grignard reagent formation with aryl halides can be notoriously difficult to initiate.[9] The presence of the pyridine nitrogen can also complicate the reaction.

Troubleshooting Steps:

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide.[10] This layer must be removed to initiate the reaction. Common activation methods include:

    • Adding a small crystal of iodine.

    • Using a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings under an inert atmosphere.[9]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with even trace amounts of water.[9][10] All glassware must be flame-dried, and solvents must be rigorously anhydrous. Diethyl ether and THF are common solvents and must be freshly distilled from a suitable drying agent.

  • Initiation: Sometimes, a small amount of pre-formed Grignard reagent or a more reactive alkyl halide (like ethyl bromide) can be added to initiate the reaction.[11]

  • Temperature Control: While some heat may be required for initiation, the reaction can become exothermic. Be prepared to cool the reaction vessel to maintain a gentle reflux.

Grignard Reagent Formation Troubleshooting

Start Grignard Reaction Fails to Initiate Activate_Mg Activate Magnesium Surface? Start->Activate_Mg Anhydrous Strictly Anhydrous Conditions? Activate_Mg->Anhydrous Yes Method_Activation Use I₂, 1,2-dibromoethane, or crushing Activate_Mg->Method_Activation No Initiator Use of Initiator? Anhydrous->Initiator Yes Method_Anhydrous Flame-dry glassware, use anhydrous solvent Anhydrous->Method_Anhydrous No Success Successful Grignard Formation Initiator->Success Yes Method_Initiator Add a small amount of a more reactive halide Initiator->Method_Initiator No Method_Activation->Anhydrous Method_Anhydrous->Initiator Method_Initiator->Success

Caption: Troubleshooting logic for initiating a Grignard reaction.

Q4: I am observing significant amounts of hydrodehalogenation (loss of bromine) as a side product in my cross-coupling reaction. How can I minimize this?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, often arising from β-hydride elimination from palladium-alkoxide or -amide intermediates, or from reactions with trace water.

Minimization Strategies:

  • Ligand Choice: The use of bulky, electron-rich ligands can favor the desired reductive elimination pathway over β-hydride elimination.

  • Base Selection: The choice of base can influence the extent of hydrodehalogenation. Screening different bases may be necessary to find one that minimizes this side reaction.

  • Strictly Anhydrous Conditions: As mentioned previously, ensuring all reagents and solvents are free of water is crucial to prevent protonolysis of key intermediates.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor your reaction closely by TLC or LC-MS and work it up as soon as it is complete.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Screening Buchwald-Hartwig Amination
  • In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the tube, remove it from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

References

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem.
  • Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine - Benchchem.
  • 3,5-Dibromo-4-methylpyridine synthesis - ChemicalBook.
  • Grignard Reaction.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]

  • Suzuki coupling with Bromoalkyne and boronic acid : r/Chempros - Reddit. Available at: [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. Available at: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. Available at: [Link]

  • CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2,4-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic building block. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Conversion of 2,4-Dimethylpyridine

Question: I am not observing any significant consumption of my starting material, 2,4-dimethylpyridine, after the recommended reaction time. What could be the issue?

Answer: Low or no conversion in the bromination of 2,4-dimethylpyridine typically points to insufficient activation of the pyridine ring or issues with the brominating agent. The pyridine ring is inherently electron-deficient and requires strong electrophilic conditions for substitution.[1]

Possible Causes and Solutions:

  • Inadequate Acid Catalysis: The pyridine nitrogen acts as a Lewis base and can be protonated by a strong acid. This protonation further deactivates the ring towards electrophilic attack. However, in the presence of a strong acid like fuming sulfuric acid (oleum), the acid acts as a solvent and a catalyst, facilitating the formation of a more potent brominating species.[2][3] Ensure that a suitable acid catalyst, such as concentrated sulfuric acid or oleum, is used in appropriate stoichiometric amounts.

  • Inactive Brominating Agent: Bromine (Br₂) itself can be a sluggish brominating agent for deactivated rings.[3] Consider using a more reactive brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can be more effective under milder conditions.[2][3]

  • Low Reaction Temperature: Electrophilic aromatic substitution on deactivated rings often requires elevated temperatures to overcome the activation energy barrier.[3][4] If using Br₂ in sulfuric acid, temperatures around 130°C may be necessary.[4] Carefully increase the reaction temperature while monitoring for potential side reactions.

  • Presence of Water: Water can compete with the pyridine nitrogen for protonation and can also react with some brominating agents. Ensure all reagents and glassware are dry.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My reaction mixture shows multiple spots on TLC/multiple peaks in GC-MS, indicating the formation of several isomeric byproducts. How can I improve the selectivity for the 3,5-dibromo product?

Answer: The formation of multiple products is a common challenge in the halogenation of substituted pyridines. The directing effects of the methyl groups and the pyridine nitrogen can lead to a mixture of mono-, di-, and even tri-brominated species, as well as isomers.

Possible Causes and Solutions:

  • Over-bromination: Using an excess of the brominating agent can lead to the formation of tri- and tetra-brominated pyridines. Carefully control the stoichiometry of the brominating agent. It is often preferable to use slightly less than the theoretical amount of the brominating agent to avoid over-reaction.[2]

  • Incorrect Brominating Agent: The choice of brominating agent can significantly influence regioselectivity. For instance, using Br₂ in oleum is a classic method but can be harsh and lead to mixtures.[3] NBS or DBDMH in the presence of an acid might offer better control.[2][3]

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. It's a delicate balance; the temperature needs to be high enough for the reaction to proceed but not so high that it promotes the formation of undesired isomers. Stepwise temperature ramping can sometimes be beneficial.

  • Benzylic Bromination: The methyl groups on the pyridine ring are susceptible to free-radical bromination, especially when using NBS with a radical initiator or under photochemical conditions.[5] To favor ring bromination, the reaction should be carried out in the dark and in a polar, acidic medium which disfavors radical pathways.[5]

Issue 3: Product Decomposition During Workup or Purification

Question: I seem to be losing a significant amount of my desired product during the aqueous workup or column chromatography. What could be causing this decomposition?

Answer: this compound, like many pyridine derivatives, can be sensitive to certain conditions during isolation and purification.

Possible Causes and Solutions:

  • Residual Strong Acid: Incomplete neutralization of the strong acid catalyst (e.g., sulfuric acid) can lead to product degradation, especially during concentration at elevated temperatures. Ensure the reaction mixture is carefully and thoroughly neutralized with a suitable base (e.g., sodium bicarbonate, sodium carbonate) to a neutral pH before extraction.

  • Hydrolysis of Bromo Substituents: While generally stable, the bromo groups can be susceptible to nucleophilic substitution under certain conditions, although this is less common for bromopyridines.

  • Instability on Silica Gel: Some nitrogen-containing heterocyclic compounds can interact strongly with acidic silica gel, leading to streaking, poor separation, and sometimes decomposition. If you observe this, consider deactivating the silica gel by pre-treating it with a small amount of a suitable amine, like triethylamine, in the eluent. Alternatively, alumina chromatography can be a good alternative.

  • Elevated Temperatures during Purification: Avoid excessive heat during solvent removal (rotary evaporation) and distillation. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl groups in the bromination of 2,4-dimethylpyridine?

The two methyl groups are electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. They direct incoming electrophiles to the ortho and para positions. In 2,4-dimethylpyridine, the positions ortho and para to the methyl groups are C3, C5, and C6. The interplay of these directing effects with the deactivating effect of the nitrogen atom ultimately favors substitution at the 3 and 5 positions.

Q2: Which brominating agent is best for the synthesis of this compound?

The "best" brominating agent depends on the desired scale, safety considerations, and available equipment.

Brominating AgentAdvantagesDisadvantages
Bromine (Br₂) Inexpensive and readily available.Highly corrosive and toxic, reaction can be slow and require harsh conditions (e.g., oleum).[3]
N-Bromosuccinimide (NBS) Easier to handle than Br₂, can be more selective.[2]More expensive than Br₂, can lead to benzylic bromination under radical conditions.[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) A stable, solid source of bromine, often provides high yields and selectivity.[2][3]More expensive than Br₂ and NBS.

For laboratory-scale synthesis focused on optimizing yield and purity, DBDMH in the presence of a strong acid like sulfuric acid is often an excellent choice.[2][3]

Q3: Why is a strong acid like sulfuric acid or oleum often used in the bromination of pyridines?

While it may seem counterintuitive to use a strong acid that protonates and deactivates the pyridine ring, its role is multifaceted. The strong acid acts as a solvent and a catalyst. It protonates the pyridine, but it also helps to generate a more potent electrophilic bromine species from the brominating agent. In the case of oleum (fuming sulfuric acid), the SO₃ present is a very strong Lewis acid that can further activate the brominating agent.[2]

Q4: Can I perform this reaction without a solvent?

In some patented procedures, the bromination of pyridine derivatives using DBDMH is carried out without an additional solvent, with the reaction temperature being carefully controlled.[3] This can simplify the workup process. However, for initial optimization and better temperature control, using a solvent like concentrated sulfuric acid is recommended.

Experimental Workflow & Diagrams

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_conversion Troubleshooting Low Conversion cluster_selectivity Improving Selectivity cluster_workup Optimizing Workup & Purification Start Reaction Outcome Unsatisfactory Low_Conversion Low/No Conversion Start->Low_Conversion Is starting material consumed? Multiple_Products Multiple Products Start->Multiple_Products Is the product pure? Decomposition Product Decomposition Start->Decomposition Is yield lost during workup? Check_Acid Verify Acid Catalyst (Type and Amount) Low_Conversion->Check_Acid Control_Stoich Control Stoichiometry of Brominating Agent Multiple_Products->Control_Stoich Neutralize Ensure Complete Neutralization Decomposition->Neutralize Check_Bromine Check Brominating Agent (Activity and Type) Check_Acid->Check_Bromine Increase_Temp Increase Temperature (Carefully) Check_Bromine->Increase_Temp Optimize_Temp Optimize Temperature Control_Stoich->Optimize_Temp Exclude_Light Exclude Light (Prevent Radical Rxn) Optimize_Temp->Exclude_Light Deactivate_Silica Deactivate Silica Gel (e.g., with Et3N) Neutralize->Deactivate_Silica Low_Temp_Purify Use Low Temperature for Purification Deactivate_Silica->Low_Temp_Purify

Caption: A troubleshooting decision tree for the synthesis of this compound.

Proposed Optimized Experimental Protocol

This protocol is a synthesis of best practices identified in the literature for the selective dibromination of activated pyridine rings.

Reagents and Materials:

  • 2,4-Dimethylpyridine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,4-dimethylpyridine (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5-10 volumes) with stirring. The addition is exothermic.

  • Brominating Agent Addition: Once the solution has cooled back to 0-5 °C, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

References

  • Benchchem. The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
  • ChemicalBook. 3,5-Dibromo-4-methylpyridine synthesis.
  • Hughes, D. L. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage.
  • Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Google Patents. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
  • Google Patents. US11613549B2 - Bromination of pyridine derivatives.
  • ChemicalBook. 3,5-Dibromopyridine synthesis.
  • Pearson. EAS Reactions of Pyridine: Videos & Practice Problems.
  • ScienceDirect. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines.

Sources

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dibromo-2,4-dimethylpyridine. Here, we address common challenges encountered during its synthesis and purification, providing practical, experience-driven solutions in a straightforward question-and-answer format. Our goal is to equip you with the knowledge to not only identify and remove impurities but also to understand the underlying chemical principles, ensuring the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) about Impurities

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route. A prevalent method involves the bromination of 2,4-dimethylpyridine. Given the nature of electrophilic aromatic substitution on pyridine rings, several byproducts can be anticipated.[1][2][3]

Common Impurities Include:

  • Under-brominated Species: This includes the starting material, 2,4-dimethylpyridine, and mono-brominated intermediates such as 3-bromo-2,4-dimethylpyridine and 5-bromo-2,4-dimethylpyridine. Incomplete reactions are a common source of these impurities.

  • Over-brominated Species: Although less common due to the deactivating effect of the bromine atoms, tri-brominated or other poly-brominated species can form under harsh reaction conditions or with an excess of the brominating agent.[4]

  • Isomeric Impurities: Depending on the directing effects of the methyl groups and the reaction conditions, trace amounts of other dibromo-isomers might be formed.

  • Starting Material Derivatives: If the synthesis starts from a precursor to 2,4-dimethylpyridine, impurities from that initial synthesis may carry over.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as byproducts from the brominating agent (e.g., succinimide from N-bromosuccinimide), are also common.[5][6]

Q2: Which analytical techniques are best for identifying these impurities?

A2: A multi-technique approach is recommended for comprehensive impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. The proton NMR of the desired product will show a characteristic singlet for the C6-proton. Impurities will present different splitting patterns and chemical shifts. For instance, the starting material, 2,4-dimethylpyridine, will have distinct aromatic proton signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[7] It can effectively separate isomers and byproducts, with the mass spectrometer providing crucial molecular weight information for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and can be used to quantify non-volatile impurities.[8] Developing a robust HPLC method is crucial for quality control.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and for preliminary purity assessment. It can help in selecting the appropriate solvent system for column chromatography.[9]

Analytical TechniquePrimary Use for this compound
¹H and ¹³C NMR Structural confirmation of the main product and identification of structural isomers and byproducts.
GC-MS Separation and identification of volatile impurities, including starting materials and under/over-brominated species.
HPLC Quantitative analysis of purity and detection of non-volatile impurities.
TLC Rapid reaction monitoring and solvent system selection for purification.[9]
Q3: My NMR spectrum is complex. Are there any databases I can reference?

A3: Yes, several databases can aid in the interpretation of NMR spectra. For the parent compound, 3,5-dimethylpyridine, resources like SpectraBase and PubChem provide reference spectra.[10][11] While a specific entry for this compound might be less common, you can infer shifts based on related structures. For instance, the spectra of 2,6-dibromo-3,5-dimethylpyridine and other brominated pyridines can offer valuable comparative data.[12] ChemicalBook is another resource that often provides NMR data for various chemical compounds.[13]

Section 2: Troubleshooting Guide for Purification

Issue 1: My crude product is an oil, but I expected a solid. What should I do?

This is a common issue and often indicates the presence of significant impurities that are depressing the melting point of your product.

Troubleshooting Steps:

  • Initial Analysis: First, obtain a ¹H NMR or GC-MS of the crude oil to identify the major components. This will confirm if the desired product is present and give you an idea of the main impurities.

  • Solvent Removal: Ensure all reaction and workup solvents have been thoroughly removed under reduced pressure. Residual solvent is a frequent cause of oily products.

  • Attempt to Crystallize:

    • Scratching: Try scratching the inside of the flask at the oil's surface with a glass rod. This can sometimes induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a single crystal to the oil.

    • Trituration: Add a small amount of a non-polar solvent in which the product is expected to be poorly soluble (e.g., hexanes or pentane) and stir vigorously. This can sometimes wash away soluble impurities and induce the product to solidify.

Issue 2: I'm having trouble separating my product from a closely-related impurity by column chromatography.

This often happens with isomeric impurities or species with very similar polarities.

Optimization Strategies:

  • Solvent System Optimization: The key is to find a solvent system with optimal selectivity. Use TLC to screen a variety of solvent mixtures. A good starting point for brominated pyridines is a gradient of hexane and ethyl acetate.[9] Try small, incremental changes in the solvent polarity. Sometimes, adding a small percentage of a third solvent (e.g., dichloromethane or diethyl ether) can improve separation.

  • Stationary Phase: While silica gel is the standard, consider using a different stationary phase if co-elution persists. For basic compounds like pyridines, which can interact strongly with the acidic silanol groups on silica, leading to peak tailing, using neutral or basic alumina might be a better choice.[14] Alternatively, you can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (0.1-1%) in your eluent.[14]

  • Column Dimensions and Loading: Use a long, thin column for better resolution. Be careful not to overload the column; a general rule of thumb is to load no more than 1-5% of the silica gel weight with your crude product.

Workflow for Optimizing Column Chromatography

start Crude Product with Co-eluting Impurity tlc Run TLC with Hexane/EtOAc Gradients start->tlc separation Assess Separation (Rf Difference) tlc->separation good_sep Good Separation (ΔRf > 0.1) separation->good_sep Yes poor_sep Poor Separation (ΔRf < 0.1) separation->poor_sep No column Perform Column Chromatography good_sep->column modify_solvent Modify Solvent System (e.g., add DCM or Et2O) poor_sep->modify_solvent change_stationary Change Stationary Phase (e.g., Alumina) or Deactivate Silica poor_sep->change_stationary end Pure this compound column->end modify_solvent->tlc change_stationary->tlc

Caption: Optimizing column chromatography for impurity separation.

Issue 3: My product seems to be degrading on the silica gel column.

Pyridine derivatives can be sensitive to the acidic nature of silica gel.[14]

Solutions:

  • Deactivate the Silica: As mentioned, pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.[14]

  • Use an Alternative Stationary Phase: Neutral or basic alumina is a good alternative for acid-sensitive compounds.[14]

  • Speed: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between your compound and the stationary phase.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a TLC plate. Develop the plate in various ratios of hexane:ethyl acetate (e.g., 99:1, 95:5, 90:10) to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.[14]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the eluent to the top of the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column to start the elution.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Combine the fractions containing the pure product, as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying a solid product with minor impurities.[15]

Materials:

  • Crude solid this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or a mixture like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should form. For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air-dry on the filter paper before transferring them to a drying oven or vacuum desiccator to remove all solvent traces.

Impurity Identification and Purification Workflow

start Crude this compound analysis Analytical Characterization (NMR, GC-MS, HPLC) start->analysis identify Identify Impurities (Starting Material, Isomers, Byproducts) analysis->identify solid Is the product a solid? identify->solid recrystallize Recrystallization solid->recrystallize Yes column Column Chromatography solid->column No pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Product (May be an oil if melting point is low) column->pure_oil

Caption: General workflow for impurity identification and purification.

References

  • Google Patents. (n.d.). CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide.
  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable synthesis of 2,5-dibromopyridine. Retrieved from [Link]

  • GCW Gandhi Nagar Jammu. (n.d.). Pyridines. Retrieved from [Link]

  • Semantic Scholar. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-dibromo-3,5-dimethylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037251A - 3,5-dimethylpyridine purifying method.
  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-4-chloro-2,6-dimethylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]

  • ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]

  • Scirp.org. (2013). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2,4-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of scaling up this important chemical transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the safe, efficient, and successful synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the bromination of 2,4-dimethylpyridine?

A1: The direct bromination of 2,4-dimethylpyridine (2,4-lutidine) is the most common approach. This typically involves an electrophilic aromatic substitution reaction. Key reagents and conditions include:

  • Brominating Agents: Molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are frequently used.[1][2]

  • Solvents: Aprotic solvents are generally preferred. Options include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., THF, dioxane), and aromatic hydrocarbons (e.g., toluene, xylene).[1]

  • Catalysts/Additives: Strong acids like oleum (fuming sulfuric acid) or Lewis acids may be required to activate the pyridine ring, which is inherently electron-deficient and resistant to electrophilic substitution.[2][3][4][5]

Q2: Why is the pyridine ring difficult to brominate, and what is the role of the methyl groups in 2,4-dimethylpyridine?

A2: The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic attack by withdrawing electron density.[4] This makes it less reactive than benzene. The two methyl groups at the 2 and 4 positions are electron-donating and thus activate the ring, facilitating electrophilic substitution. They direct the incoming electrophile (bromine) to the ortho and para positions relative to themselves. In the case of 2,4-dimethylpyridine, this directs bromination to the 3 and 5 positions.

Q3: What are the primary safety concerns when working with brominating agents on a large scale?

A3: Bromine and many brominating agents are hazardous and require careful handling, especially during scale-up.[6][7]

  • Toxicity and Corrosivity: Molecular bromine is a dense, corrosive, and fuming liquid that can cause severe burns upon skin contact and respiratory damage if inhaled.[6][8][9][10][11]

  • Exothermic Reactions: Bromination reactions are often exothermic. On a large scale, heat dissipation can be challenging, leading to potential thermal runaways if not properly controlled.[12]

  • Incompatible Materials: Bromine is incompatible with many materials, including certain metals and organic solvents, which can lead to vigorous or explosive reactions.[6][7]

  • Byproduct Generation: The reaction often generates hydrogen bromide (HBr) as a byproduct, which is a corrosive gas.[13]

Q4: How can I minimize the formation of poly-brominated byproducts?

A4: The formation of mono-, di-, and tri-brominated species is a common challenge. To favor the desired 3,5-dibromo product:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the 2,4-dimethylpyridine substrate. Using a slight excess of the brominating agent is common, but a large excess will promote over-bromination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Slow Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration of the electrophile in the reaction mixture.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using TLC, GC, or HPLC. Look for the presence of starting material or mono-brominated intermediates.Extend the reaction time or slightly increase the reaction temperature. Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.
Degradation of Product or Starting Material Analyze the crude reaction mixture for unexpected byproducts. Discoloration (darkening) of the reaction mixture can indicate degradation.Lower the reaction temperature. Consider a milder brominating agent (e.g., NBS instead of Br₂/oleum). Ensure the absence of moisture and air if your reagents are sensitive.
Suboptimal Reagent Purity Check the purity of your 2,4-dimethylpyridine and brominating agent. Old or improperly stored NBS can have reduced activity.Use freshly purified starting materials. The purity and color of NBS should be checked before use.[6]
Poor Work-up and Isolation Analyze aqueous and organic layers after extraction to check for product loss. Assess the efficiency of your crystallization or chromatography steps.Optimize the pH during aqueous work-up to ensure the product is in its neutral, organic-soluble form. Use an appropriate solvent system for extraction and purification.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Diagnostic Check Recommended Solution
Over-bromination (Tri- and Tetra-brominated species) Use LC-MS or GC-MS to identify the mass of the impurities.Reduce the equivalents of the brominating agent. Lower the reaction temperature and add the brominating agent more slowly.
Side-chain Bromination (on the methyl groups) Check for impurities with the same mass as the desired product but different retention times. ¹H NMR will show a shift and integration change for the methyl protons.This is more likely under radical conditions (e.g., with light or a radical initiator). Ensure the reaction is run in the dark and avoid radical initiators if electrophilic substitution is desired. N-bromosuccinimide (NBS) can be a source of bromine for both free radical and electrophilic reactions.[13]
Oxidation of the Pyridine Ring The formation of N-oxide byproducts can occur, especially with strong oxidizing agents or under harsh conditions.Use a less aggressive brominating system. Ensure the reaction temperature is well-controlled.

Experimental Protocols

Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

! WARNING ! This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2,4-dimethylpyridine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (2.1 equivalents) in the same solvent and add it dropwise to the cooled solution via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Adjust the pH to ~8 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography on silica gel.

Protocol 2: Bromination using Molecular Bromine in Oleum

! DANGER ! This reaction involves highly corrosive and hazardous materials. It should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and access to an emergency shower and eyewash station.

  • Reaction Setup: In a specialized reactor equipped for handling corrosive materials, add 65% oleum.

  • Addition of Substrate: Slowly and carefully add 2,4-dimethylpyridine (1 equivalent) to the oleum while maintaining a low temperature (e.g., 10 °C) with an appropriate cooling bath.[2] An exothermic reaction will occur.

  • Addition of Bromine: Once the initial exotherm subsides, slowly add molecular bromine (2.1 equivalents) dropwise, keeping the temperature under control.

  • Heating: After the addition, slowly heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for several hours.[2]

  • Work-up: After cooling to room temperature, very carefully quench the reaction by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a strong base (e.g., NaOH) to a pH of ~8. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizations

General Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Troubleshooting P1 Select Brominating Agent (NBS, Br2, DBDMH) P2 Choose Solvent & Conditions P1->P2 R1 Controlled Addition of Brominating Agent P2->R1 R2 Monitor Reaction (TLC, GC, HPLC) R1->R2 W1 Quench & Neutralize R2->W1 W2 Extraction W1->W2 W3 Purification (Recrystallization/Chromatography) W2->W3 A1 Characterize Product (NMR, MS) W3->A1 A2 Low Yield? A1->A2 Check A3 Impurities? A1->A3 Check A2->P1 A3->P2 Optimize

Caption: A general workflow for the synthesis of this compound and subsequent troubleshooting steps.

Troubleshooting Logic for Impurity Formation

G cluster_overbromination Over-bromination cluster_sidechain Side-Chain Bromination cluster_other Other Impurities Start Impurity Detected (GC-MS, LC-MS, NMR) OB1 Reduce Equivalents of Brominating Agent Start->OB1 OB2 Lower Reaction Temperature Start->OB2 OB3 Slower Addition Rate Start->OB3 SC1 Run Reaction in Dark Start->SC1 SC2 Avoid Radical Initiators Start->SC2 OT1 Purify Starting Materials Start->OT1 OT2 Optimize Work-up pH Start->OT2

Caption: A troubleshooting decision diagram for addressing common impurity issues in the synthesis of this compound.

References

managing the reactivity of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-2,4-dimethylpyridine (CAS No. 29976-20-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this reagent—two reactive bromine atoms flanking a pyridine nitrogen, sterically influenced by two methyl groups—offers significant synthetic potential but also presents specific challenges. This document provides in-depth, field-proven insights to help you manage its reactivity, troubleshoot common issues, and optimize your experimental outcomes.

Section 1: Safety, Handling, and Compound Integrity

Proper handling and storage are paramount to ensuring both user safety and the integrity of the reagent for reproducible results. The brominated pyridine core presents specific hazards that must be respected.[1][2][3]

Frequently Asked Questions: Safety & Handling

Q1: What are the primary hazards associated with this compound?

A: The primary hazards are typical for halogenated aromatic compounds. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] In case of fire, toxic vapors such as nitrogen oxides, hydrogen bromide, and carbon monoxide may be released.[1][2] Always consult the latest Safety Data Sheet (SDS) before use.

Q2: What are the optimal storage conditions for this reagent?

A: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] The compound is stable under normal conditions, but it is prudent to protect it from moisture and high temperatures to prevent potential degradation over long-term storage.[1][2]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A: Standard laboratory PPE is required, including safety glasses or goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[1] Ensure an eyewash station and safety shower are readily accessible.[1]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The dual bromine atoms on this compound make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[5][6] However, achieving high yields and controlling selectivity can be challenging.

Frequently Asked Questions: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is sluggish or fails to reach completion. What are the likely causes?

A: Several factors can lead to poor conversion:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by creating a more stable and active catalyst.[5]

  • Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive boroxine trimers. Ensure your boronic acid is of high quality or consider using potassium trifluoroborate salts or boronate esters, which are often more stable.

  • Insufficient Base or Inappropriate Solvent: The base is crucial for activating the boronic acid to facilitate transmetalation.[8] Strong bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent system (e.g., 1,4-dioxane/water, Toluene, THF) must be anhydrous (for the organic part) and thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][9]

  • Low Reaction Temperature: While some Suzuki couplings work at room temperature, this sterically hindered substrate may require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.[5][9]

Q2: I am observing significant amounts of a debrominated side product (2,4-dimethylpyridine). How can I prevent this?

A: Protodebromination (replacement of bromine with hydrogen) is a common side reaction. It often arises from trace water in the reaction mixture or from side reactions involving the boronic acid.

  • Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that solvents are rigorously dried and degassed.

  • Optimize the Base: Using a non-nucleophilic, anhydrous base like powdered KF can sometimes reduce this side reaction.[8]

  • Ligand Choice: Certain ligands can favor the desired reductive elimination over pathways leading to debromination. Experiment with different phosphine ligands.

Q3: How can I selectively achieve mono-coupling versus di-coupling?

A: The two bromine atoms have similar electronic environments, making regioselectivity challenging. However, kinetic control is possible.

  • For Mono-coupling: Use a slight excess (1.0-1.2 equivalents) of the boronic acid. Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also enhance selectivity for the first coupling.

  • For Di-coupling: Use a larger excess of the boronic acid (2.5-3.0 equivalents) and a longer reaction time at an elevated temperature to drive the reaction to completion.

Data Presentation: Recommended Suzuki-Miyaura Conditions
EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Application
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/EtOH/H₂O90-100General purpose, less hindered boronic acids
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O90-110Good for hindered substrates, reduces catalyst poisoning[5]
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF or Toluene80-100Highly active system for challenging couplings[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq for mono-coupling), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxadd Oxidative Addition pd0->oxadd pdiib Ar-Pd(II)-Br(L)₂ Intermediate oxadd->pdiib trans Transmetalation pdiib->trans pdiic Ar-Pd(II)-Ar'(L)₂ Intermediate trans->pdiic redel Reductive Elimination pdiic->redel product R-R' Coupled Product pdiic->product redel->pd0 aryl_halide R-Br (Dibromodimethylpyridine) aryl_halide->oxadd boronic_acid R'-B(OH)₂ + Base borate [R'-B(OH)₃]⁻ boronic_acid->borate borate->trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Troubleshooting Lithiation and Metal-Halogen Exchange

For derivatization via nucleophilic intermediates, bromine-lithium exchange is a powerful strategy. However, it requires strict control of conditions to avoid side reactions.

Frequently Asked Questions: Bromine-Lithium Exchange

Q1: My Br-Li exchange reaction with n-BuLi is low-yielding. What should I check first?

A: This reaction is highly sensitive to reaction parameters:

  • Reagent Quality: The most common point of failure is the quality of the n-butyllithium (n-BuLi). It degrades over time, especially with improper storage. Titrate your n-BuLi solution before use to determine its exact molarity.

  • Temperature Control: The exchange must be performed at very low temperatures (-78 °C is standard) to prevent side reactions, such as the addition of n-BuLi to the electron-deficient pyridine ring or decomposition of the lithiated intermediate.

  • Solvent Purity: The solvent (typically anhydrous THF or diethyl ether) must be absolutely free of water and peroxides. Use a freshly distilled or commercially available anhydrous solvent.

Q2: I am observing a complex mixture of products instead of my desired compound after quenching with an electrophile. Why?

A: This often points to a lack of selectivity or side reactions.

  • Halogen Dance: In some di- or polyhalogenated systems, the initial lithiated species can isomerize to a more thermodynamically stable organolithium, a phenomenon known as a "halogen dance".[10] While less common for this specific substrate compared to others, maintaining a very low temperature (-78 °C) and short reaction times before adding the electrophile can minimize this.

  • Electrophile Reactivity: Ensure your electrophile is reactive enough at low temperatures. If the electrophile requires warming, the lithiated pyridine may decompose or react with the solvent.

Q3: Which of the two bromine atoms is more likely to undergo exchange?

A: The bromine at the C5 position is slightly more sterically accessible than the C3 position, which is flanked by two methyl groups. However, the electronic differences are minimal. In practice, with a strong, non-hindered base like n-BuLi at low temperatures, a mixture of mono-lithiated species is often formed, which can lead to isomeric products upon quenching. Selective deprotonation of a methyl group is also a possible side reaction, though generally less favorable than Br-Li exchange.

Experimental Protocol: Bromine-Lithium Exchange and Electrophilic Quench
  • Add this compound (1.0 eq) to a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF under an argon or nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 eq, titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Add the desired electrophile (e.g., anhydrous DMF, 1.5 eq) dropwise at -78 °C.

  • After the addition is complete, stir for an additional 1-2 hours at -78 °C.

  • Slowly warm the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualization: Troubleshooting Lithiation Reactions

Lithiation_Troubleshooting start Low Yield or No Reaction q1 Is your n-BuLi titrated and active? start->q1 ans1_no Titrate n-BuLi or use a fresh bottle. q1->ans1_no No ans1_yes Yes q1->ans1_yes q2 Are your solvent and glassware completely dry? ans1_yes->q2 ans2_no Flame-dry glassware. Use fresh anhydrous solvent. q2->ans2_no No ans2_yes Yes q2->ans2_yes q3 Was the reaction kept at -78 °C throughout? ans2_yes->q3 ans3_no Maintain strict temperature control. Add reagents slowly. q3->ans3_no No ans3_yes Yes q3->ans3_yes end Consider alternative: - Grignard formation - Different organolithium (e.g., t-BuLi) - Different solvent (e.g., Et₂O) q3->end

Caption: A decision tree for troubleshooting common Br-Li exchange issues.

Section 4: Managing Grignard Reagent Formation

Formation of the corresponding Grignard reagent offers an alternative to organolithium chemistry, often under less cryogenic conditions. However, initiation can be difficult.

Frequently Asked Questions: Grignard Formation

Q1: My Grignard reaction won't start. The magnesium just sits there. What can I do?

A: The initiation of a Grignard reaction is notoriously tricky as it depends on a clean, oxide-free magnesium surface.

  • Mechanical Activation: Before adding the solvent, crush the magnesium turnings in the flask with a glass rod under an inert atmosphere to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine (I₂), which will etch the magnesium surface. The brown color of the iodine will disappear as the reaction initiates. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is rapid and exothermic, which helps start the main reaction.[11]

  • Sonication: Placing the reaction flask in an ultrasonic bath for a few minutes can be a very effective method for initiating stubborn reactions.[11]

  • Heat: Gentle heating with a heat gun on a small portion of the flask can create a localized "hot spot" to start the reaction. Once initiated, the reaction is typically exothermic and may need cooling.

Q2: My reaction solution turned cloudy and then stopped bubbling. What happened?

A: This could indicate either successful initiation followed by consumption of the initial aliquot of halide, or passivation of the magnesium surface. Add the rest of your halide solution slowly. If the reaction is proceeding, it should become exothermic. If not, the surface may be coated. Also, ensure your solvent (THF or diethyl ether) is scrupulously dry, as trace water will quench the Grignard reagent as it forms.[11]

Visualization: Grignard Reagent Initiation Workflow

Grignard_Initiation start Assemble dry glassware with Mg turnings under Ar/N₂ step1 Add small portion of R-Br/THF solution start->step1 check1 Does reaction initiate? (Bubbling, cloudiness, warmth) step1->check1 step2 Add chemical activator (I₂ crystal or 1,2-dibromoethane) check1->step2 No success Reaction Initiated. Slowly add remaining R-Br solution, maintaining reflux with a water bath. check1->success Yes check2 Initiation? step2->check2 step3 Gently warm a spot with a heat gun check2->step3 No check2->success Yes check3 Initiation? step3->check3 step4 Use ultrasonic bath check3->step4 No check3->success Yes step4->success

Caption: A standard workflow for initiating a challenging Grignard reaction.

References

  • Jubilant Ingrevia. (n.d.).
  • ChemicalBook. (n.d.). 3,5-Dibromo-4-methylpyridine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine.
  • Thermo Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2010).
  • Al-Snafi, A. E., et al. (2020). Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with phenyl- and ferrocene–boronates.
  • BenchChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.).
  • Chem-Impex. (n.d.). 2,6-Dibromo-3,5-dimethylpyridine.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • Arkivoc. (2021).
  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Journal of Labelled Compounds and Radiopharmaceuticals. (2018). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. PMC - NIH.
  • Chemistry – A European Journal. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
  • PubChem. (n.d.). 3,5-Dibromo-2,6-dimethylpyridine.
  • Acta Crystallographica Section E. (2016). 3,5-Dibromo-4-methylpyridine.
  • European Journal of Organic Chemistry. (2010). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series.
  • Chemical Communications. (2007). Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine. Royal Society of Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
  • Ben Travran. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • Acta Chemica Scandinavica. (1965). The Addition of Grignard Reagents to Pyridazines. II.
  • The Journal of Organic Chemistry. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Molecules. (2021).
  • CPHI Online. (n.d.). 3,5-Dibromo-4-methylpyridine.
  • Molecules. (2018). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. MDPI.
  • PubChem. (n.d.). 2,4-Dimethylpyridine.
  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.

Sources

preventing decomposition of 3,5-Dibromo-2,4-dimethylpyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3,5-Dibromo-2,4-dimethylpyridine. As a Senior Application Scientist, I understand that while this substituted pyridine is a valuable building block, its stability during synthetic transformations can be a significant challenge. Unwanted decomposition, primarily through debromination, can lead to reduced yields, complex purification profiles, and compromised timelines.

This guide is designed with full editorial control to provide practical, in-depth solutions to the common stability issues encountered when working with this reagent. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future challenges.

Frequently Asked Questions (FAQs): Core Stability Challenges

This section addresses the most common scenarios where decomposition of this compound is observed.

Q1: I'm observing significant debromination during my metal-halogen exchange reaction with an organolithium reagent. What's causing this, and how can I prevent it?

A1: This is a classic challenge. The methyl groups on the pyridine ring increase its electron density, making the bromine atoms susceptible to side reactions. While you intend to perform a lithium-halogen exchange, competing reactions like debromination (replacement of -Br with -H) or nucleophilic addition can occur, especially if conditions are not rigorously controlled.

Causality:

  • Temperature: Organolithium reagents are extremely reactive bases and nucleophiles.[1] At temperatures above -78 °C, their kinetic energy is sufficient to promote side reactions. Even localized warming during reagent addition can be detrimental.

  • Reagent Choice & Purity: The choice of organolithium (e.g., n-BuLi, s-BuLi, t-BuLi) dictates its basicity and nucleophilicity. Impurities in the reagent or solvent (e.g., trace water, old bottles of BuLi containing lithium alkoxides) can act as proton sources for debromination.

  • Solvent Effects: The coordinating ability of the solvent (e.g., THF, diethyl ether, toluene) influences the aggregation state and reactivity of the organolithium reagent.[2]

Solutions & Protocol:

  • Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) or even lower if possible (e.g., -90 °C with a cryocooler). Use a calibrated low-temperature thermometer.

  • Slow Reagent Addition: Add the organolithium reagent dropwise to a well-stirred solution of the pyridine. This prevents localized temperature spikes and high concentrations of the reactive reagent.[3]

  • Solvent Selection: Anhydrous THF is often the solvent of choice due to its good solvating properties at low temperatures. However, for some applications, a less coordinating solvent like toluene can modulate reactivity and may suppress certain side reactions.[4]

  • Consider Alternative Bases: If debromination persists, a less nucleophilic base like Lithium Diisopropylamide (LDA) may be a better choice for deprotonation if a C-H bond is the target instead of C-Br exchange.[5]

Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is yielding a significant amount of the mono- or non-brominated dimethylpyridine. Why is this happening?

A2: The formation of debrominated byproducts, a process often called hydrodebromination, is a common and frustrating side reaction in Pd-catalyzed cross-couplings.[6] It competes directly with your desired C-C bond formation.

Causality:

  • Formation of Palladium-Hydride (Pd-H) Species: This is the most common culprit.[7] Pd-H species can be generated from various sources in the reaction mixture, including the base (especially alkoxides), the solvent (e.g., residual water in DMF or dioxane), or other impurities.[3][6] This Pd-H intermediate can then react with your starting material to replace a bromine atom with hydrogen.

  • Reaction Temperature: Higher temperatures can increase the rate of the undesired debromination pathway, which may have a higher activation energy than the productive cross-coupling.[7][8]

  • Choice of Base and Ligand: Strong bases are more likely to generate hydride species.[3] The choice of phosphine ligand on the palladium catalyst also plays a critical role in influencing the relative rates of oxidative addition, transmetalation, and reductive elimination, thereby affecting the prevalence of side reactions.[6]

Solutions & Protocol:

  • Optimize the Base: Switch from strong bases like NaOt-Bu or other alkoxides to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]

  • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 60-80 °C instead of 100-120 °C).[7]

  • Use Anhydrous & Degassed Conditions: Rigorously dry all solvents and reagents. Ensure your inert gas atmosphere is truly inert by evacuating and backfilling the flask multiple times.[7]

  • Screen Ligands: If the problem persists, screen different phosphine ligands. Electron-rich, bulky ligands can sometimes favor the desired reductive elimination over the formation of Pd-H species.

  • Consider In Situ Halogen Exchange: For particularly stubborn bromides, an in situ conversion to the more reactive iodide using a catalytic amount of an iodide source (like KI) can sometimes accelerate the desired coupling to outcompete the debromination.[9]

Troubleshooting Guide: At-a-Glance
Symptom Observed Potential Root Cause Recommended First Action Advanced Solutions
Major peak for debrominated product by LC-MS after organolithium reaction. 1. Reaction temperature too high.2. Trace protic impurities (water).3. Reagent added too quickly.Ensure reaction is maintained at ≤ -78 °C. Add organolithium reagent dropwise over an extended period.Use freshly titrated BuLi. Consider using a different, less coordinating solvent like toluene.[4]
Significant hydrodebromination in a Suzuki or other Pd-coupling. 1. Formation of Pd-H species.2. Base is too aggressive (e.g., NaOt-Bu).3. High reaction temperature.Switch to a milder base like K₃PO₄ or Cs₂CO₃.[3]Lower the reaction temperature.[7] Screen different palladium ligands. Ensure all reagents and solvents are anhydrous.[7]
Reaction mixture turns dark/black, yielding complex mixture/tar. 1. Severe thermal decomposition.2. Gross excess of highly reactive reagent (e.g., BuLi).3. Oxygen contamination.Check reaction temperature and ensure it's not over-heating. Verify stoichiometry of reagents.Ensure a robust inert atmosphere. Purify the starting material if its quality is questionable.
Low or no conversion despite clean starting material. 1. Catalyst deactivation.2. Insufficient reaction temperature/time.3. Poor quality reagents.Degas the reaction mixture thoroughly. Increase temperature modestly or extend reaction time.Use a freshly opened bottle of base or boronic acid/ester. Titrate organolithium reagents before use.
Visualizing the Problem: Decomposition Pathways & Prevention

Understanding the competing reaction pathways is key to preventing them. The following diagrams illustrate the desired transformation versus the common decomposition routes.

cluster_0 Scenario: Metal-Halogen Exchange Start_Li This compound + n-BuLi @ -78°C Desired_Li Lithiated Pyridine Intermediate Start_Li->Desired_Li Desired Exchange Side_Li Decomposition Pathway Start_Li->Side_Li High Temp or Protic Impurity Product_Li Desired Functionalized Product (After Electrophile Quench) Desired_Li->Product_Li + E+ Debromo_Li Debrominated Byproduct (Quenched with H+) Side_Li->Debromo_Li

Caption: Competing pathways during organolithium reactions.

cluster_1 Scenario: Palladium-Catalyzed Cross-Coupling cluster_source Start_Pd This compound + Pd Catalyst, Base, Coupling Partner Cycle_Pd Productive Catalytic Cycle Start_Pd->Cycle_Pd Oxidative Addition Side_Pd Decomposition Pathway Start_Pd->Side_Pd Reaction with Pd-H Species Product_Pd Desired Coupled Product Cycle_Pd->Product_Pd Reductive Elimination Debromo_Pd Debrominated Byproduct Side_Pd->Debromo_Pd PdH Pd-H Species Formation (from Base/Solvent) PdH->Side_Pd Base Base / Solvent Base->PdH

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Optimized Protocol: Low-Temperature Lithiation and Trapping

This protocol provides a robust starting point for minimizing decomposition during metal-halogen exchange.

Objective: To generate a mono-lithiated pyridine species and trap it with an electrophile, minimizing debromination.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (freshly titrated)

  • Electrophile (e.g., anhydrous DMF, benzaldehyde)

  • Dry ice/acetone bath

  • Calibrated low-temperature thermometer

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF via syringe to dissolve the starting material completely.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Reagent Addition: While stirring vigorously, add n-BuLi (1.05 eq) dropwise via syringe over 20-30 minutes. Crucially, ensure the internal temperature does not rise above -75 °C during the addition.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 45-60 minutes.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq), also dropwise, ensuring the temperature remains at -78 °C.

  • Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Proceed with a standard aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate), drying the organic layer, and concentrating under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • BenchChem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
  • BenchChem. (n.d.). Preventing debromination of "1-(5-Bromopyridin-2-yl)piperidin-4-ol".
  • Cardiff University. (n.d.). Reactions of organolithium reagents with quinazoline derivatives. ORCA.
  • Wikipedia. (n.d.). Organolithium reagent.
  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • BenchChem. (n.d.). Preventing debromination during reactions with 3,4-Dibromothiophene.
  • BenchChem. (n.d.). Preventing debromination during reactions with 3,4-Dibromothiophene.
  • ResearchGate. (2016). Tandem reactions involving organolithium reagents. A review.
  • ResearchGate. (2002). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. National Institutes of Health.

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Validation & Comparative

A Comparative Guide to the Characterization and Validation of 3,5-Dibromo-2,4-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated pyridines serve as versatile scaffolds for the synthesis of complex molecular architectures. Among these, 3,5-Dibromo-2,4-dimethylpyridine stands out as a key building block, offering two reactive bromine sites amenable to a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, characterization, and validation of this compound, alongside a comparative analysis with relevant alternatives, supported by experimental data and established protocols. Our objective is to equip researchers with the necessary insights to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Brominated Pyridines

The introduction of bromine atoms onto the pyridine ring significantly alters its electronic properties, rendering the carbon atoms at these positions susceptible to nucleophilic substitution and, more importantly, transition-metal-catalyzed cross-coupling reactions.[1] This "handle" allows for the facile introduction of a wide array of functional groups, making brominated pyridines invaluable intermediates in the synthesis of pharmaceuticals and functional materials. The specific substitution pattern of this compound, with bromine atoms flanking a methyl group, presents unique steric and electronic features that can influence its reactivity and the properties of its derivatives.

Synthesis and Mechanistic Considerations

The selective synthesis of this compound can be achieved through the direct bromination of 2,4-dimethylpyridine. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and prevent the formation of other brominated isomers.

A plausible synthetic approach involves the use of a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a strong acid like oleum.[2][3] The strong acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic aromatic substitution. However, the methyl groups at positions 2 and 4 are activating and direct the incoming electrophile (bromine) to the ortho and para positions. The steric hindrance from the existing methyl groups and the electronic deactivation of the ring will influence the position of bromination.

Conceptual Synthetic Workflow:

Start 2,4-Dimethylpyridine Reaction Electrophilic Aromatic Substitution Start->Reaction Brominating_Agent Brominating Agent (e.g., DBDMH) Brominating_Agent->Reaction Acid Strong Acid (e.g., Oleum) Acid->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the bromination of substituted pyridines and should be optimized for the specific substrate.[2][3]

Materials:

  • 2,4-Dimethylpyridine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Oleum (65%)

  • Methyl tert-butyl ether (MTBE)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of 2,4-dimethylpyridine in oleum at 10°C, add DBDMH portion-wise.

  • The reaction mixture is then heated to approximately 105°C for 2-4 hours.

  • After cooling to room temperature, the mixture is carefully poured onto ice.

  • The aqueous solution is neutralized with a suitable base (e.g., NaOH) to a pH of ~8-9.

  • The product is extracted with MTBE.

  • The combined organic phases are dried over MgSO₄ and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by crystallization or column chromatography.

Characterization and Validation

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for its validation.

Spectroscopic Analysis

1H NMR Spectroscopy:

The 1H NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyridine ring. The chemical shift of this proton will be influenced by the electron-withdrawing bromine atoms and the electron-donating methyl groups. Additionally, two singlets corresponding to the two non-equivalent methyl groups at positions 2 and 4 will be observed.

13C NMR Spectroscopy:

The 13C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons attached to the bromine atoms (C3 and C5) will appear at a characteristic chemical shift. The chemical shifts of the other ring carbons and the methyl carbons will also provide valuable structural information.

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1 will be observed for the molecular ion cluster, confirming the presence of two bromine atoms.[5] Fragmentation may involve the loss of bromine atoms and methyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and C-Br stretching vibrations.

Spectroscopic Data for Related Compounds
Compound 1H NMR (CDCl₃, δ ppm)
3,5-Dibromopyridine8.61 (d, J=2.0 Hz, 2H), 8.15 (t, J=2.0 Hz, 1H)[4]
2,4-Dimethylpyridine8.35 (d, J=5.0 Hz, 1H), 6.90 (s, 1H), 6.85 (d, J=5.0 Hz, 1H), 2.45 (s, 3H), 2.25 (s, 3H)[11]
3,5-Dimethylpyridine8.25 (s, 2H), 7.05 (s, 1H), 2.25 (s, 6H)[6]

Note: The presented data for related compounds serves as a reference for predicting the spectral features of this compound.

Comparative Performance in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the sequential or simultaneous substitution of the bromine atoms. This enables the synthesis of a diverse range of substituted 2,4-dimethylpyridine derivatives.

Logical Flow of a Suzuki-Miyaura Coupling Reaction:

Substrate This compound Coupling Suzuki-Miyaura Coupling Substrate->Coupling Boronic_Acid Organoboronic Acid (R-B(OH)₂) Boronic_Acid->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Product Substituted 2,4-Dimethylpyridine Coupling->Product

Caption: Suzuki-Miyaura coupling of this compound.

Comparison with Alternative Dihalopyridines

The reactivity of dihalopyridines in cross-coupling reactions is influenced by the position of the halogens and the nature of other substituents on the ring. For instance, in 2,4-dibromopyridine, the C2 position is generally more reactive towards palladium-catalyzed cross-coupling than the C4 position.[7] However, the presence of methyl groups at positions 2 and 4 in this compound can alter the steric and electronic environment, potentially influencing the relative reactivity of the C3 and C5 positions.

Alternative Dihalopyridine Key Features Typical Reactivity in Cross-Coupling
2,4-Dibromopyridine Halogens at electronically distinct positions.C2 position is generally more reactive.[7]
3,5-Dibromopyridine Halogens at electronically similar positions.Sequential or double coupling is possible.
2,6-Dibromopyridine Halogens flanking the nitrogen atom.Highly reactive substrate for double coupling.

The choice of substrate will depend on the desired final product and the synthetic strategy. This compound offers a unique substitution pattern that can be exploited for the synthesis of specific isomers that may not be easily accessible from other dihalopyridines.

Potential Applications in Drug Discovery

Substituted pyridine scaffolds are prevalent in a wide range of biologically active molecules.[1][14] The ability to functionalize the 3 and 5 positions of the 2,4-dimethylpyridine core opens up avenues for the synthesis of novel compounds with potential therapeutic applications. For instance, dimethylpyridine derivatives have been investigated for their anticancer and anti-inflammatory properties.[14] The introduction of different aryl or heteroaryl groups via Suzuki-Miyaura coupling can lead to the discovery of new drug candidates.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis via direct bromination of 2,4-dimethylpyridine provides a straightforward entry to this important intermediate. Thorough characterization using a combination of spectroscopic techniques is crucial for ensuring its identity and purity. The two bromine atoms serve as handles for the introduction of diverse functionalities through cross-coupling reactions, making it a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. A clear understanding of its reactivity in comparison to other dihalopyridines allows for the strategic design of synthetic routes to access novel and diverse chemical entities.

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A Comparative Guide to the Reactivity of 3,5-Dibromo-2,4-dimethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the vast array of heterocyclic scaffolds, substituted pyridines are of paramount importance, frequently appearing in pharmaceuticals and agrochemicals. Within this class, brominated pyridines serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth technical comparison of the reactivity of 3,5-Dibromo-2,4-dimethylpyridine with other commonly encountered bromopyridines in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for substrate reactivity and a practical guide for reaction optimization.

The Influence of Substitution on Pyridine Reactivity: A Mechanistic Overview

The reactivity of a bromopyridine in palladium-catalyzed cross-coupling is primarily governed by the electronic properties of the pyridine ring and the steric environment around the carbon-bromine bond. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes the attached bromine a good leaving group. However, the position of the bromine and the nature of other substituents can significantly modulate this intrinsic reactivity.

Electronic Effects: Electron-withdrawing groups on the pyridine ring enhance its electrophilicity, making the carbon-bromine bond more susceptible to oxidative addition by the palladium(0) catalyst, often the rate-determining step in the catalytic cycle.[1] Conversely, electron-donating groups increase electron density on the ring, potentially slowing down this initial step.[2]

Steric Effects: Bulky substituents ortho to the bromine atom can hinder the approach of the palladium catalyst, thereby decreasing the rate of oxidative addition. This steric hindrance can be a dominant factor in determining the regioselectivity of reactions on poly-substituted pyridines.[3][4]

The interplay of these effects dictates the overall reactivity profile of a given bromopyridine, as we will explore in the context of this compound and its counterparts.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis.[5] The efficiency of this reaction with bromopyridines is highly dependent on the substitution pattern.

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle Bromopyridine R-Br (e.g., this compound) Oxidative_Addition Oxidative Addition Bromopyridine->Oxidative_Addition Boronic_Acid R'-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd0 Pd(0)L₂ Pd0->Oxidative_Addition Intermediate1 [R-Pd(II)L₂-Br] Oxidative_Addition->Intermediate1 Intermediate1->Transmetalation Intermediate2 [R-Pd(II)L₂-R'] Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Analysis of this compound:

In this compound, the two bromine atoms are in electronically distinct environments. The methyl groups at the 2- and 4-positions are electron-donating, which slightly deactivates the ring towards oxidative addition compared to an unsubstituted bromopyridine. However, the steric hindrance from the flanking methyl groups is a more significant factor. The bromine at the 3-position is flanked by two methyl groups, while the bromine at the 5-position has only one adjacent methyl group. This suggests that the 5-position is more sterically accessible and therefore likely to be more reactive.

A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine showed that substitution occurs preferentially at the less hindered 4-position, followed by the 3- and 5-positions.[6][7] This highlights the dominant role of steric hindrance in directing the regioselectivity of such reactions.

Comparison with Other Bromopyridines:

BromopyridineKey FeaturesExpected Reactivity in Suzuki Coupling
2-Bromopyridine Bromine at an activated position ortho to the nitrogen.High reactivity due to the electron-withdrawing effect of the ring nitrogen.[8]
3-Bromopyridine Bromine at a less activated position meta to the nitrogen.Moderate reactivity, generally lower than 2-bromopyridine.[9]
4-Bromopyridine Bromine at an activated position para to the nitrogen.High reactivity, comparable to or slightly less than 2-bromopyridine.
2,6-Dibromopyridine Two equivalent, activated bromine atoms.High reactivity, often leading to disubstitution unless carefully controlled.[10]
3,5-Dibromopyridine Two equivalent, less activated bromine atoms.Moderate reactivity, generally requiring more forcing conditions than 2,6-dibromopyridine.
This compound Two non-equivalent bromine atoms with significant steric hindrance.Moderate to low reactivity. The 5-position is expected to be more reactive than the 3-position due to reduced steric hindrance. Selective mono-arylation is often achievable.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine

This general protocol can be adapted for various bromopyridines and boronic acids.[11][12]

  • Reaction Setup: In an oven-dried Schlenk flask, combine the bromopyridine (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, widely used in the synthesis of aryl and heteroaryl amines.[13][14] Similar to the Suzuki coupling, the success of this reaction is highly dependent on the electronic and steric properties of the bromopyridine substrate.

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Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle Bromopyridine R-Br (e.g., this compound) Oxidative_Addition Oxidative Addition Bromopyridine->Oxidative_Addition Amine R'-NH₂ Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd0 Pd(0)L₂ Pd0->Oxidative_Addition Intermediate1 [R-Pd(II)L₂-Br] Oxidative_Addition->Intermediate1 Intermediate1->Amine_Coordination Intermediate2 [R-Pd(II)L₂(NH₂R')-Br] Amine_Coordination->Intermediate2 Deprotonation Deprotonation (Base) Intermediate2->Deprotonation Intermediate3 [R-Pd(II)L₂(NHR')] Deprotonation->Intermediate3 Reductive_Elimination Reductive Elimination Intermediate3->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product R-NHR' (Coupled Product) Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Analysis of this compound:

The steric hindrance from the two methyl groups in this compound is expected to play a significant role in the Buchwald-Hartwig amination. The approach of both the palladium catalyst for oxidative addition and the subsequent amine nucleophile will be impeded, particularly at the 3-position. Consequently, amination is predicted to occur preferentially at the less hindered 5-position. The use of bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, is often necessary to facilitate the coupling of sterically demanding substrates.[4][15]

Comparison with Other Bromopyridines:

BromopyridineKey FeaturesExpected Reactivity in Buchwald-Hartwig Amination
2-Bromopyridine Activated position, but potential for catalyst inhibition by the pyridine nitrogen.Generally reactive, though catalyst choice is crucial to overcome potential inhibition.[16][17][18]
3-Bromopyridine Less activated position.Moderate reactivity, often requiring more forcing conditions or more active catalyst systems.[4]
4-Bromopyridine Activated position.High reactivity.
2-Bromo-4-methylpyridine Activated position with a moderately electron-donating group.Good reactivity, with the methyl group having a minor electronic effect.[19]
3-Bromo-2-methylpyridine Sterically hindered bromine atom.Reduced reactivity due to steric hindrance. Requires specialized bulky ligands for efficient coupling.[4]
This compound Significant steric hindrance at both bromine positions.Low reactivity, requiring highly active catalyst systems and potentially elevated temperatures. Selective mono-amination at the 5-position is likely.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This general protocol is a good starting point for the amination of various bromopyridines.[15][19]

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in a Schlenk flask. Add anhydrous toluene and stir for 10-15 minutes.

  • Reactant Addition: To the pre-formed catalyst mixture, add the bromopyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of alkynylated heterocycles.[20]

Analysis of this compound:

As with the previous two reactions, the steric hindrance in this compound will be the dominant factor influencing its reactivity in Sonogashira coupling. The bulky environment around the bromine atoms will likely necessitate the use of a copper co-catalyst to facilitate the transmetalation step, or a highly active copper-free system.[21] Selective mono-alkynylation at the less hindered 5-position is the expected outcome. One study on a related sterically hindered dibromopyridine, 3,5-dibromo-4-methylpyridin-2-amine, showed that alkynylation occurred selectively at the more sterically hindered position, which suggests that electronic effects can sometimes override steric factors in specific cases.[22]

Comparison with Other Bromopyridines:

BromopyridineKey FeaturesExpected Reactivity in Sonogashira Coupling
2-Amino-3-bromopyridine Electron-donating amino group and a bromine in a relatively unhindered position.Good reactivity, with the amino group potentially influencing the reaction outcome.[20][23]
6-Bromo-3-fluoro-2-cyanopyridine Multiple electron-withdrawing groups activating the C-Br bond.High reactivity due to the strong electron-withdrawing nature of the substituents.[24]
This compound Significant steric hindrance at both bromine positions.Low reactivity, likely requiring optimized conditions (e.g., specific catalyst/ligand combination, higher temperatures). Selective mono-alkynylation at the 5-position is anticipated.
Experimental Protocol: Sonogashira Coupling of a Bromopyridine

The following is a general procedure for a palladium/copper co-catalyzed Sonogashira coupling.[20]

  • Reaction Setup: To a round-bottomed flask, add the bromopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., DMF or Et₃N) and stir for a few minutes. Then, add the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate solvent, and proceed with a standard aqueous work-up. Purify the crude product by column chromatography.

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups. Compared to less substituted bromopyridines, it is expected to be less reactive and will likely require more forcing conditions or highly active catalyst systems to achieve good yields. The two bromine atoms are in non-equivalent steric environments, which should allow for selective mono-functionalization at the less hindered 5-position.

For researchers working with this and other substituted bromopyridines, a thorough understanding of the interplay between electronic and steric effects is crucial for predicting reactivity and designing efficient synthetic strategies. The choice of catalyst, ligand, base, and reaction conditions should be carefully considered based on the specific substrate and desired transformation. The experimental protocols provided in this guide serve as a solid starting point for the optimization of these important synthetic reactions.

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  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [URL: https://www.researchgate.net/publication/318536131_Palladium-Catalyzed_Sonogashira_Coupling_Reaction_of_2-Amino-3-Bromopyridines_with_Terminal_Alkynes]
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17411059/]
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - Figshare. [URL: https://figshare.com/collections/A_Practical_Buchwald_Hartwig_Amination_of_2-Bromopyridines_with_Volatile_Amines_-_The_Journal_of_Organic_Chemistry/3243290]
  • A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [URL: https://typeset.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5018610/]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.3c00223]
  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8810237/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. [URL: https://www.benchchem.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium. ResearchGate. [URL: https://www.researchgate.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30203387/]
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-reactions-of-2-bromopyridine-with-aryl-boronic-acids-a_tbl1_236166164]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151624/]

Sources

A Comparative Guide to the Reaction Kinetics of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are fundamental heterocyclic scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern on the pyridine core dictates the molecule's steric and electronic properties, thereby influencing its biological activity and synthetic accessibility.[1][3] Halogenated pyridines, in particular, are crucial building blocks, with the carbon-halogen bond serving as a versatile handle for a variety of cross-coupling and substitution reactions.[3] Understanding the reaction kinetics of these molecules is paramount for process optimization, scale-up, and the rational design of novel synthetic routes.

Analysis of Expected Reactivity and Kinetics

The reactivity of 3,5-Dibromo-2,4-dimethylpyridine is governed by the interplay of its substituents: two electron-withdrawing bromine atoms and two electron-donating methyl groups. The bromine atoms at the 3 and 5 positions decrease the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution than pyridine itself.[4] Conversely, the methyl groups at the 2 and 4 positions partially counteract this effect through their electron-donating nature.

Comparison with a Structural Isomer: 3,5-Dibromo-2,6-dimethylpyridine

A valuable comparison can be drawn with the more extensively studied isomer, 3,5-Dibromo-2,6-dimethylpyridine. The key distinction lies in the position of one methyl group (C4 vs. C6). This seemingly minor change has significant implications for the molecule's reactivity.

FeatureThis compound3,5-Dibromo-2,6-dimethylpyridineRationale
Steric Hindrance at Nitrogen LowerHigherThe two methyl groups flanking the nitrogen in the 2,6-isomer create significant steric congestion, potentially hindering reactions involving the lone pair of the nitrogen atom.
Reactivity at C4 Blocked by a methyl groupSusceptible to nucleophilic attackThe C4 position in pyridines is often activated towards nucleophilic substitution, especially with electron-withdrawing groups present. This position is open in the 2,6-isomer.[5]
Reactivity at C2/C6 One position (C2) is sterically hindered by adjacent methyl and bromo groups.Both positions are highly sterically hindered.The methyl groups at C2 and C6 in the 2,6-isomer provide greater steric shielding to the adjacent positions compared to the 2,4-isomer.
Overall Electron Density Slightly higherSlightly lowerThe methyl group at the para-position (C4) in the 2,4-isomer can better donate electron density into the ring through resonance compared to the meta-position (C6).

This comparative analysis suggests that this compound may exhibit greater reactivity in reactions where steric hindrance around the nitrogen or at the C2/C6 positions is a limiting factor.

Key Reaction Classes and Expected Kinetic Profiles

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry. The rate of these reactions is highly dependent on the electronic nature of the ring and the position of the leaving group. For this compound, the bromine atoms are the leaving groups.

Expected Kinetic Profile:

  • The reaction rate will be slower than that of pyridines with stronger electron-withdrawing groups (e.g., nitro groups).

  • The presence of two electron-donating methyl groups will further decrease the rate of SNAr compared to a pyridine with only bromine substituents.

  • The reaction will likely follow second-order kinetics, being first order in both the pyridine substrate and the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are powerful tools for functionalizing halopyridines.

Expected Kinetic Profile:

  • The reaction rate will be influenced by the choice of catalyst, ligand, and reaction conditions.

  • Oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step. The electronic and steric environment around the bromine atoms will affect the rate of this step.

  • Due to the two bromine atoms, sequential or double cross-coupling reactions are possible. The relative rates of the first and second coupling can be controlled by tuning the reaction conditions.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics of this compound, the following experimental workflows can be employed.

In-situ Reaction Monitoring using NMR Spectroscopy

This technique allows for the continuous monitoring of reactant consumption and product formation, providing a detailed kinetic profile.

Protocol:

  • Prepare a stock solution of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • In an NMR tube, combine the substrate solution with the desired reagents (e.g., nucleophile, catalyst).

  • Acquire 1H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the starting material and product(s) relative to the internal standard to determine their concentrations over time.

  • Plot the concentration data versus time to determine the reaction order and rate constant.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For reactions that are not amenable to NMR analysis, GC-MS can be used to quantify the reaction components at discrete time points.

Protocol:

  • Set up the reaction in a thermostated vessel with vigorous stirring.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction immediately (e.g., by adding a large volume of cold water or a suitable quenching agent).

  • Extract the organic components with an appropriate solvent.

  • Analyze the extracted sample by GC-MS to determine the relative concentrations of reactants and products.

  • Use a calibration curve to obtain absolute concentrations and subsequently determine the kinetic parameters.

Visualizing Reaction Pathways and Workflows

Reaction Coordinate Diagram for a Hypothetical SNAr Reaction

SNAr_Reaction Reactants This compound + Nu⁻ TS1 Transition State 1 Reactants->TS1 ΔG‡₁ Intermediate Meisenheimer Complex TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 ΔG‡₂ Products Substituted Pyridine + Br⁻ TS2->Products

Caption: A generalized reaction coordinate diagram for a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow for Kinetic Analysis via GC-MS

GCMS_Workflow Start Reaction Setup Sampling Aliquoting at Time Intervals Start->Sampling Quenching Reaction Quenching Sampling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Processing & Kinetic Modeling Analysis->Data

Caption: A typical experimental workflow for studying reaction kinetics using GC-MS.

Conclusion

While direct experimental data on the reaction kinetics of this compound is limited, a comprehensive analysis based on the principles of physical organic chemistry and comparison with structurally related compounds allows for informed predictions of its reactivity. The interplay of steric and electronic effects from the bromo and methyl substituents will be the primary determinant of its kinetic behavior in various organic transformations. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise kinetic parameters of this and other novel substituted pyridines, thereby facilitating their application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
  • Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors.
  • Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Halogenation of the 3-position of pyridines through Zincke imine intermedi
  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar.
  • 3,5-Dibromo-2,6-dimethylpyridin-4-ol. Benchchem.
  • A Comparative Guide to the Reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine. Benchchem.

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A Comparative Guide to the Computational Analysis of Electronic Properties in 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational framework for investigating the electronic properties of 3,5-Dibromo-2,4-dimethylpyridine. In the realm of drug discovery and materials science, a molecule's electronic landscape is a critical determinant of its reactivity, intermolecular interactions, and overall efficacy. For researchers, scientists, and drug development professionals, understanding these properties at a quantum level is paramount for rational design and optimization.

This document moves beyond a simple recitation of data. It serves as a comparative analysis, benchmarking the electronic characteristics of this compound against structurally significant analogues: the parent Pyridine, 2,4-Dimethylpyridine, and 3,5-Dibromopyridine. This comparative approach allows for a nuanced understanding of the synergistic and antagonistic effects of the methyl and bromo substituents on the pyridine core. The insights herein are grounded in established computational chemistry protocols, providing a robust methodology for E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your own research endeavors.

The Rationale: Why Computational Analysis of Substituted Pyridines?

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, prized for their roles in a multitude of FDA-approved drugs.[1] The introduction of substituents onto the pyridine ring, such as halogens and alkyl groups, dramatically alters its electronic properties, thereby modulating its synthetic utility and biological activity.[2] Halogenation, in particular, introduces a "handle" for further chemical modifications and can influence non-covalent interactions like halogen bonding.[2][3]

Computational methods, especially Density Functional Theory (DFT), have become indispensable for dissecting these electronic subtleties.[1] DFT allows for the accurate prediction of key electronic descriptors, including Frontier Molecular Orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dipole moments, and molecular electrostatic potential (MEP) maps.[1][4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and the energy of its lowest electronic excitation.[5]

This guide will elucidate a systematic, in-silico approach to quantify and compare these properties for this compound, providing a predictive framework for its behavior in various chemical and biological environments.

Experimental Design: A Validated Computational Workflow

To ensure scientific rigor, a well-defined and validated computational protocol is essential. The following workflow is based on methodologies widely employed for the study of substituted pyridines and related aromatic systems.[6][7]

Step-by-Step Computational Protocol
  • Molecular Geometry Optimization:

    • The initial 3D structures of this compound, Pyridine, 2,4-Dimethylpyridine, and 3,5-Dibromopyridine are built using a molecular editor.

    • A geometry optimization is performed for each molecule. This is a critical step to find the lowest energy conformation of the molecule.

    • Causality: An optimized geometry is crucial as electronic properties are highly dependent on the molecular structure. Using a non-optimized structure would yield inaccurate results.

  • Frequency Calculations:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculations:

    • Single-point energy calculations are performed on the optimized geometries to derive the electronic properties.

    • Methodology: Density Functional Theory (DFT) is the chosen method due to its excellent balance of computational cost and accuracy for systems of this nature.[1][6]

    • Functional and Basis Set: The B3LYP functional with a 6-311G+(d,p) basis set is a robust combination for this class of molecules, having been successfully used in similar studies on substituted pyridines.[6]

  • Data Analysis and Visualization:

    • The output files are analyzed to extract key data points: HOMO energy, LUMO energy, HOMO-LUMO gap, and dipole moment.

    • Molecular electrostatic potential (MEP) maps and FMO isosurfaces are generated for visualization.

    • Insight: Visualization of these properties provides an intuitive understanding of charge distribution and reactivity hotspots.

Workflow Diagram

The following diagram, generated using Graphviz, illustrates the computational workflow.

G cluster_0 Structure Preparation cluster_2 Data Analysis & Interpretation mol_build 1. Build 3D Molecular Structures (Target & Analogues) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) mol_build->geom_opt Initial Geometries freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometries sp_calc 4. Single-Point Energy Calculation (Derive Electronic Properties) freq_calc->sp_calc Validated Structures data_extract 5. Extract Quantitative Data (HOMO, LUMO, Dipole Moment) sp_calc->data_extract Output Files visualize 6. Generate Visualizations (MEP Maps, FMOs) sp_calc->visualize Wavefunction Data compare 7. Comparative Analysis data_extract->compare visualize->compare

Caption: Computational workflow for analyzing electronic properties.

Results and Discussion: A Comparative Electronic Profile

This section presents the anticipated electronic properties for this compound in comparison to its analogues. The quantitative values are summarized for clarity, followed by an in-depth discussion of the structure-property relationships.

Quantitative Comparison of Electronic Properties
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine-6.70-0.456.252.22
2,4-Dimethylpyridine-6.45-0.206.252.45
3,5-Dibromopyridine-7.05-1.155.901.50
This compound -6.80 -0.90 5.90 1.85
Note: These are representative values based on typical DFT calculations and established substituent effects. Actual calculated values may vary slightly based on the specific computational setup.
Analysis of Substituent Effects

Frontier Molecular Orbitals (HOMO & LUMO):

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

  • Effect of Methyl Groups (Pyridine vs. 2,4-Dimethylpyridine): The electron-donating nature of the two methyl groups is expected to increase the energy of both the HOMO and LUMO. This is because they push electron density into the aromatic ring, making the molecule more easily oxidized (higher HOMO) and a poorer electron acceptor (higher LUMO).

  • Effect of Bromo Groups (Pyridine vs. 3,5-Dibromopyridine): Bromine is an electronegative atom that withdraws electron density from the pyridine ring through the sigma framework (inductive effect). This withdrawal stabilizes the molecule's orbitals, leading to a significant lowering of both HOMO and LUMO energies.[4] This makes 3,5-Dibromopyridine a better electron acceptor (lower LUMO) but a poorer electron donor (lower HOMO) compared to pyridine.

  • Combined Effects (this compound): In our target molecule, these effects are combined. The electron-donating methyl groups will counteract the electron-withdrawing effect of the bromo substituents. Consequently, the HOMO and LUMO energies are predicted to be intermediate between those of 2,4-Dimethylpyridine and 3,5-Dibromopyridine.

HOMO-LUMO Gap:

The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of a molecule. A smaller gap suggests higher reactivity and easier electronic excitation.[5][8]

  • The bromo substituents are anticipated to cause a more significant reduction in the HOMO-LUMO gap compared to the methyl groups. This is a common trend observed in halogenated aromatic compounds.[4] The introduction of bromine atoms often leads to a more pronounced lowering of the LUMO energy relative to the HOMO, thus narrowing the gap. Therefore, both 3,5-Dibromopyridine and this compound are expected to have a smaller HOMO-LUMO gap than Pyridine and 2,4-Dimethylpyridine, indicating potentially higher reactivity.

Dipole Moment:

The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and how it interacts with other polar molecules and electric fields.

  • The substituents' positions and their electron-donating/withdrawing nature determine the magnitude and direction of the molecular dipole moment. In this compound, the symmetrical placement of the two bromo atoms and two methyl groups will lead to a partial cancellation of their individual bond dipoles. The resulting molecular dipole moment is expected to be lower than that of 2,4-Dimethylpyridine but potentially higher than that of 3,5-Dibromopyridine due to the interplay of the different substituent effects.

Visualization of Electronic Landscapes

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack.

  • For this compound, the MEP map is expected to show a region of negative potential (typically colored red) around the nitrogen atom, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor.[4] Regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl groups and potentially weaker positive regions (or sigma-holes) on the bromine atoms, which can be involved in halogen bonding.

Frontier Molecular Orbital (FMO) Isosurfaces:

Visualizing the HOMO and LUMO provides direct insight into where a molecule will donate or accept electrons.

  • In pyridine and its derivatives, the HOMO and LUMO are typically π-type orbitals distributed over the aromatic ring. For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the methyl groups. The LUMO will likely be a π* orbital with substantial density on the ring carbons and influenced by the bromine atoms. The distribution of these orbitals dictates the regioselectivity of electrophilic and nucleophilic reactions.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational methodology for comparing the electronic properties of this compound with its key structural analogues. Through the application of Density Functional Theory, we can predict and rationalize the influence of methyl and bromo substituents on the molecule's frontier molecular orbitals, HOMO-LUMO gap, and overall polarity.

The comparative analysis reveals that the electronic character of this compound is a nuanced balance of the electron-donating methyl groups and the electron-withdrawing bromo groups. This results in intermediate HOMO/LUMO energy levels and a reduced HOMO-LUMO gap, suggesting enhanced reactivity compared to its non-brominated counterpart.

For researchers in drug development and materials science, this computational approach provides a powerful, predictive tool for understanding structure-property relationships. By applying this workflow, scientists can gain critical insights into molecular reactivity and interactions, thereby accelerating the design and optimization of novel, high-performance molecules.

References

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine.
  • Energetics of pyridine substitution by DFT calculations.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and comput
  • Theoretical studies and DFT calcul
  • Investigating the intrinsic electronic, structural properties and diverse bioactivities of mechanochemically crafted halogenated pyridine derivative: A combined experimental and computational study.
  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu C
  • A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyyridine 1-Oxides. Benchchem.
  • HOMO-LUMO Energy Gap. Schrödinger.
  • This compound. Benchchem.
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biological activity screening of compounds derived from 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Biological Activity Screening of Compounds Derived from 3,5-Dibromo-2,4-dimethylpyridine

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds.[1] The pyridine ring is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents due to its unique electronic properties, synthetic versatility, and ability to engage in critical interactions with biological targets.[2][3][4] Derivatives of pyridine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][5][]

This guide focuses on this compound as a strategic starting material. The presence of two bromine atoms at positions 3 and 5 offers reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and diverse functionalization of the pyridine core. The methyl groups at positions 2 and 4 provide steric and electronic influence that can be exploited to fine-tune the pharmacological profile of the resulting derivatives.

This document serves as a comparative guide for researchers and drug development professionals, outlining a logical, multi-tiered screening strategy to evaluate the therapeutic potential of novel compounds derived from this promising scaffold. We will explore standardized protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by comparative data and a rationale for each experimental choice.

Part 1: Anticancer Activity Screening

The development of novel anticancer agents often begins with broad cytotoxicity screening to identify compounds that can inhibit the growth of cancer cells, followed by more targeted assays to elucidate the mechanism of action.[2] Pyridine derivatives, in particular, have been widely investigated as potent anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of protein kinases crucial for tumor progression.[2][7][8][9]

Workflow for Anticancer Screening

cluster_0 Primary Screening cluster_1 Secondary Screening (for Active Hits) cluster_2 Lead Identification A Hypothetical Compound Library (DBP-1 to DBP-n) C Select Cancer Cell Lines (e.g., MCF-7, A549) A->C B Cytotoxicity Assay (e.g., MTT Assay) D Determine IC50 Values B->D C->B H Structure-Activity Relationship (SAR) Analysis D->H IC50 < Threshold E Mechanism of Action Studies F Kinase Inhibition Assay (e.g., PIM-1, CDK) E->F G Apoptosis Assay (e.g., Caspase Activation) E->G I Lead Compound(s) Identified F->I G->I H->E cluster_0 PIM-1 Kinase Signaling A Growth Factors B Receptor A->B C PIM-1 Kinase (Ser/Thr Kinase) B->C D Substrate Phosphorylation C->D E Cell Survival & Proliferation D->E F DBP-1 F->C Inhibition

Caption: Inhibition of a generic kinase pathway by a test compound.

Comparative Kinase Inhibition Data (Hypothetical)

CompoundPIM-1 Kinase IC₅₀ (nM)
DBP-1 15.2 ± 2.1
Staurosporine 16.7 ± 2.5

Data based on a cell-free enzymatic assay. Staurosporine is a known, potent, but non-selective kinase inhibitor. [10] Interpretation: The hypothetical data suggest that DBP-1 is a potent inhibitor of PIM-1 kinase, with activity comparable to the standard control. This provides a plausible mechanism for its observed cytotoxicity and marks it as a strong candidate for further optimization.

Part 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. [11]Pyridine derivatives have been a rich source of antimicrobial agents. [3][12]The standard initial screening method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [13][14]

Workflow for Antimicrobial Screening

A Hypothetical Compound Library (DBP-3, DBP-4) B Select Microbial Strains (e.g., S. aureus, E. coli, C. albicans) A->B C Broth Microdilution Assay B->C D Determine MIC Values C->D E Identify Hits (MIC < Threshold) D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Screening Methodology: Broth Microdilution Assay

This method is a gold standard for determining the MIC of a substance and is amenable to high-throughput screening. [13][14][15]It involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compounds in a liquid growth medium.

Comparative Antimicrobial Data (Hypothetical)

Here, we compare two hypothetical derivatives, DBP-3 (a thioether derivative) and DBP-4 (a hydrazone derivative), against standard clinical drugs.

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
DBP-3 416>64
DBP-4 32>648
Ciprofloxacin 0.50.015N/A
Fluconazole N/AN/A1

N/A: Not applicable. Lower MIC values indicate greater potency.

Interpretation: The hypothetical compound DBP-3 shows promising activity against the Gram-positive bacterium S. aureus and moderate activity against the Gram-negative E. coli. DBP-4 demonstrates moderate antifungal activity against C. albicans. These distinct profiles suggest different structure-activity relationships and highlight both compounds as initial leads for two different therapeutic areas.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., DBP-3, DBP-4) in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure optical density.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. A key strategy in developing anti-inflammatory drugs is to target pathways that lead to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. [16]The inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS) is a widely used in vitro model to screen for potential anti-inflammatory agents. [17][18]Pyridine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory targets. [19][20][21]

Screening Methodology: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of NO by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent. [17][22][23]Murine macrophage cell lines, such as RAW 264.7, are typically used as they produce significant amounts of NO upon stimulation with LPS. [17][24]

cluster_0 LPS-Induced NO Production A LPS B Macrophage (RAW 264.7) A->B C NF-κB Activation B->C D iNOS Expression C->D E Nitric Oxide (NO) Production D->E F DBP-5 F->D Inhibition

Caption: Pathway of LPS-induced iNOS expression and NO production.

Comparative NO Inhibition Data (Hypothetical)

Here, we compare two hypothetical derivatives, DBP-5 and DBP-6 , against L-NAME, a known inhibitor of nitric oxide synthase (NOS).

CompoundNO Production IC₅₀ (µM)Cell Viability at 100 µM (%)
DBP-5 15.8 ± 1.995 ± 4
DBP-6 85.2 ± 9.498 ± 3
L-NAME 25.0 ± 3.1>99

IC₅₀ values determined in LPS-stimulated RAW 264.7 cells. Cell viability is checked to ensure that NO inhibition is not due to cytotoxicity.

Interpretation: The hypothetical compound DBP-5 is a potent inhibitor of nitric oxide production, surpassing the activity of the standard inhibitor L-NAME. Crucially, it does not show significant cytotoxicity at high concentrations, indicating that its anti-inflammatory effect is specific and not a result of cell death. DBP-6 is a much weaker inhibitor.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol is a standard method for quantifying NO production in vitro. [17][24]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., DBP-5, DBP-6). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well containing the supernatant. [17][22]7. Data Acquisition: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Cytotoxicity Check: In a parallel plate, run an MTT or XTT assay under the same conditions to confirm that the observed NO inhibition is not due to compound-induced cell death. [17]

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to screening novel compounds derived from the this compound scaffold. By employing a tiered screening cascade—starting with broad primary assays and progressing to more specific, mechanism-based secondary assays—researchers can efficiently identify and prioritize lead candidates for different therapeutic applications.

Our hypothetical results illustrate how this process can uncover compounds with distinct biological profiles:

  • DBP-1: A potential anticancer agent operating through kinase inhibition.

  • DBP-3: A lead for developing new Gram-positive antibacterial drugs.

  • DBP-4: A starting point for novel antifungal therapies.

  • DBP-5: A promising non-cytotoxic anti-inflammatory agent.

The next logical steps for these hypothetical "hits" would involve establishing a more detailed structure-activity relationship (SAR) by synthesizing and testing a focused library of analogues. Further studies would include assessing selectivity (e.g., activity against a panel of kinases or a broader range of microbial strains), evaluating in vivo efficacy in animal models, and determining pharmacokinetic and toxicological profiles. The versatility of the this compound scaffold provides a robust platform for such optimization, paving the way for the development of next-generation therapeutics.

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A Senior Application Scientist's Guide to the Structural Validation of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation in Synthesis

In the landscape of pharmaceutical and materials science research, the adage "you are what you make" holds profound truth. The biological activity, safety profile, and material properties of a novel compound are inextricably linked to its precise three-dimensional structure. For drug development professionals, the presence of unidentified isomeric impurities can lead to misleading structure-activity relationship (SAR) data, unexpected toxicity, and catastrophic clinical failures. Therefore, the rigorous, unambiguous validation of a synthetic product's structure is not merely a procedural checkbox; it is the bedrock of scientific integrity and successful research outcomes.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structure of 3,5-Dibromo-2,4-dimethylpyridine, a substituted pyridine intermediate relevant in the synthesis of pharmaceuticals and agrochemicals.[1] We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, demonstrating how a multi-technique, orthogonal approach creates a self-validating system for absolute structural confidence.

The Synthetic Challenge: Foreseeing Potential Isomeric Impurities

To design a robust validation strategy, we must first understand the potential byproducts of the synthesis. A common route to this compound involves the direct bromination of 2,4-dimethylpyridine. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging, often requiring harsh conditions that can affect selectivity.[2][3] The two methyl groups are activating and ortho-, para-directing. This can lead to a mixture of products, with the primary challenge being the potential for bromination at other positions.

Key potential isomers and byproducts include:

  • Target Molecule: this compound

  • Potential Isomer 1: 3,6-Dibromo-2,4-dimethylpyridine

  • Potential Isomer 2: 5,6-Dibromo-2,4-dimethylpyridine

  • Under-brominated: 3-Bromo-2,4-dimethylpyridine, 5-Bromo-2,4-dimethylpyridine

  • Over-brominated: 3,5,6-Tribromo-2,4-dimethylpyridine

Differentiating these structurally similar molecules is a non-trivial analytical task that demands more than a single technique.

A Multi-Pronged Analytical Strategy: The Power of Orthogonal Data

Comparative Overview of Core Analytical Techniques
TechniquePrincipleInformation ProvidedStrengthsLimitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldPrecise atom connectivity (1D & 2D), stereochemistry, quantitative analysisUnparalleled detail on molecular structure; can differentiate isomers without a reference standardLower sensitivity than MS; requires soluble sample in deuterated solvent
Mass Spectrometry (GC-MS/LC-MS) Ionization of molecules and separation by mass-to-charge ratioMolecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity; excellent for separating mixtures and confirming molecular formulaProvides limited information on isomer connectivity; fragmentation can be complex
X-ray Crystallography Diffraction of X-rays by a single crystal latticeUnambiguous 3D molecular structure and solid-state packingThe "gold standard" for absolute structure determination[4]Requires a high-quality single crystal, which can be difficult or impossible to grow
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups, molecular fingerprintingFast and simple; good for confirming identity against a known reference spectrumPoor at differentiating isomers with the same functional groups[5]

Logical Workflow for Structural Validation

The following workflow ensures a systematic and self-validating approach to structural confirmation.

G cluster_0 Phase 1: Initial Screening & Purification cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Final Verification & Reporting A Crude Synthetic Product B Purification (e.g., Column Chromatography) A->B C Purity & Mass Check (GC-MS / LC-MS) B->C D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) C->D E Single Crystal X-ray Diffraction (if crystalline) C->E Parallel Path F Structure Confirmed? D->F E->F F->B No (Re-purify/Re-synthesize) G Orthogonal Data Cross-Validation F->G Yes H Final Report & Certificate of Analysis G->H

Caption: A comprehensive workflow for validating the structure of synthesized compounds.

Deep Dive I: Nuclear Magnetic Resonance (NMR) — The Architect's Blueprint

NMR spectroscopy is the cornerstone of structural validation for organic molecules, providing a detailed map of the atomic framework.[6] For substituted pyridines, the chemical shifts and coupling patterns of the ring protons are highly informative.[7][8]

Causality of Experimental Choice: Why 2D NMR is Essential

A simple ¹H NMR of the crude product will likely show multiple singlets for the methyl groups and the lone aromatic proton, making it difficult to assign which signals belong to which isomer. To solve this, we use two-dimensional (2D) NMR experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is the key to piecing together the molecular puzzle.

Differentiating the Target from a Key Isomer

Let's compare the expected HMBC correlations for our target (this compound) and a likely isomer (3,6-Dibromo-2,4-dimethylpyridine).

  • Target: this compound:

    • The single aromatic proton (H6) is adjacent to the nitrogen.

    • Key HMBC Correlation: The protons of the C2-methyl group should show a correlation to the C3 carbon (a quaternary carbon bearing a bromine). The protons of the C4-methyl group should show correlations to C3 and C5 (both quaternary carbons with bromine). The H6 proton will show correlations to C2, C4, and C5. This pattern uniquely confirms the 3,5-dibromo substitution.

  • Isomer: 3,6-Dibromo-2,4-dimethylpyridine:

    • The single aromatic proton (H5) is between two carbons.

    • Distinguishing HMBC Correlation: The protons of the C2-methyl group would show a correlation to C3 (quaternary, with Br). Crucially, the H5 proton would show correlations to C3, C4, and C6, and the C4-methyl protons would correlate to C3 and C5. The absence of a correlation from the C2-methyl to a second brominated carbon (C6) and the specific correlations of the H5 proton would definitively identify this isomer.

Caption: HMBC correlations are critical for differentiating isomers.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This provides an initial assessment of purity and shows the chemical shifts of the protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the APT or DEPTq pulse sequence). This identifies the number of unique carbon environments.

  • COSY Acquisition: Acquire a Correlation Spectroscopy spectrum. This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds), which is less critical for this specific molecule with isolated spin systems but is good practice.

  • HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum. This correlates each proton directly to the carbon it is attached to.

  • HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the key experiment for establishing the carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons.

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the connectivity matches that of this compound, using the logic described above.

Deep Dive II: Corroborative & Definitive Techniques

While NMR provides the structural blueprint, MS and X-ray crystallography provide essential corroboration and, in the case of the latter, absolute proof.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for confirming the molecular weight and assessing the purity of the sample.[9] Isomers, while having the same mass, will often have slightly different retention times on the GC column, allowing for their separation and individual analysis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[10]

  • Method: Use a temperature gradient program (e.g., start at 70°C, ramp to 300°C) to separate the components.

  • Analysis: Examine the resulting chromatogram for peaks. The mass spectrum for each peak should be analyzed. The target molecule (C₇H₇Br₂N) has a characteristic isotopic pattern due to the two bromine atoms (⁷⁹Br and ⁸¹Br), which should be clearly visible in the molecular ion cluster.

Single Crystal X-ray Crystallography

This is the gold standard for structural determination. If a suitable single crystal of the product can be grown, X-ray diffraction will provide an unambiguous 3D model of the molecule, confirming the exact position of every atom.[11][12] This technique validates not only the connectivity but also provides precise bond lengths and angles.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a solvent, vapor diffusion, or solvent layering. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Validation: The final refined structure provides an unequivocal confirmation of the molecular connectivity, definitively proving the identity of the isomer.

Conclusion: An Integrated, Evidence-Based Approach

Validating the structure of a synthetic product like this compound is a mission-critical task that demands a rigorous, multi-faceted approach. Relying on a single piece of data is insufficient. By integrating the detailed connectivity information from 2D NMR with the molecular weight and purity data from GC-MS, and confirming with the absolute 3D structure from X-ray crystallography where possible, we create a self-validating system. This logical, evidence-based workflow ensures that the molecule in the vial is unequivocally the molecule you intended to synthesize, safeguarding the integrity of your research and the success of your development pipeline.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic building block is paramount. In the intricate world of medicinal chemistry and materials science, the presence of even trace impurities can derail a multi-step synthesis, compromise biological activity, or introduce unforeseen toxicity. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 3,5-Dibromo-2,4-dimethylpyridine, a key intermediate in various research and development endeavors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound typically involves the bromination of a 2,4-dimethylpyridine precursor. The specific synthetic route chosen will inherently dictate the likely impurity profile. A common approach involves the direct bromination of 2,4-lutidine (2,4-dimethylpyridine).

Understanding the reaction mechanism allows us to anticipate potential process-related impurities. Incomplete bromination is a primary concern, leading to the presence of mono-brominated species. Furthermore, the directing effects of the methyl groups and the pyridine nitrogen can lead to the formation of constitutional isomers.

Common Potential Impurities:

  • Starting Material: Unreacted 2,4-dimethylpyridine.

  • Mono-brominated Intermediates: 3-Bromo-2,4-dimethylpyridine and 5-Bromo-2,4-dimethylpyridine.

  • Isomeric Dibromo- an d Tribromo- byproducts: Such as 3,5,6-Tribromo-2,4-dimethylpyridine, arising from over-bromination.

  • Residual Solvents and Reagents: Depending on the specific workup and purification procedures.

The ability to separate and identify these potential impurities is the cornerstone of a robust purity assessment strategy.

A Comparative Guide to Analytical Techniques

No single analytical technique is sufficient for a comprehensive purity assessment. A multi-pronged approach, leveraging the strengths of different methods, provides the most reliable and complete picture of a sample's purity. Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is an indispensable tool for the quantitative analysis of organic compounds. Its high resolving power allows for the separation of the main compound from closely related impurities, enabling accurate purity determination.

Why HPLC is a primary choice:

  • High Resolution: Capable of separating isomers and other closely related impurities.

  • Quantitative Accuracy: Provides precise area percentages that can be correlated to the relative amounts of each component.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.

Experimental Protocol: HPLC Purity Assessment

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)The nonpolar stationary phase is well-suited for the separation of moderately polar pyridine derivatives.
Mobile Phase A gradient of acetonitrile and water (both with 0.1% formic acid)A gradient elution is crucial for resolving compounds with a range of polarities, from the starting material to the dibrominated product. Formic acid helps to improve peak shape by protonating the pyridine nitrogen.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a good balance between resolution and analysis time.
Detection Wavelength 275 nmPyridine derivatives typically exhibit strong UV absorbance in this region.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC system.

  • Injection: Inject the filtered sample into the HPLC system.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the resulting chromatogram. The area of each impurity peak is used to determine its relative percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve sample in Acetonitrile (1 mg/mL) prep2 Filter through 0.45 µm syringe filter prep1->prep2 analysis1 Inject 10 µL into HPLC system prep2->analysis1 analysis2 Separate on C18 column with ACN/H2O gradient analysis1->analysis2 analysis3 Detect at 275 nm analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate purity based on area percentage data1->data2

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification of Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.

Why GC-MS is a critical secondary technique:

  • High Sensitivity: Can detect trace levels of impurities.

  • Structural Information: The mass spectrum provides a molecular fingerprint, allowing for the confident identification of known and unknown impurities by comparing fragmentation patterns to spectral libraries.

  • Separation of Volatiles: Excellent for identifying residual solvents and volatile starting materials.

Experimental Protocol: GC-MS Purity Assessment

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, nonpolar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injection Mode Split (e.g., 50:1)A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.
Oven Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, hold for 5 minutesA temperature program is used to elute compounds with a range of boiling points.
MS Ionization Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, which produces reproducible fragmentation patterns.
Mass Range 40-400 amuThis range will cover the molecular ions and key fragments of the target compound and its likely impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a diluted solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of each peak should be compared to a spectral library (e.g., NIST) for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in Dichloromethane (~100 µg/mL) analysis1 Inject into GC-MS system prep1->analysis1 analysis2 Separate on DB-5ms column with temperature program analysis1->analysis2 analysis3 Detect by Mass Spectrometry (EI) analysis2->analysis3 data1 Analyze Total Ion Chromatogram (TIC) analysis3->data1 data2 Identify peaks by comparing mass spectra to libraries data1->data2

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule, making it invaluable for identifying impurities and confirming the structure of the desired product.

Why NMR is essential for comprehensive analysis:

  • Unambiguous Structural Information: ¹H and ¹³C NMR provide a detailed map of the molecule's structure.

  • Identification of Isomers: Subtle differences in the chemical shifts and coupling patterns can distinguish between constitutional isomers that may be difficult to separate by chromatography.

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for accurate quantitative analysis.

Experimental Protocol: NMR Purity and Structural Assessment

ParameterRecommended ConditionRationale
Spectrometer 400 MHz or higherHigher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spectra and identifying minor impurities.
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)These are common solvents that dissolve a wide range of organic compounds and have well-defined residual solvent peaks.
Experiments ¹H NMR, ¹³C NMR, COSY, HSQCA combination of 1D and 2D NMR experiments provides a comprehensive structural analysis. COSY helps to identify proton-proton couplings, while HSQC correlates protons to their directly attached carbons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. If necessary, run 2D experiments like COSY and HSQC to aid in structural assignment.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants to those predicted for this compound.

    • Impurity Identification: Look for small, unassigned peaks in the spectra. The chemical shifts and integration of these peaks can provide clues to the identity and quantity of impurities. For example, the presence of signals corresponding to unreacted 2,4-dimethylpyridine or mono-brominated species can be readily identified.

Interpreting the Spectra:

  • ¹H NMR: For this compound, one would expect to see two singlets for the two non-equivalent methyl groups and a singlet for the proton at the 6-position of the pyridine ring. The integration of these peaks should be in a 3:3:1 ratio. Impurities will present as additional peaks with different chemical shifts and coupling patterns.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methyl substituents.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis prep1 Dissolve ~15 mg of sample in ~0.6 mL of deuterated solvent analysis1 Acquire ¹H and ¹³C NMR spectra prep1->analysis1 analysis2 Run 2D NMR (COSY, HSQC) if needed analysis1->analysis2 data1 Confirm structure of main compound analysis2->data1 data2 Identify and quantify impurities from extra peaks data1->data2

Comparison of Techniques: A Summary

FeatureHPLCGC-MSNMR Spectroscopy
Primary Use Quantitative PurityIdentification of VolatilesStructural Elucidation
Strengths High resolution, accurate quantificationHigh sensitivity, molecular fingerprintingUnambiguous structural information, isomer differentiation
Limitations Requires reference standards for identificationNot suitable for non-volatile or thermally labile compoundsLower sensitivity compared to MS
Sample Amount MicrogramsNanogramsMilligrams

Conclusion: A Holistic Approach to Purity Assessment

The purity of this compound is a critical parameter that underpins its successful application in research and development. A comprehensive assessment of its purity cannot be achieved with a single analytical technique. Instead, a holistic approach that combines the quantitative power of HPLC, the identification capabilities of GC-MS, and the unparalleled structural insights of NMR spectroscopy is essential.

By understanding the potential impurities arising from the synthetic route and applying this multi-technique analytical strategy, researchers can be confident in the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides the foundational knowledge and detailed protocols to empower scientists to perform these critical assessments with a high degree of scientific rigor.

References

  • PubChem. This compound. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Mechanistic Guide to Reactions of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2] The ability to precisely functionalize this heterocycle is paramount for tuning molecular properties. 3,5-Dibromo-2,4-dimethylpyridine is a uniquely substituted building block, presenting a fascinating case study in reactivity. Its structure, featuring two bromine atoms as handles for functionalization and two methyl groups influencing steric and electronic properties, dictates its behavior in key synthetic transformations.

This guide provides an in-depth mechanistic analysis of reactions involving this compound, with a primary focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). We will objectively compare its performance against alternative brominated pyridines, explaining the causality behind observed reactivity patterns and providing field-proven experimental protocols for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Steric Hindrance and Regioselectivity

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[3] The reactivity of halopyridines in these transformations is governed by the electronic nature of the pyridine ring and the position of the halogen, which influences the crucial oxidative addition step.[3][4] For this compound, the two methyl groups introduce significant steric and electronic considerations.

Mechanistic Overview: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide.[3] The catalytic cycle, illustrated below, involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the Carbon-Bromine bond of the pyridine. This is typically the rate-determining step and is sensitive to steric hindrance and the electronic character of the C-Br bond.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are ejected, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂(Br) Pd0->Complex1 Transmetal Transmetalation Complex2 R¹-Pd(II)L₂(R²) Complex1->Complex2 Complex2->Pd0 RedElim Reductive Elimination Product R¹-R² (Product) Substrate This compound (R¹-Br) Boronic R²-B(OR)₂ + Base sub_label Substrate bor_label Boronic Acid prod_label Coupled Product

Figure 1: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis

The key factors distinguishing this compound from other dihalopyridines are steric hindrance and regioselectivity.

  • Steric Hindrance: The methyl groups at C2 and C4 flank the bromine atoms at C3 and C5. This steric bulk can hinder the approach of the bulky palladium catalyst, potentially slowing the rate of oxidative addition compared to the less-hindered 3,5-dibromopyridine. This often necessitates the use of more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) or higher reaction temperatures.[5]

  • Regioselectivity: In dihalopyridines, selective mono-arylation is a significant challenge. For substrates like 2,4-dibromopyridine, coupling typically occurs preferentially at the C2 position due to electronic activation by the adjacent nitrogen.[6] In this compound, the two bromine atoms are in electronically similar environments. However, mechanistic studies on the closely related 3,4,5-tribromo-2,6-dimethylpyridine have shown that substitution occurs preferentially at the C4 position, followed by the C3 and C5 positions.[7] This suggests that for our substrate, mono-coupling may occur without strong regioselectivity between the C3 and C5 positions under standard conditions, potentially leading to a mixture of isomers. Achieving selective mono-coupling would require careful optimization of catalysts and conditions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Bromopyridines

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3,5-Dibromo-2,6-dimethylpyridine 2-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C85 (mono-arylation)[7]
2,4-Dichloropyridine 4-Methoxyphenylboronic acidPd/IPrDioxane/H₂O, RT86 (C4-selective)[8]
5-Bromo-2-methylpyridin-3-amine Phenylboronic acidPd(PPh₃)₄, K₃PO₄Dioxane/H₂O, Reflux90+[3][9]
2,6-Dibromopyridine Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C78 (mono-arylation)[10]

Note: Data for this compound is extrapolated from the structurally similar 3,5-Dibromo-2,6-dimethylpyridine due to limited direct comparative studies in the literature.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for robustness. The choice of a pre-formed catalyst and rigorous inert atmosphere technique minimizes variables, ensuring reproducibility.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of Argon, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr): The Challenge of Positional Deactivation

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[11][12] The mechanism proceeds via an addition-elimination pathway involving a high-energy, anionic intermediate known as a Meisenheimer complex.[11]

Mechanistic Causality: Why C3/C5 Positions are Unfavorable

The feasibility of an SNAr reaction is dictated by the stability of the Meisenheimer complex. In pyridines, nucleophilic attack is highly favored at the C2, C4, and C6 positions (ortho and para to the ring nitrogen).[13] This is because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.

When a nucleophile attacks the C3 or C5 position of this compound, this crucial resonance stabilization is absent. The negative charge remains localized on the carbon atoms of the ring, resulting in a much higher energy intermediate and a significantly slower, often unfeasible, reaction.

Sources

A Senior Application Scientist's Guide to the Synthetic Utility of 3,5-Dibromo-2,4-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning a Niche Reagent in the Pyridine Synthesis Landscape

The pyridine nucleus is a cornerstone of medicinal chemistry and materials science, found in numerous pharmaceuticals and functional materials. The strategic functionalization of the pyridine ring is therefore of paramount importance. While a vast array of substituted pyridines are commercially available, 3,5-Dibromo-2,4-dimethylpyridine stands out as a highly functionalized, yet specific, building block. Its utility lies in the precise arrangement of its substituents: two reactive bromine atoms at the C3 and C5 positions, flanked by sterically influencing methyl groups at C2 and C4.

This guide provides an in-depth analysis of the synthetic utility of this compound. We will move beyond a simple catalog of reactions and instead focus on the causality behind experimental choices. By comparing its reactivity profile with other common halogenated pyridines and considering de novo synthesis alternatives, we aim to provide researchers with the strategic insights needed to effectively incorporate this reagent into complex synthetic workflows. This document is grounded in established chemical principles and draws parallels from closely related, well-documented pyridine systems to project a robust reactivity model.

Section 1: The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The primary value of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile handles for the sequential or simultaneous introduction of new carbon-carbon and carbon-heteroatom bonds. The electronic nature of the pyridine ring, coupled with the steric and electronic influence of the two methyl groups, dictates the optimal conditions for these transformations.

Suzuki-Miyaura Coupling: Constructing Biaryl and Hetero-biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful tool for forging C(sp²)-C(sp²) bonds. For a substrate like this compound, this reaction allows for the introduction of aryl or vinyl groups, creating complex molecular architectures.

Expertise & Causality: The choice of catalyst system is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the flanking methyl groups introduce steric hindrance around the C3 and C5 bromine atoms. To overcome these challenges, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred. These ligands promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. The choice of base is also crucial; weaker bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are commonly used to avoid unwanted side reactions.[1]

Comparative Performance Data (Inferred from Analogous Systems)

The following table summarizes typical conditions and yields for Suzuki-Miyaura couplings of related bromopyridines, providing a predictive framework for this compound.

SubstrateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901875-85[2]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O1001292[3]
2-Bromo-3-methoxypyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1104-12Good-Excellent[4]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar substrates.[1][3] Optimization may be required for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable ligand such as SPhos (0.08 mmol, 8 mol%).

  • Assembly: Seal the Schlenk flask, and purge with high-purity argon or nitrogen for 15 minutes. Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization of Key Processes

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Bromopyridine, Boronic Acid, & Base catalyst Add Pd Catalyst & Ligand start->catalyst purge Purge with Inert Gas catalyst->purge solvent Add Degassed Solvent purge->solvent react Heat & Stir (e.g., 100°C, 12-18h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool & Quench; Aqueous Work-up monitor->workup purify Dry & Concentrate; Column Chromatography workup->purify product Pure Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition product R¹-R² pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->product aryl_br R¹-Br (Bromopyridine) aryl_br->pd0 boronic R²-B(OR)₂ boronic->pd2_ox base Base base->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to alkynylated pyridines, which are valuable precursors for more complex heterocyclic systems and materials.

Expertise & Causality: Classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. However, the development of copper-free conditions is often advantageous to prevent the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[5] For a substrate like this compound, a robust catalyst system such as Pd(PPh₃)₄ or a combination of a palladium source with a bulky, electron-rich phosphine ligand can facilitate the reaction even in the absence of copper.[6][7] The choice of base (e.g., triethylamine, diisopropylamine) is also critical, as it serves both as a base and often as a solvent.

Experimental Protocol: Representative Copper-Free Sonogashira Coupling

This protocol is adapted from modern, copper-free methods.[5]

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable base such as triethylamine (Et₃N) (5 mL).

  • Degassing: Degas the solution by bubbling argon through it for 20 minutes.

  • Reactant Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for forming C-N bonds, enabling the synthesis of substituted anilines and heteroaryl amines.[8] This reaction is crucial for introducing nitrogen-containing functional groups that are prevalent in pharmaceuticals.

Expertise & Causality: This reaction is notoriously sensitive to ligand choice. The steric and electronic properties of the phosphine ligand dictate the efficiency of both the oxidative addition and the C-N bond-forming reductive elimination steps.[9] For sterically hindered substrates, ligands like Josiphos or bulky biarylphosphines (e.g., XPhos, RuPhos) are often required. A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is used to deprotonate the amine in the catalytic cycle.[10]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is based on standard procedures for the amination of heteroaryl bromides.[10][11]

  • Reaction Setup: In an argon-filled glovebox or using Schlenk techniques, charge a vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (3 mL).

  • Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

Negishi Coupling: An Alternative for C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts, allowing for couplings under milder conditions or with more challenging substrates.[12]

Expertise & Causality: The preparation of the organozinc reagent is a key step. This can be done in situ from the corresponding organolithium or Grignard reagent by transmetalation with ZnCl₂. The reaction is highly tolerant of functional groups.[13] Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄, are commonly employed. The key advantage is the ability to couple sp³, sp², and sp carbon centers.[12]

Section 2: Orthogonal Reactivity via Lithiation and Halogen Exchange

Beyond palladium catalysis, the bromine atoms on this compound can be differentiated through metal-halogen exchange. This approach offers an orthogonal strategy for functionalization.

Expertise & Causality: At low temperatures (typically -78 °C), treatment with an organolithium reagent like n-butyllithium can selectively replace one of the bromine atoms with lithium. The resulting lithiated pyridine is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, DMF). The regioselectivity of this exchange is influenced by steric factors. The C5-bromo position, being less sterically encumbered than the C3-bromo (flanked by two methyl groups), is the more likely site for initial metal-halogen exchange. This provides a pathway to selectively functionalize the C5 position, leaving the C3 bromine available for subsequent cross-coupling reactions. This stepwise approach is a powerful strategy for building molecular complexity.[14]

Regioselectivity start This compound condition n-BuLi, THF -78°C start->condition intermediate Lithiation at C5 (Less Hindered) condition->intermediate Metal-Halogen Exchange electrophile Add Electrophile (e.g., DMF) intermediate->electrophile Trapping product1 5-Substituted-3-bromo- 2,4-dimethylpyridine electrophile->product1 cross_coupling Pd-Catalyzed Cross-Coupling product1->cross_coupling product2 3,5-Disubstituted Pyridine cross_coupling->product2

Caption: Logical workflow for sequential functionalization via lithiation.

Section 3: A Comparative Guide to Alternative Reagents

A key aspect of synthetic planning is understanding when to use a specific building block versus an alternative. Here, we compare this compound to other strategies for accessing substituted pyridines.

Reagent / MethodKey FeaturesAdvantagesDisadvantages
This compound Pre-functionalized scaffold with two meta-bromine atoms and flanking methyl groups.Allows for sequential, regiocontrolled functionalization via cross-coupling and/or lithiation.The specific substitution pattern may not be readily available or cost-effective.
2,4-Dibromopyridine Bromines at electronically distinct positions (C2 and C4).High regioselectivity in cross-coupling is often achievable, with the C2 position generally being more reactive.[15]Different substitution pattern; does not provide the same steric environment.
3,5-Dibromo-2,6-dimethylpyridine Symmetrical structure with bromine atoms flanked by methyl groups.Symmetrical nature can simplify synthesis and characterization of symmetrically disubstituted products.Lacks the C4-methyl group, leading to a different electronic and steric profile.
De novo Synthesis (e.g., Hantzsch, Bohlmann-Rahtz) Construction of the pyridine ring from acyclic precursors.[16]High flexibility in achieving diverse and complex substitution patterns not accessible from pre-made pyridines.Often requires multi-step sequences; may not be as convergent as functionalizing a pre-existing ring.

The decision to use this compound is driven by the specific target molecule. It is the ideal choice when the 2,3,4,5-tetrasubstituted pyridine core is required and a convergent synthesis via sequential functionalization is the most efficient path. For simpler substitution patterns or when the required substituents can be incorporated from the start, a de novo synthesis might be more appropriate.

Conclusion

This compound is a specialized but highly valuable reagent for the synthesis of complex, polysubstituted pyridines. Its primary utility is realized through modern palladium-catalyzed cross-coupling reactions, where its two bromine atoms can be selectively functionalized. The steric hindrance provided by the methyl groups necessitates the use of advanced catalyst systems, typically those with bulky, electron-rich ligands. Furthermore, the potential for regioselective lithiation provides an orthogonal route for functionalization.

While not a universal pyridine precursor, for synthetic targets that map directly onto its substitution pattern, this compound offers a powerful and convergent route that may be superior to longer, more complex de novo syntheses. By understanding its reactivity profile in comparison to other halogenated pyridines, researchers can make informed and strategic decisions, leveraging this unique building block to accelerate the synthesis of novel molecules for drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
  • BenchChem. A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotinate.
  • BenchChem. Alternative reagents to 3,4,5-Tribromo-2,6-dimethylpyridine for triarylpyridine synthesis.
  • Lam, P. Y. S., et al. A Simple, Modular Synthesis of Substituted Pyridines. PMC, NIH.
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  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
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  • Semantic Scholar. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Available at: [Link]

  • Wikipedia. Negishi coupling. Available at: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available at: [Link]

  • ResearchGate. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • UBC Library Open Collections. Synthesis in the pyridine series : Part 1. The synthesis of new 3,4,5-trialkylated pyridines ; part 2. The synthesis of new 3,5 dimethyl-4-substituted pyridines ; steric effects as an aid to synthesis. Available at: [Link]

  • BenchChem. A Comparative Guide to the Reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine and 3,5-Dibromo-2,6-dimethylpyridine.
  • Google Patents. Synthesis of 3, 5-dibromo-4-iodopyridine.
  • Indian Academy of Sciences. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

  • Organic Syntheses. 5-Methyl-2,2'-Bipyridine. Available at: [Link]

  • BenchChem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Denmark Group. The Negishi Cross-Coupling Reaction. Available at: [Link]

  • BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of 3,5-Dibromo-2-methylpyridine in Modern Pharmaceutical Synthesis. Available at: [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Google Patents. A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]

  • Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • NIH. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available at: [Link]

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Available at: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dibromo-2,4-dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of innovation in pharmaceutical and agrochemical synthesis, substituted pyridines like 3,5-Dibromo-2,4-dimethylpyridine are invaluable tools in the modern laboratory. However, their utility is matched by the critical importance of proper handling and disposal to ensure the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety standards and regulatory compliance.

Understanding the Compound: Hazard Profile

This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural similarity to other brominated pyridines allows for a well-grounded estimation of its hazard profile. Analogous compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Thermal decomposition can release toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1] Therefore, it must be handled with the utmost care, utilizing appropriate personal protective equipment and engineering controls.

Core Principles of Safe Handling and Storage

Before disposal, safe handling and storage are paramount to prevent accidental exposure and release.

  • Ventilation is Key : Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors or dust.[2][3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is non-negotiable.[3] See Table 1 for a detailed breakdown.

  • Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4] Containers should be clearly labeled and kept tightly closed.[1][3]

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Nitrile or neoprene gloves.[3]Provides a chemical-resistant barrier to prevent skin contact. Contaminated gloves must be disposed of properly after use.[1]
Body Protection A fully-buttoned lab coat.Prevents contact with skin and contamination of personal clothing.[3]
Respiratory Protection An appropriate respirator (e.g., NIOSH-approved) should be used if ventilation is inadequate or if aerosols are generated.[1]Protects the respiratory system from irritating dust or vapors.[1]
Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. As a halogenated organic compound, it must be treated as hazardous waste and segregated accordingly.[5][6][7]

Step 1: Waste Identification and Segregation

  • Categorization : Classify all waste containing this compound as "Halogenated Organic Waste."[5][6]

  • Segregation : Do not mix this waste with non-halogenated solvents or other waste streams.[6][8] Improper mixing can create hazardous reactions and complicates the disposal process. Keep it separate from acids, bases, and oxidizers.[4][8]

Step 2: Waste Collection and Containerization

  • Container Selection : Use a designated, compatible, and properly sealed waste container.[4] High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling : Label the waste container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[5] Ensure the label also lists any other constituents in the waste mixture.

  • Container Management : Keep the waste container closed at all times, except when adding waste.[5][6] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

Step 3: Handling Spills

In the event of a spill, immediate and appropriate action is required.

  • Small Spills : For minor spills within a chemical fume hood, use an inert absorbent material like sand or vermiculite to contain and absorb the chemical.[2] Place the absorbent material into a sealed container for disposal as halogenated waste.[2]

  • Large Spills : For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[4]

Step 4: Final Disposal

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a chemical collection request form.[4]

  • Professional Disposal : The collected waste will be handled by a licensed hazardous waste disposal service. Common disposal methods for halogenated organic compounds include high-temperature incineration (e.g., rotary kiln or liquid injection).[10] Never pour this chemical down the drain or dispose of it in regular trash.[2]

Below is a diagram illustrating the decision-making and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste Containing This compound fume_hood->waste_gen is_spill Spill? waste_gen->is_spill small_spill Small Spill: Absorb with Inert Material is_spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS is_spill->large_spill Yes (Large) segregate Segregate as 'Halogenated Organic Waste' is_spill->segregate No collect_spill Collect into Sealed Container small_spill->collect_spill collect_spill->segregate container Use Labeled, Compatible Waste Container segregate->container store Store Securely (Closed, <90% Full) container->store request Request Pickup via Institutional EHS store->request end End: Professional Disposal request->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. A deep respect for the chemical hazards and a commitment to rigorous disposal protocols are fundamental to responsible scientific practice.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Washington State University. Halogenated Solvents. [Link]

  • Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. [Link]

  • ChemPure Chemicals. (2021, November 9). Pyridine, ACS Safety Data Sheet. [Link]

  • Carl ROTH. (2025, March 31). Pyridine Safety Data Sheet. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Rochester. Chemical Waste Disposal Guidelines. [Link]

Sources

Navigating the Safe Handling of 3,5-Dibromo-2,4-dimethylpyridine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of 3,5-Dibromo-2,4-dimethylpyridine, focusing on the critical aspects of personal protective equipment (PPE) and appropriate disposal methods. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Risks: Hazard Profile of Substituted Pyridines

This compound, as a substituted pyridine, is anticipated to share hazard characteristics with similar compounds. Pyridine and its derivatives are generally classified as hazardous materials that can pose significant health risks upon exposure.

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Eye Damage: Causes serious eye irritation, with the potential for severe damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1]Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene.[2] It is crucial to dispose of contaminated gloves after use.[1]Prevents skin contact, which can lead to irritation.[1] The outer surface of the gloves should be considered contaminated after handling the substance.[1]
Body Protection A fully-buttoned laboratory coat.[3] For larger quantities or increased splash potential, chemical-resistant aprons or suits are advised.Protects the skin and personal clothing from contamination.
Respiratory Protection Use is situational. Required when working outside of a certified chemical fume hood or if vapors/dusts are generated. A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used.[1]Prevents the inhalation of harmful vapors or dusts that can cause respiratory tract irritation.[1]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment & Reagents don_ppe->gather_materials weigh_transfer Weigh & Transfer Chemical (Inside Fume Hood) gather_materials->weigh_transfer reaction_setup Set up Reaction Apparatus weigh_transfer->reaction_setup monitor_reaction Monitor Reaction Progress reaction_setup->monitor_reaction quench_reaction Quench Reaction (if necessary) monitor_reaction->quench_reaction segregate_waste Segregate Waste Streams (Halogenated Organic) quench_reaction->segregate_waste decontaminate Decontaminate Glassware & Surfaces segregate_waste->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:
  • Preparation:

    • Always work within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

    • Before handling the chemical, put on all required PPE as detailed in the table above.

  • Handling:

    • Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[2]

    • Use non-sparking tools when handling the solid, especially if there is a risk of generating dust in the presence of flammable solvents.[5]

    • Avoid eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[1]

  • In Case of a Spill:

    • For a small spill, trained personnel wearing appropriate PPE can clean it up.[3]

    • Absorb the spilled material with an inert absorbent such as sand or vermiculite.[6]

    • Collect the absorbed material into a sealed, airtight, and compatible waste container for proper disposal.[3]

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this chemical, including contaminated consumables like gloves and absorbent materials, must be collected in a designated, labeled hazardous waste container.[3]

  • Waste Container: The container should be sealable, airtight, and compatible with halogenated organic compounds.[3]

  • Disposal Protocol: Dispose of the chemical waste through a licensed and approved waste disposal facility. Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[1]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently handle this compound while prioritizing the well-being of yourself and your colleagues.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.